6-Chloropyridazine-4-carboxylic acid
描述
Structure
3D Structure
属性
IUPAC Name |
6-chloropyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-1-3(5(9)10)2-7-8-4/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRNORMCWYVKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256794-24-7 | |
| Record name | 6-chloropyridazine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to the Chemical Properties of 6-Chloropyridazine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 6-Chloropyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural motifs, this compound is a valuable building block for the synthesis of novel molecules with potential therapeutic applications, particularly in antiviral and antibacterial research. This document collates available data on its physical and chemical characteristics, safety information, and reactivity. Notably, while specific experimental data for this particular isomer is limited in publicly accessible literature, this guide provides valuable context through data on related compounds and general principles of pyridazine chemistry.
Chemical Identity and Physical Properties
6-Chloropyridazine-4-carboxylic acid is a chlorinated derivative of pyridazine carboxylic acid. Its core structure consists of a pyridazine ring substituted with a chlorine atom and a carboxylic acid group.
| Property | Value | Source |
| IUPAC Name | 6-chloropyridazine-4-carboxylic acid | [1] |
| Synonyms | 6-Chloro-4-pyridazinecarboxylic acid, 5-Carboxy-3-chloropyridazine | [1] |
| CAS Number | 1256794-24-7 | [1] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Molecular Weight | 158.54 g/mol | [1] |
| Appearance | White to off-white crystalline solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to have moderate solubility in polar organic solvents and limited solubility in water. | |
| pKa (Predicted) | 2.68 ± 0.10 |
Spectroscopic and Analytical Data
Specific spectroscopic data for 6-Chloropyridazine-4-carboxylic acid is not widely published. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridazine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the nitrogen atoms in the ring. A broad singlet corresponding to the carboxylic acid proton would also be expected at a downfield chemical shift (typically >10 ppm), which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would display five signals: three for the carbon atoms in the pyridazine ring and one for the carboxylic acid carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration is expected around 1700-1730 cm⁻¹. C-Cl stretching vibrations would be observed in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.
Reactivity and Stability
6-Chloropyridazine-4-carboxylic acid is expected to be a stable compound under normal laboratory conditions.[2] The reactivity of this molecule is primarily centered around the carboxylic acid group and the chlorinated pyridazine ring.
-
Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
-
Nucleophilic Aromatic Substitution: The chlorine atom on the electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups at this position. This makes it a versatile intermediate for the synthesis of a wide range of derivatives.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-Chloropyridazine-4-carboxylic acid is not available in the reviewed literature, the synthesis of its isomer, 6-Chloropyridazine-3-carboxylic acid, has been well-documented and provides a valuable procedural reference.
4.1. Representative Synthesis of a Chloropyridazine Carboxylic Acid Isomer
The following is a representative protocol for the synthesis of 6-Chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine.[2]
Reaction Scheme:
Figure 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid.
Materials:
-
3-chloro-6-methylpyridazine
-
Concentrated sulfuric acid
-
Potassium dichromate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction flask (vacuum-dried)
-
Stirrer
-
Ice bath
Procedure:
-
In a vacuum-dried reaction flask, dissolve 3-chloro-6-methylpyridazine (155.6 mmol) in 140 mL of concentrated sulfuric acid.
-
With stirring, slowly add powdered potassium dichromate (55.40 g) to the solution. The reaction temperature should be carefully monitored and maintained below 50°C using an ice bath as needed.
-
After the addition is complete, continue stirring the reaction mixture at 50°C for 4 hours.
-
Cool the resulting viscous, dark green liquid and carefully pour it over crushed ice.
-
Extract the aqueous mixture with ethyl acetate (6 x 400 mL).
-
Separate the organic layers, combine them, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under vacuum to yield the product.[2]
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of 6-Chloropyridazine-4-carboxylic acid.
Figure 2: A logical workflow for the synthesis and characterization.
Safety and Handling
Based on available safety data sheets for 6-Chloropyridazine-4-carboxylic acid and related compounds, the following GHS hazard classifications are noted:
-
Acute Toxicity, Oral (Harmful if swallowed) [1]
-
Skin Irritation (Causes skin irritation) [1]
-
Eye Irritation (Causes serious eye irritation) [1]
-
Specific target organ toxicity — single exposure (May cause respiratory irritation) [1]
Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Applications in Research and Development
6-Chloropyridazine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to generate diverse molecular scaffolds. It has been identified as a useful heterocyclic intermediate in antiviral and antibacterial research.[3] Furthermore, its structural features make it a component in the development of protein degrader building blocks.
Conclusion
6-Chloropyridazine-4-carboxylic acid is a heterocyclic compound with significant potential as an intermediate in the synthesis of novel bioactive molecules. While a comprehensive, experimentally verified dataset of its physical and chemical properties is not yet available in the public domain, this guide provides a foundational understanding of its characteristics based on available data and the known chemistry of related pyridazine derivatives. Further research is warranted to fully elucidate the experimental parameters and expand the utility of this promising chemical entity.
References
In-Depth Technical Guide: 6-Chloropyridazine-4-carboxylic acid
CAS Number: 1256794-24-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloropyridazine-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a likely synthetic protocol, outlines expected analytical data, and explores its applications, particularly in the development of novel therapeutics.
Chemical Properties
6-Chloropyridazine-4-carboxylic acid is a chlorinated pyridazine derivative. The presence of the chlorine atom, carboxylic acid, and the pyridazine ring makes it a versatile scaffold for chemical modification.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₂O₂ | |
| Molecular Weight | 158.54 g/mol | |
| IUPAC Name | 6-chloropyridazine-4-carboxylic acid | |
| SMILES | O=C(O)c1cnnc(Cl)c1 | |
| InChIKey | GYRNORMCWYVKCT-UHFFFAOYSA-N | |
| Purity | Typically ≥95% - 97% | |
| Appearance | Off-white solid | |
| Storage | 2-8 °C, under inert atmosphere |
Synthesis and Purification
Experimental Protocol: Oxidation of 4-methyl-6-chloropyridazine
This protocol is adapted from the synthesis of a related isomer and represents a probable route. Researchers should perform their own optimization and safety assessments.
Reaction Scheme:
Caption: Probable synthesis route for 6-Chloropyridazine-4-carboxylic acid.
Materials:
-
4-methyl-6-chloropyridazine
-
Potassium permanganate (KMnO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 4-methyl-6-chloropyridazine to concentrated sulfuric acid while cooling in an ice bath.
-
Oxidation: Slowly add powdered potassium permanganate in portions, ensuring the internal temperature does not exceed 50-60 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 50 °C) for several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice with stirring.
-
Extraction: Extract the aqueous solution multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as methanol, to yield the purified 6-chloropyridazine-4-carboxylic acid.
Spectroscopic and Physical Data
Detailed experimental spectra for this specific compound are not widely published. The following tables provide expected data based on the chemical structure and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H NMR | ~8.0 - 8.5 | Singlet | Proton on the pyridazine ring adjacent to the carboxylic acid. |
| ~9.0 - 9.5 | Singlet | Proton on the pyridazine ring adjacent to the chlorine. | |
| ~13.0 - 14.0 | Broad Singlet | Acidic proton of the carboxylic acid group. | |
| ¹³C NMR | ~165 - 170 | Singlet | Carbonyl carbon of the carboxylic acid. |
| ~150 - 160 | Singlet | Carbon atoms of the pyridazine ring attached to chlorine and nitrogen. | |
| ~130 - 140 | Singlet | Carbon atoms of the pyridazine ring. |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 2500-3300 | Broad, Strong | O-H stretch (from carboxylic acid dimer) |
| 1710-1760 | Strong | C=O stretch (carbonyl of carboxylic acid) |
| 1550-1600 | Medium | C=N and C=C stretching in the pyridazine ring |
| 1200-1300 | Medium-Strong | C-O stretch |
| 700-800 | Medium | C-Cl stretch |
Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 158/160 | Molecular ion peak (M⁺) and its isotope peak (M+2) due to the presence of Chlorine-35 and Chlorine-37 in a ~3:1 ratio. |
| 141/143 | Loss of OH radical (M-17). |
| 113/115 | Loss of COOH group (M-45). |
Applications in Drug Discovery
6-Chloropyridazine-4-carboxylic acid is a valuable building block in medicinal chemistry due to its functional handles that allow for diverse chemical modifications.
Antiviral and Antibacterial Research
Pyridazine derivatives are known to exhibit a wide range of biological activities, including antiviral and antibacterial properties. The presence of a carboxylic acid allows for the formation of amides, esters, and other derivatives, which can be explored for their potential as novel antimicrobial agents. The chlorine atom can also be substituted via nucleophilic aromatic substitution to introduce further diversity.
Protein Degraders (PROTACs)
This molecule is particularly relevant in the field of targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. They typically consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. 6-Chloropyridazine-4-carboxylic acid can serve as a rigid core or a component of the linker in PROTAC design. The carboxylic acid can be functionalized to connect to either the target protein ligand or the E3 ligase ligand.
Caption: General mechanism of action for a PROTAC molecule.
Safety Information
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
For detailed safety information, please consult the Safety Data Sheet (SDS) from the supplier.
In-Depth Technical Guide to 6-Chloropyridazine-4-carboxylic Acid: Molecular Structure and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 6-Chloropyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Molecular Structure and Identification
6-Chloropyridazine-4-carboxylic acid is a pyridazine derivative characterized by a chlorine atom at the 6-position and a carboxylic acid group at the 4-position of the heterocyclic ring.[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 6-chloropyridazine-4-carboxylic acid[1] |
| Molecular Formula | C₅H₃ClN₂O₂[1] |
| Molecular Weight | 158.54 g/mol [1] |
| CAS Number | 1256794-24-7[1] |
| Canonical SMILES | C1=C(C=NN=C1Cl)C(=O)O[1] |
| InChI Key | GYRNORMCWYVKCT-UHFFFAOYSA-N[1] |
Physicochemical Properties
While detailed experimental data is not widely published, the following table summarizes key physicochemical properties.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Purity | ≥ 95% - 97% | [2][3] |
| Appearance | White to cream crystalline powder | ChemicalBook |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][4] |
Synthesis and Characterization
Characterization Data:
Quantitative spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are mentioned by commercial suppliers but are not publicly available in detail.[4] General spectral characteristics for carboxylic acids are well-established:
-
¹H NMR: The carboxylic acid proton typically appears as a broad singlet in the downfield region (10-13 ppm). Aromatic protons on the pyridazine ring would be expected in the 7-9 ppm range.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is typically observed between 165-185 ppm. The carbons of the aromatic ring would appear in the 120-160 ppm region.
-
IR Spectroscopy: A broad O-H stretching band is expected from approximately 2500-3300 cm⁻¹, and a strong C=O stretching band between 1680-1725 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Research and Drug Discovery
6-Chloropyridazine-4-carboxylic acid serves as a valuable building block in medicinal chemistry, particularly in the fields of antiviral and antibacterial research.[2] Its bifunctional nature, possessing both a reactive carboxylic acid handle and a halogenated heterocyclic core, makes it a versatile scaffold for the synthesis of more complex molecules.
One of the prominent applications of this compound is in the development of PROteolysis TArgeting Chimeras (PROTACs) .[3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using 6-Chloropyridazine-4-carboxylic acid as a component of the linker.
Caption: Generalized workflow for synthesizing a PROTAC molecule.
The logical relationship in targeted protein degradation via a PROTAC involves the PROTAC molecule facilitating the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Logical flow of PROTAC-induced targeted protein degradation.
Safety and Handling
6-Chloropyridazine-4-carboxylic acid is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: PubChem[1]
Conclusion
6-Chloropyridazine-4-carboxylic acid is a heterocyclic building block with significant potential in the development of novel therapeutics, particularly in the fields of anti-infectives and targeted protein degradation. While detailed experimental data in the public domain is limited, its structural features suggest it is a valuable starting material for the synthesis of complex bioactive molecules. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its utility in drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of 6-Chloropyridazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for 6-chloropyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document provides structured data, detailed experimental protocols, and visual representations of the synthetic route to facilitate comprehension and replication in a laboratory setting.
I. Overview of the Synthetic Pathway
The synthesis of 6-chloropyridazine-4-carboxylic acid can be achieved through a four-step sequence starting from dimethyl 2-methylenebutanedioate. The pathway involves the formation of a pyridazinone ring system, followed by dehydrogenation, chlorination, and final hydrolysis.
The proposed synthetic route comprises the following key transformations:
-
Cyclization: Reaction of dimethyl 2-methylenebutanedioate with hydrazine hydrate to form methyl 6-oxohexahydropyridazine-4-carboxylate.
-
Dehydrogenation: Oxidation of the tetrahydropyridazinone ring to yield methyl 6-oxo-1H-pyridazine-4-carboxylate.
-
Chlorination: Introduction of a chlorine atom at the 6-position of the pyridazinone ring using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Hydrolysis: Conversion of the methyl ester to the final carboxylic acid.
II. Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the quantitative data for easy reference and comparison.
Step 1: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate
This initial step involves the formation of the core pyridazinone ring structure through a cyclization reaction.
Experimental Protocol:
A suspension of 50 g of dimethyl 2-methylenebutanedioate in 300 mL of 2-propanol is cooled in an ice bath. To this suspension, 16.6 g of hydrazine hydrate is added over a period of 15 minutes. The reaction mixture is then stirred for 6 hours while maintaining the temperature between 0 and 5 °C. The resulting precipitate is collected by suction filtration, washed with 2-propanol, and dried under reduced pressure to yield methyl 6-oxohexahydropyridazine-4-carboxylate as a colorless crystalline solid.[1]
Quantitative Data for Step 1:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| Dimethyl 2-methylenebutanedioate | C₇H₁₀O₄ | 158.15 | 50 g | 0.316 | - |
| Hydrazine hydrate | H₆N₂O | 50.06 | 16.6 g | 0.332 | - |
| Methyl 6-oxohexahydropyridazine-4-carboxylate | C₆H₁₀N₂O₃ | 158.16 | 39.1 g | 0.247 | 78 |
Caption: Dehydrogenation to the pyridazinone.
Step 3: Synthesis of Methyl 6-chloropyridazine-4-carboxylate
Experimental Protocol (General):
Methyl 6-oxo-1H-pyridazine-4-carboxylate is heated under reflux with an excess of phosphorus oxychloride (POCl₃). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution). The resulting precipitate is filtered, washed with water, and dried to yield methyl 6-chloropyridazine-4-carboxylate.
Quantitative Data for Step 3:
Note: The following data is illustrative and based on general procedures for similar reactions. Actual yields may vary and require optimization.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| Methyl 6-oxo-1H-pyridazine-4-carboxylate | C₆H₆N₂O₃ | 154.12 | (e.g., 5 g) | (e.g., 0.032) | - |
| Phosphorus oxychloride | POCl₃ | 153.33 | (Excess) | - | - |
| Methyl 6-chloropyridazine-4-carboxylate | C₆H₅ClN₂O₂ | 172.57 | (Variable) | (Variable) | (Requires optimization) |
Logical Workflow for Step 3:
References
An In-depth Technical Guide to 6-Chloropyridazine-4-carboxylic Acid
This technical guide provides a comprehensive overview of 6-chloropyridazine-4-carboxylic acid, including its chemical identity, properties, and a representative synthesis protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Synonyms
6-Chloropyridazine-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unambiguous identification is crucial for research and development.
-
IUPAC Name : 6-chloropyridazine-4-carboxylic acid[1]
-
Synonyms :
Physicochemical Properties
A summary of the key physicochemical properties of 6-chloropyridazine-4-carboxylic acid is presented in the table below. These properties have been computationally predicted and are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Molecular Weight | 158.54 g/mol | [1] |
| InChI | InChI=1S/C5H3ClN2O2/c6-4-1-3(5(9)10)2-7-8-4/h1-2H,(H,9,10) | [1] |
| InChIKey | GYRNORMCWYVKCT-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C=NN=C1Cl)C(=O)O | [1] |
| CAS Number | 1256794-24-7 |
Chemical Structure
The molecular structure of 6-chloropyridazine-4-carboxylic acid is fundamental to its chemical reactivity and biological activity.
Caption: Chemical structure of 6-chloropyridazine-4-carboxylic acid.
Representative Synthesis Protocol
The following experimental protocol describes the synthesis of a structurally related compound, 6-chloropyridazine-3-carboxylic acid, through the oxidation of 3-chloro-6-methylpyridazine. This method illustrates a viable synthetic route that could be adapted for the synthesis of 6-chloropyridazine-4-carboxylic acid from the corresponding methyl-substituted precursor.
Reaction Scheme:
References
Physical and chemical properties of 6-Chloropyridazine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyridazine-4-carboxylic acid is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its pyridazine core, a six-membered ring containing two adjacent nitrogen atoms, substituted with a chlorine atom and a carboxylic acid group, provides a versatile scaffold for the synthesis of novel bioactive molecules. This document serves as a comprehensive technical guide, detailing the physical, chemical, and biological properties of 6-Chloropyridazine-4-carboxylic acid, alongside experimental protocols for its synthesis and analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Chloropyridazine-4-carboxylic acid is fundamental for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug design.
Identification and General Properties
| Property | Value | Reference |
| CAS Number | 1256794-24-7 | [1][2] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1][2] |
| Molecular Weight | 158.54 g/mol | [1] |
| IUPAC Name | 6-chloropyridazine-4-carboxylic acid | [1] |
| Appearance | Off-white to light brown solid (predicted) | |
| Purity | ≥95% - ≥97% (as commercially available) | [2][3] |
Tabulated Physical and Chemical Data
| Property | Experimental Value | Predicted Value | Reference |
| Melting Point (°C) | Not available | Not available | |
| Boiling Point (°C) | Not available | 429.0 ± 25.0 | [4] |
| pKa | Not available | 2.68 ± 0.10 | [4] |
| Solubility | Soluble in DMSO and methanol (with heating) | - | [5] |
| LogP | Not available | 0.8282 | |
| Topological Polar Surface Area (TPSA) | Not available | 63.1 Ų | [1] |
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 6-Chloropyridazine-4-carboxylic acid. Although specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of similar structures.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine ring. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the ring nitrogen atoms. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically in the range of 165-185 ppm). The chemical shifts of the pyridazine ring carbons will be influenced by the substituents and the nitrogen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for 6-Chloropyridazine-4-carboxylic acid include:
-
O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ characteristic of a carboxylic acid.[6][7]
-
C=O stretch: A strong absorption between 1760-1690 cm⁻¹ for the carbonyl group.[6][7]
-
C-O stretch: A band in the 1320-1210 cm⁻¹ region.[6]
-
C-Cl stretch: Typically observed in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 6-Chloropyridazine-4-carboxylic acid, the molecular ion peak (M+) would be expected at m/z 158. Common fragmentation patterns for carboxylic acids involve the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[8][9]
Chemical Properties and Reactivity
The chemical reactivity of 6-Chloropyridazine-4-carboxylic acid is dictated by its functional groups: the chloropyridazine ring and the carboxylic acid moiety.
-
Nucleophilic Aromatic Substitution: The chlorine atom on the electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups at the 6-position, making it a valuable synthetic intermediate.
-
Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. These reactions provide avenues for further molecular diversification.
Experimental Protocols
Synthesis of 6-Chloropyridazine-4-carboxylic Acid (Proposed Method)
This proposed synthesis involves the oxidation of a methyl group on the pyridazine ring to a carboxylic acid.
Starting Material: 6-Chloro-4-methylpyridazine (synthesis required or commercially sourced)
Reagents and Solvents:
-
Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 6-chloro-4-methylpyridazine in concentrated sulfuric acid, maintaining a low temperature with an ice bath.
-
Slowly add the oxidizing agent (e.g., potassium permanganate) in portions, ensuring the reaction temperature does not exceed a safe limit (e.g., below 50-60 °C).
-
After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 50 °C) for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
Purification of the crude 6-Chloropyridazine-4-carboxylic acid can be achieved through recrystallization or column chromatography.
-
Recrystallization: The choice of solvent for recrystallization is crucial and should be determined experimentally. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be ideal.
-
Column Chromatography: For more challenging purifications, reversed-phase column chromatography using a C18 stationary phase with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., trifluoroacetic acid or formic acid) can be an effective method for purifying carboxylic acids.[11]
Biological Activity and Drug Development Potential
Pyridazine derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[2] The structural motifs present in 6-Chloropyridazine-4-carboxylic acid suggest its potential as a building block for the development of novel therapeutic agents.
Potential Signaling Pathway Involvement
While there is no direct evidence linking 6-Chloropyridazine-4-carboxylic acid to specific signaling pathways, its structural features are present in molecules known to modulate various cellular processes. Pyridazine-containing compounds have been investigated as inhibitors of enzymes such as kinases and as modulators of pathways involved in inflammation and cell proliferation. Further research is needed to elucidate the specific biological targets and mechanisms of action of derivatives of 6-Chloropyridazine-4-carboxylic acid.
Visualizations
General Synthetic Workflow
References
- 1. 6-Chloropyridazine-4-carboxylic acid | C5H3ClN2O2 | CID 21113014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 6-Chloropyridazine-3-carboxylic acid CAS#: 5096-73-1 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Page loading... [wap.guidechem.com]
- 11. teledyneisco.com [teledyneisco.com]
In-Depth Technical Guide: 6-Chloropyridazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination, and a potential drug discovery workflow for 6-Chloropyridazine-4-carboxylic acid and related pyridazine carboxylic acid derivatives. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Core Compound Information
6-Chloropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C₅H₃ClN₂O₂ and a molecular weight of 158.54 g/mol . It belongs to the pyridazine class of compounds, which are known to be of interest in medicinal chemistry for their potential biological activities, including antiviral and antibacterial properties.
Solubility Data
Table 1: Solubility Data of Structurally Related Pyridazine and Pyrazine Carboxylic Acids
| Compound | Solvent | Solubility | Temperature (°C) | Method |
| Pyrazine-2-carboxylic acid | Water | Soluble | Not Specified | Not Specified |
| Ethanol | Soluble | Not Specified | Not Specified | |
| Acetone | Soluble | Not Specified | Not Specified | |
| DMSO | Soluble | Not Specified | Not Specified | |
| Hexane | Low to negligible | Not Specified | Not Specified | |
| Toluene | Low to negligible | Not Specified | Not Specified | |
| Pyridazine-4-carboxylic acid | DMSO | 50 mg/mL (402.90 mM) | Not Specified | Not Specified |
| 6-Chloropyridine-3-carboxylic acid | Deionized Water | Soluble[1] | Not Specified | Not Specified |
Note: The data presented for related compounds should be used as an estimation and for guidance in solvent selection for experimental work with 6-Chloropyridazine-4-carboxylic acid.
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is crucial for its development as a potential therapeutic agent. The following are detailed methodologies for commonly employed techniques suitable for determining the solubility of compounds like 6-Chloropyridazine-4-carboxylic acid.
Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2]
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.
Detailed Methodology:
-
Preparation: Add an excess amount of finely powdered 6-Chloropyridazine-4-carboxylic acid to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffers at different pH values). The excess solid should be visually present.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples at a constant speed (e.g., 100-200 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to sediment. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.22 µm PTFE or PVDF) is recommended.
-
Quantification: Analyze the concentration of 6-Chloropyridazine-4-carboxylic acid in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Synthetic (Dynamic) Method
The synthetic method is a dynamic approach where the temperature at which a solid completely dissolves in a solvent upon controlled heating is determined.
Principle: A mixture of the solute and solvent of a known composition is heated at a constant rate with stirring. The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that specific composition.
Detailed Methodology:
-
Sample Preparation: Accurately weigh a specific amount of 6-Chloropyridazine-4-carboxylic acid and the chosen solvent into a jacketed glass vessel equipped with a magnetic stirrer and a precise temperature probe.
-
Heating and Observation: The vessel is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) using a circulating water bath. The solution is continuously stirred to ensure homogeneity.
-
Endpoint Determination: The point at which the last crystal of the solute disappears is visually observed or detected using a laser scattering technique. The temperature at this point is recorded.
-
Data Collection: Repeat the experiment with different solute-solvent compositions to generate a solubility curve as a function of temperature.
Logical Workflow for Antibacterial Drug Discovery
The development of novel antibacterial agents from heterocyclic scaffolds like 6-Chloropyridazine-4-carboxylic acid typically follows a structured workflow. This workflow integrates chemical synthesis, physicochemical characterization, biological screening, and computational modeling.
Caption: Workflow for Antibacterial Drug Discovery.
This diagram illustrates a logical progression from the synthesis of novel analogs of 6-Chloropyridazine-4-carboxylic acid to their evaluation as potential antibacterial agents. A crucial early step is the determination of solubility to ensure reliable results in biological assays. Promising candidates from biological screening can then be further investigated through computational methods like molecular docking to understand their mechanism of action, guiding further lead optimization.
References
An In-depth Technical Guide to the Safety and Hazards of 6-Chloropyridazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and hazard profile of 6-Chloropyridazine-4-carboxylic acid (CAS No: 1256794-24-7), a heterocyclic building block utilized in pharmaceutical and chemical research. This guide is intended to equip laboratory personnel with the necessary information to handle this compound safely.
GHS Hazard Identification and Classification
6-Chloropyridazine-4-carboxylic acid is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Physical and Chemical Properties
A summary of the key physical and chemical properties of 6-Chloropyridazine-4-carboxylic acid is provided below.
| Property | Value |
| Molecular Formula | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.54 g/mol |
| Appearance | Solid |
| Melting Point | 145 - 148 °C |
Toxicological Information
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Acute Toxicity:
-
Dermal: May be harmful in contact with skin.
-
Inhalation: May be harmful if inhaled and may cause respiratory irritation.[1][3]
Local Effects:
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of 6-Chloropyridazine-4-carboxylic acid are not publicly available. However, standardized OECD guidelines are typically followed for such assessments. Below are generalized workflows for key toxicological endpoints.
Workflow for Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
References
An In-depth Technical Guide to 6-Chloropyridazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloropyridazine-4-carboxylic acid, a halogenated pyridazine derivative, serves as a crucial building block in the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical industries. While its direct discovery and historical development are not extensively documented in dedicated publications, its emergence is intrinsically linked to the broader exploration of pyridazine scaffolds in medicinal chemistry. This guide provides a comprehensive overview of its properties, a plausible synthesis pathway based on established chemical transformations for analogous compounds, and its significance as a versatile intermediate.
Introduction
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery and materials science due to their diverse biological activities. The introduction of a chlorine atom and a carboxylic acid group onto the pyridazine ring, as seen in 6-Chloropyridazine-4-carboxylic acid, creates a bifunctional molecule with reactive sites amenable to a variety of chemical modifications. This makes it a valuable precursor for creating libraries of novel compounds for biological screening. While a definitive "discovery" paper for this specific isomer is not prominent in the literature, its utility is recognized in its commercial availability and its implicit use in the development of more complex molecules, particularly in antiviral and antibacterial research.
Physicochemical and Spectroscopic Data
Quantitative data for 6-Chloropyridazine-4-carboxylic acid is primarily available through chemical databases and suppliers. The following tables summarize the key computed and expected properties of the molecule.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1256794-24-7 | PubChem[1] |
| Molecular Formula | C₅H₃ClN₂O₂ | PubChem[1] |
| Molecular Weight | 158.54 g/mol | PubChem[1] |
| XLogP3 | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Monoisotopic Mass | 157.9883050 Da | PubChem[1] |
Table 2: Predicted Spectroscopic Data
| Spectrum Type | Key Predicted Features |
| ¹H-NMR | Aromatic protons on the pyridazine ring. A broad singlet for the carboxylic acid proton. |
| ¹³C-NMR | Carbons of the pyridazine ring, with the carbon attached to the chlorine atom shifted downfield. A peak for the carboxylic acid carbon. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹). A strong C=O stretch (approx. 1690-1760 cm⁻¹). C-O stretch (approx. 1210-1320 cm⁻¹). |
Synthesis and Experimental Protocols
Plausible Synthesis Pathway: Oxidation of 6-Chloro-4-methylpyridazine
The synthesis would logically proceed via the oxidation of the corresponding methyl-substituted precursor, 6-chloro-4-methylpyridazine. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium are typically employed for such transformations.
Caption: Plausible synthesis of 6-Chloropyridazine-4-carboxylic acid.
Detailed (Hypothetical) Experimental Protocol
This protocol is adapted from the synthesis of the 3-carboxylic acid isomer and is provided as a representative methodology. Researchers should perform their own optimizations.
Materials:
-
6-Chloro-4-methylpyridazine
-
Potassium permanganate (KMnO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Pyridine
-
Water
-
Diethyl ether
-
Hexane
-
Sodium sulfate (anhydrous)
Procedure:
-
In a reaction flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-4-methylpyridazine in a mixture of pyridine and water.
-
Heat the mixture to approximately 85°C with stirring.
-
Slowly add potassium permanganate to the heated solution over a period of 30 minutes.
-
Maintain the reaction mixture at 85°C for 6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and a diethyl ether-hexane solution.
-
Filter the mixture to remove manganese dioxide precipitate.
-
Separate the aqueous and organic phases.
-
Acidify the aqueous phase with concentrated sulfuric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-Chloropyridazine-4-carboxylic acid.
-
The unreacted starting material may be recovered from the organic phase by evaporation.
Yields and purity would need to be determined experimentally.
Applications in Research and Drug Development
As a functionalized heterocycle, 6-Chloropyridazine-4-carboxylic acid is a valuable intermediate in the synthesis of more complex molecules with potential biological activity.
-
Scaffold for Novel Compounds: The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the chloro substituent can be displaced by various nucleophiles. This allows for the generation of diverse chemical libraries for high-throughput screening.
-
Antiviral and Antibacterial Research: Pyridazine derivatives are known to exhibit a wide range of biological activities. 6-Chloropyridazine-4-carboxylic acid is specifically noted for its use in antiviral and antibacterial research, likely as a precursor to more complex drug candidates.
-
Protein Degrader Building Blocks: Some suppliers categorize this compound as a building block for protein degraders, suggesting its potential role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[2]
Logical Workflow for Derivatization
The primary utility of 6-Chloropyridazine-4-carboxylic acid in a research setting is its role as a starting material for further chemical synthesis. The following diagram illustrates the logical workflow for creating derivatives from this core structure.
Caption: Derivatization pathways for 6-Chloropyridazine-4-carboxylic acid.
Conclusion
6-Chloropyridazine-4-carboxylic acid is a key chemical intermediate with significant potential in the fields of medicinal and agricultural chemistry. While its own history is not prominently detailed, its value is evident through its role as a versatile building block for the synthesis of novel, biologically active compounds. The availability of two distinct reactive sites on a stable heterocyclic core makes it an attractive starting point for the exploration of new chemical space. Further research into its applications is likely to yield new discoveries in drug development and other areas of chemical science.
References
6-Chloropyridazine-4-carboxylic Acid: A Versatile Heterocyclic Scaffold for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyridazine-4-carboxylic acid is a highly functionalized heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, including a reactive chlorine atom, a carboxylic acid moiety, and the inherent properties of the pyridazine core, make it a versatile scaffold for the synthesis of a diverse range of novel compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 6-chloropyridazine-4-carboxylic acid, with a focus on its utility in the development of innovative therapeutic agents and functional materials. The strategic positioning of its functional groups allows for selective modifications, enabling the exploration of vast chemical space and the fine-tuning of physicochemical and biological properties.
Physicochemical and Safety Information
A thorough understanding of the physicochemical properties and safety profile of 6-chloropyridazine-4-carboxylic acid is essential for its handling and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClN₂O₂ | [1][2] |
| Molecular Weight | 158.54 g/mol | [1][2] |
| CAS Number | 1256794-24-7 | [1][2] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | [2] |
| Storage | 2-8 °C, inert atmosphere | [2] |
Safety Profile: 6-Chloropyridazine-4-carboxylic acid is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of 6-Chloropyridazine-4-carboxylic Acid
Figure 1: Proposed synthetic workflow for 6-Chloropyridazine-4-carboxylic acid.
Experimental Protocol: Oxidation of 6-Chloro-4-methylpyridazine (Proposed)
This protocol is a generalized procedure based on the oxidation of similar methyl-substituted heterocycles and should be optimized for specific laboratory conditions.
Materials:
-
6-Chloro-4-methylpyridazine
-
Potassium permanganate (KMnO₄) or other strong oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-4-methylpyridazine in an appropriate solvent (e.g., water or a mixture of t-butanol and water).
-
Slowly add a strong oxidizing agent, such as potassium permanganate, in portions while monitoring the temperature of the reaction mixture.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench the excess oxidizing agent by the slow addition of a reducing agent, such as sodium bisulfite solution, until the purple color of permanganate disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture with concentrated sulfuric acid to a pH of approximately 2-3.
-
Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 6-chloropyridazine-4-carboxylic acid.
-
The crude product can be further purified by recrystallization from an appropriate solvent system.
Note: This is a proposed protocol and requires experimental validation and optimization. Reaction conditions such as temperature, reaction time, and stoichiometry of reagents will need to be carefully controlled to maximize yield and purity.
Applications as a Heterocyclic Building Block
The bifunctional nature of 6-chloropyridazine-4-carboxylic acid makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. The carboxylic acid group can readily undergo amide bond formation, while the chloro substituent is susceptible to nucleophilic substitution or can participate in cross-coupling reactions.
Amide Coupling Reactions
The carboxylic acid moiety of 6-chloropyridazine-4-carboxylic acid can be coupled with a diverse range of amines to generate a library of pyridazine-4-carboxamides. These reactions are typically facilitated by standard coupling reagents.
Figure 2: General workflow for amide coupling reactions.
Suzuki Cross-Coupling Reactions
The chlorine atom at the 6-position of the pyridazine ring can be replaced with various aryl or heteroaryl groups via palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of diverse substituents, significantly expanding the chemical space accessible from this building block.
Figure 3: General workflow for Suzuki cross-coupling reactions.
Applications in Drug Discovery
The pyridazine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. 6-Chloropyridazine-4-carboxylic acid serves as a key starting material for the synthesis of potential therapeutic agents, particularly in the areas of antiviral and antibacterial research.
Antiviral Applications
Pyridazine derivatives have been investigated as inhibitors of various viral targets. For instance, some pyridazinone derivatives have shown potent activity as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the viral replication cycle. While specific examples derived directly from 6-chloropyridazine-4-carboxylic acid are not extensively documented in the reviewed literature, the core structure is highly relevant to the design of novel antiviral agents. The general approach involves the synthesis of a library of derivatives through amide coupling and Suzuki reactions, followed by screening for antiviral activity.
Antibacterial Applications
The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial agents. Pyridazine-containing compounds have been explored for their antibacterial properties. The derivatization of the 6-chloropyridazine-4-carboxylic acid core allows for the synthesis of compounds that can be tested against a panel of pathogenic bacteria. The structure-activity relationship (SAR) can then be elucidated to guide the design of more potent and selective antibacterial agents.
Table of Potential Biological Activities of Pyridazine Derivatives:
| Biological Target/Activity | Example of Pyridazine Scaffold | Reference |
| Hepatitis C Virus (HCV) NS5B Polymerase Inhibition | Pyridazinone derivatives | |
| Antibacterial (including MRSA) | Various substituted pyridazines | [3] |
| Kinase Inhibition | Aminopyridazine derivatives | |
| Anticonvulsant Activity | Substituted pyridazin-8(7H)-one derivatives |
Conclusion
6-Chloropyridazine-4-carboxylic acid is a valuable and versatile heterocyclic building block with significant potential in drug discovery and materials science. Its readily modifiable functional groups provide a platform for the synthesis of diverse compound libraries. While detailed synthetic protocols and specific biological activity data for its direct derivatives are emerging, the broader context of pyridazine chemistry strongly suggests its utility in the development of novel bioactive molecules. Further research into the synthesis and application of this compound is warranted to fully exploit its potential in addressing current challenges in medicine and technology.
References
Potential Biological Activities of 6-Chloropyridazine-4-carboxylic Acid: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Chloropyridazine-4-carboxylic acid is a heterocyclic building block with potential applications in medicinal chemistry. While direct studies on the biological activities of this specific compound are limited in publicly available literature, its structural motif is present in a variety of derivatives that exhibit significant pharmacological effects. This technical guide provides an in-depth overview of the potential biological activities of 6-Chloropyridazine-4-carboxylic acid by examining the reported activities of its close chemical relatives. The primary activities observed for these derivatives include anticancer and antimicrobial effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.
Introduction to the 6-Chloropyridazine Scaffold
The pyridazine ring is a π-deficient aromatic heterocycle containing two adjacent nitrogen atoms. This structural feature imparts unique physicochemical properties, including the ability to act as hydrogen bond acceptors and engage in various non-covalent interactions, making it a "privileged scaffold" in drug discovery. The presence of a chlorine atom at the 6-position and a carboxylic acid at the 4-position on the pyridazine ring provides reactive handles for chemical modification, allowing for the synthesis of diverse compound libraries. While 6-Chloropyridazine-4-carboxylic acid itself is primarily a chemical intermediate, its derivatives have been explored for several therapeutic applications.
Potential Anticancer Activity
Derivatives of the 6-chloropyridazine scaffold have demonstrated notable potential as anticancer agents through various mechanisms of action, including the induction of apoptosis and inhibition of key enzymes involved in cancer cell survival and proliferation.
PARP-1 Inhibition and Apoptosis Induction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the DNA damage response pathway. Its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. A series of novel 4-chloropyridazinoxyphenyl conjugates, which share a chloropyridazine core, have been designed and synthesized as potential apoptotic inducers and PARP-1 inhibitors.[1] These compounds have shown significant growth inhibition in various cancer cell lines.
Furthermore, derivatives such as 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines, synthesized from 6-chloropyridazin-3-yl hydrazones, have exhibited potent cytotoxic activity against acute lymphoblastic leukemia (ALL) and human breast adenocarcinoma cell lines.[2] The mechanism of action for some of these compounds involves the induction of apoptosis through the activation of caspases 3/7.[2]
| Compound Class | Cancer Cell Line | Activity | IC50 Value (µM) | Reference |
| 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines | SB-ALL | Cytotoxicity | 1.64 - 5.66 | [2] |
| NALM-6 | Cytotoxicity | 1.14 - 3.7 | [2] | |
| 4-chloropyridazinoxyphenyl hybrids | HNO97, FaDu, MDA-MB-468 | Growth Inhibition | Varies by compound | [1] |
Experimental Protocols: Anticancer Activity Assessment
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
This assay quantifies the activity of key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Cells are treated with the test compounds for a predetermined time to induce apoptosis.
-
Staining: A fluorogenic substrate for caspase 3/7 (e.g., a DEVD peptide conjugated to a fluorescent reporter) is added to the cells.
-
Analysis: The fluorescence intensity, which is proportional to the caspase 3/7 activity, is measured using a fluorometer or by flow cytometry.
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.
-
Reaction Setup: Recombinant human PARP-1 enzyme, activated DNA, and the test compound are incubated in an assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of NAD+, the substrate for PARP-1.
-
Detection: The consumption of NAD+ or the formation of poly(ADP-ribose) (PAR) is measured. This can be done using a variety of methods, including fluorescent NAD+ detection kits or ELISAs with anti-PAR antibodies.
-
Data Analysis: The IC50 value for PARP-1 inhibition is determined from the dose-response curve.
Visualizing Anticancer Mechanisms
References
Spectroscopic Profile of 6-Chloropyridazine-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-chloropyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra, this guide presents a combination of predicted data and expected spectroscopic characteristics based on the molecular structure.
Compound Identification
| Property | Value |
| Chemical Name | 6-Chloropyridazine-4-carboxylic acid |
| CAS Number | 1256794-24-7 |
| Molecular Formula | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.54 g/mol |
| SMILES | O=C(O)c1cnnc(Cl)c1 |
Predicted Mass Spectrometry Data
Mass spectrometry is a key analytical technique to determine the molecular weight and fragmentation pattern of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 6-chloropyridazine-4-carboxylic acid.
| Adduct | Predicted m/z |
| [M+H]⁺ | 158.99559 |
| [M+Na]⁺ | 180.97753 |
| [M-H]⁻ | 156.98103 |
| [M+NH₄]⁺ | 176.02213 |
| [M+K]⁺ | 196.95147 |
| [M+H-H₂O]⁺ | 140.98557 |
| [M]⁺ | 157.98776 |
| [M]⁻ | 157.98886 |
Expected Spectroscopic Data
Expected ¹H NMR Data
The ¹H NMR spectrum is anticipated to show two signals in the aromatic region corresponding to the two protons on the pyridazine ring, in addition to a broad singlet for the carboxylic acid proton.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13-14 | Broad Singlet | 1H | -COOH |
| ~8.0-9.0 | Singlet | 1H | H-5 |
| ~7.5-8.5 | Singlet | 1H | H-3 |
Expected ¹³C NMR Data
The ¹³C NMR spectrum is expected to display five distinct signals corresponding to the five carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~165-175 | C=O (Carboxylic Acid) |
| ~150-160 | C-6 (attached to Cl) |
| ~140-150 | C-4 (attached to COOH) |
| ~130-140 | C-3 |
| ~120-130 | C-5 |
Expected IR Data
The infrared spectrum will likely exhibit characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as C-Cl and aromatic C-H and C=N stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1550-1600 | Medium | C=N stretch (Pyridazine ring) |
| 1400-1450 | Medium | C-C stretch (Aromatic ring) |
| 1210-1320 | Strong | C-O stretch (Carboxylic acid) |
| 920-950 | Medium, Broad | O-H bend (Carboxylic acid dimer) |
| 700-800 | Strong | C-Cl stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 6-chloropyridazine-4-carboxylic acid would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum would be acquired in both positive and negative ion modes to observe different adducts.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structure confirmation.
Application Notes and Protocols: Synthesis of 6-Chloropyridazine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] 6-Chloropyridazine-4-carboxylic acid is a key building block for the synthesis of a diverse library of compounds. Its two reactive sites—the chlorine atom at the 6-position and the carboxylic acid at the 4-position—allow for orthogonal functionalization through reactions like Suzuki-Miyaura cross-coupling and amide bond formation. This document provides detailed protocols for the synthesis of the core structure and its subsequent derivatization.
Synthesis of 6-Chloropyridazine-4-carboxylic Acid
Protocol 2.1: Oxidation of 4-Methyl-6-chloropyridazine (Representative Protocol)
-
Materials and Reagents:
-
4-Methyl-6-chloropyridazine
-
Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (for recrystallization)
-
-
Equipment:
-
Round-bottom flask with a mechanical stirrer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add concentrated sulfuric acid and cool the flask in an ice bath.
-
Slowly add 4-methyl-6-chloropyridazine to the cooled sulfuric acid while stirring.
-
Portion-wise, add the oxidizing agent (e.g., potassium permanganate) to the mixture, ensuring the internal temperature does not exceed 60-65°C. Use the ice bath to control any exotherm.
-
After the addition is complete, heat the reaction mixture to 50-80°C and stir for 2-4 hours.[2][3]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the crude solid from a suitable solvent like methanol to obtain pure 6-chloropyridazine-4-carboxylic acid.
-
Synthesis of 6-Chloropyridazine-4-carboxylic Acid Derivatives
The two primary handles for derivatization are the carboxylic acid and the chloro substituent.
Amide Bond Formation
The carboxylic acid can be coupled with a wide range of primary and secondary amines to form amide derivatives. This is typically achieved by activating the carboxylic acid.
Protocol 3.1.1: Amide Coupling using EDC/HOBt
-
Materials and Reagents:
-
6-Chloropyridazine-4-carboxylic acid
-
Desired amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 6-chloropyridazine-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add EDC (1.2 eq), HOBt (1.2 eq), and a catalytic amount of DMAP.
-
Add the desired amine (1.1 eq) followed by the slow addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.[4]
-
Protocol 3.1.2: Acyl Chloride Formation and Amidation
-
Materials and Reagents:
-
6-Chloropyridazine-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Desired amine
-
Triethylamine (TEA) or Pyridine
-
-
Procedure (Step 1: Acyl Chloride Synthesis):
-
To a solution of 6-chloropyridazine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude 6-chloropyridazine-4-carbonyl chloride is typically used in the next step without further purification.
-
-
Procedure (Step 2: Amidation):
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.
-
Add a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.[5]
-
Suzuki-Miyaura Cross-Coupling
The chlorine atom at the 6-position can be substituted with various aryl or heteroaryl groups using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol 3.2.1: General Suzuki Coupling
-
Materials and Reagents:
-
A 6-chloropyridazine-4-carboxylic acid derivative (e.g., an ester or amide)
-
Aryl or heteroaryl boronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-10 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water, DME/water)
-
-
Equipment:
-
Schlenk flask or microwave vial
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating source (oil bath or microwave reactor)
-
-
Procedure:
-
To a Schlenk flask or microwave vial, add the 6-chloropyridazine derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., 2M aqueous Na₂CO₃, 2.0 eq).
-
De-gas the solvent (e.g., DME) by bubbling with nitrogen or argon for 15-20 minutes, then add it to the reaction vessel.
-
Heat the reaction mixture at 80-120°C (conventional heating) or 130-150°C (microwave irradiation) for 1-48 hours.[6][7] Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following tables summarize representative data for the synthesis of 6-chloropyridazine-4-carboxylic acid derivatives.
Table 1: Synthesis of Amide Derivatives
| Compound ID | Amine | Coupling Reagent | Solvent | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 1a | Aniline | EDC, HOBt, DMAP | DMF | 75-85 (Est.) | [4] |
| 1b | Benzylamine | TCBC, TEA, DMAP | THF | 71-75 | [8] |
| 1c | Morpholine | SOCl₂, Pyridine | DCM | 65-75 (Est.) | [5] |
| 1d | N-Octylamine | TCBC, TEA, DMAP | THF | 73 | [8] |
(Yields are typical for analogous reactions and may vary)
Table 2: Synthesis of Suzuki Coupling Derivatives
| Compound ID | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| 2a | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 50-70 (Est.) | [7] |
| 2b | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 60-80 (Est.) | [9] |
| 2c | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 45 | [7] |
| 2d | 4-Fluorophenylboronic acid | Pd-SPhos | K₃PO₄ | Toluene | 70-90 (Est.) | [6] |
(Yields are typical for analogous reactions and may vary. The substrate is a derivative of 6-chloropyridazine)
Visualizations
Caption: General workflow for the synthesis of 6-chloropyridazine-4-carboxylic acid and its derivatives.
Caption: Key derivatization reactions of 6-chloropyridazine-4-carboxylic acid.
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. Page loading... [guidechem.com]
- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Chloropyridazine-4-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyridazine-4-carboxylic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. Its pyridazine core, substituted with a reactive chlorine atom and a carboxylic acid handle, provides a valuable scaffold for the development of compounds targeting a range of biological entities, including kinases and ion channels. The strategic positioning of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This document provides an overview of its applications, detailed experimental protocols for the synthesis of derivatives, and methods for their biological evaluation.
Key Applications in Medicinal Chemistry
6-Chloropyridazine-4-carboxylic acid has emerged as a key starting material in the development of inhibitors for various enzymes and ion channels implicated in disease. Notably, it has been employed in the synthesis of potent and selective inhibitors of NaV1.8 sodium channels and Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT-1).
NaV1.8 Sodium Channel Inhibitors for Pain Management
The voltage-gated sodium channel NaV1.8 is predominantly expressed in peripheral sensory neurons and is a critical player in pain transmission. Selective inhibitors of NaV1.8 are therefore sought after as non-addictive analgesics. 6-Chloropyridazine-4-carboxylic acid serves as a core component in the synthesis of such inhibitors. The carboxylic acid group is typically converted to an amide, linking the pyridazine scaffold to other pharmacophoric fragments that enhance binding affinity and selectivity for the NaV1.8 channel.
MALT-1 Paracaspase Inhibitors for Oncology and Autoimmune Diseases
MALT-1 is a crucial signaling protein in the NF-κB pathway, and its dysregulation is associated with certain types of lymphoma and autoimmune disorders. The proteolytic activity of MALT-1 is a key therapeutic target. Derivatives of 6-chloropyridazine-4-carboxylic acid have been synthesized as MALT-1 inhibitors, demonstrating the utility of this scaffold in developing novel anti-cancer and immunomodulatory agents.
Synthesis of Bioactive Derivatives: Experimental Protocols
The primary use of 6-Chloropyridazine-4-carboxylic acid in medicinal chemistry is as a scaffold for the synthesis of more complex molecules, typically through amide bond formation.
Protocol 1: General Amide Coupling using HATU
This protocol describes a general method for the coupling of 6-Chloropyridazine-4-carboxylic acid with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
6-Chloropyridazine-4-carboxylic acid
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-Chloropyridazine-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the amine of interest (1.0-1.2 eq).
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture.
-
Add HATU (1.1-1.5 eq) portion-wise while stirring at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or DCM/methanol).
Protocol 2: Amide Coupling via Acyl Chloride Formation
This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.
Materials:
-
6-Chloropyridazine-4-carboxylic acid
-
Oxalyl chloride or thionyl chloride
-
Catalytic amount of anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine of interest
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of 6-Chloropyridazine-4-carbonyl chloride
-
Suspend 6-Chloropyridazine-4-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.1-1.5 eq) or thionyl chloride (1.1-1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction can be gently heated if necessary to ensure complete conversion.
-
Monitor the reaction by observing the cessation of gas evolution and the formation of a clear solution.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent. The resulting crude 6-chloropyridazine-4-carbonyl chloride is often used directly in the next step.
Step 2: Amide Formation
-
Dissolve the crude 6-chloropyridazine-4-carbonyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C and add the amine of interest (1.0 eq) and TEA or pyridine (1.1-1.5 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Biological Assay Protocols
The following are general protocols for assessing the biological activity of compounds synthesized from 6-Chloropyridazine-4-carboxylic acid. Specific parameters may need optimization based on the particular compound and cell line used.
Protocol 3: In Vitro MALT-1 Protease Cleavage Assay (Fluorogenic)
This assay directly measures the inhibition of MALT-1's proteolytic activity.
Materials:
-
Recombinant human MALT-1 enzyme
-
Fluorogenic MALT-1 substrate (e.g., Ac-LRSR-AMC)
-
MALT-1 assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Test compounds and a known MALT-1 inhibitor (e.g., MI-2)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in MALT-1 assay buffer.
-
In a 384-well plate, add a small volume of the diluted test compounds.
-
Add recombinant MALT-1 enzyme to each well (final concentration typically in the low nanomolar range) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MALT-1 substrate (final concentration typically at or below its Km).
-
Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition (relative to a DMSO control) against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 4: Cellular Assay for NaV1.8 Inhibition using Membrane Potential-Sensing Dyes
This high-throughput assay measures the ability of compounds to block NaV1.8 channel activity in a cellular context.
Materials:
-
HEK-293 cells stably expressing human NaV1.8
-
Membrane potential-sensitive FRET dyes (e.g., from a FLIPR Membrane Potential Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
NaV1.8 channel activator (e.g., Veratridine)
-
Tetrodotoxin (TTX) to block endogenous TTX-sensitive sodium channels
-
Test compounds and a known NaV1.8 inhibitor
-
384-well black, clear-bottom plates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Procedure:
-
Plate the NaV1.8-expressing HEK-293 cells in 384-well plates and grow to confluence.
-
Remove the culture medium and load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds in the assay buffer containing TTX.
-
Add the diluted compounds to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Prepare the activator solution containing veratridine in the assay buffer.
-
Place the cell plate and the activator plate into the FLIPR instrument.
-
Initiate the assay by adding the activator solution to the cells and simultaneously record the fluorescence signal before and after the addition.
-
The change in fluorescence reflects the change in membrane potential upon channel activation.
-
Analyze the data to determine the extent of inhibition of the veratridine-induced depolarization by the test compounds.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Data Presentation
The following tables summarize hypothetical quantitative data for derivatives of 6-Chloropyridazine-4-carboxylic acid to illustrate how results can be structured for clear comparison.
Table 1: In Vitro MALT-1 Inhibition
| Compound ID | R Group on Amide | MALT-1 Enzymatic IC50 (nM) | Cellular CYLD Cleavage IC50 (µM) |
| MALT-1-A | Phenyl | 150 | 2.5 |
| MALT-1-B | 4-Fluorophenyl | 75 | 1.2 |
| MALT-1-C | Pyridin-2-yl | 210 | 3.8 |
| MI-2 (Ref.) | - | 50 | 0.5 |
Table 2: In Vitro NaV1.8 Inhibition
| Compound ID | R Group on Amide | NaV1.8 FLIPR IC50 (µM) | Selectivity vs. NaV1.5 |
| NAV-1-A | (2-morpholinopyridin-3-yl)methyl | 0.8 | >100-fold |
| NAV-1-B | (5-fluoro-2-morpholinophenyl)methyl | 0.5 | >150-fold |
| NAV-1-C | (1-methyl-1H-indol-3-yl) | 1.2 | >80-fold |
| Ref. Cmpd | - | 0.2 | >200-fold |
Visualizations
The following diagrams illustrate key concepts related to the application of 6-Chloropyridazine-4-carboxylic acid.
Application Notes and Protocols for Amide Coupling with 6-Chloropyridazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides from 6-chloropyridazine-4-carboxylic acid, a key intermediate in the development of novel therapeutics and agrochemicals. The following sections outline two robust and widely applicable methods for amide bond formation: one utilizing the coupling reagent HATU and another employing the EDC/HOBt system.
Introduction
6-Chloropyridazine-4-carboxylic acid is a versatile building block in medicinal chemistry and materials science. The formation of an amide bond from its carboxylic acid moiety is a crucial transformation for introducing diverse functionalities and modulating the physicochemical and biological properties of the resulting molecules. The electron-deficient nature of the pyridazine ring can influence the reactivity of the carboxylic acid, making the choice of coupling conditions important for achieving high yields and purity.
The protocols described herein are based on well-established amide coupling methodologies and provide a starting point for the synthesis of a wide range of 6-chloropyridazine-4-carboxamides.
Data Presentation: Comparison of Amide Coupling Methods
While specific yield data for the amide coupling of 6-chloropyridazine-4-carboxylic acid is not extensively reported in publicly available literature, the following table provides representative yields for the analogous coupling of 6-chloropyrazine-2-carboxylic acid with various substituted anilines.[1] This data serves as a valuable reference for estimating the expected efficiency of the protocols described below.
| Amine Partner (Substituted Aniline) | Coupling Method | Reported Yield (%)[1] |
| Aniline | Acyl Chloride | Not Reported |
| 2-Methylaniline | Acyl Chloride | Not Reported |
| 3-Methylaniline | Acyl Chloride | Not Reported |
| 4-Methylaniline | Acyl Chloride | Not Reported |
| 2-Methoxyaniline | Acyl Chloride | Not Reported |
| 3-Methoxyaniline | Acyl Chloride | Not Reported |
| 4-Methoxyaniline | Acyl Chloride | Not Reported |
| 2-Chloroaniline | Acyl Chloride | Not Reported |
| 3-Chloroaniline | Acyl Chloride | Not Reported |
| 4-Chloroaniline | Acyl Chloride | 65 |
| 3,5-Bis(trifluoromethyl)aniline | Acyl Chloride | Not Reported |
| 2,6-Dimethylaniline | Acyl Chloride | Not Reported |
Experimental Protocols
Two primary methods for the amide coupling of 6-chloropyridazine-4-carboxylic acid are detailed below. The choice of method may depend on the specific amine being used, the scale of the reaction, and the desired purity of the final product.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient and widely used coupling reagent.[2][3]
Materials:
-
6-Chloropyridazine-4-carboxylic acid
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes or Heptane
Procedure:
-
To a solution of 6-chloropyridazine-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0-1.2 eq).
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.1-1.5 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or heptane) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol employs EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) as the activating agents. This is a classic and cost-effective method for amide bond formation.[4][5]
Materials:
-
6-Chloropyridazine-4-carboxylic acid
-
Amine of choice
-
EDC hydrochloride
-
HOBt
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 6-chloropyridazine-4-carboxylic acid (1.0 eq) and HOBt (1.0-1.2 eq) in anhydrous DCM or DMF (0.1-0.5 M) under an inert atmosphere, add the amine (1.0-1.2 eq).
-
Add TEA or DIPEA (2.0-3.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.1-1.5 eq) portion-wise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl solution (2x), saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the pure amide.
Visualizations
General Amide Coupling Workflow
Caption: General workflow for the amide coupling of 6-chloropyridazine-4-carboxylic acid.
Logical Relationship of Coupling Reagents
Caption: Activation pathways for amide synthesis with 6-chloropyridazine-4-carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. growingscience.com [growingscience.com]
- 3. americapeptide.com [americapeptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Application Notes and Protocols: 6-Chloropyridazine-4-carboxylic Acid in the Synthesis of p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of 6-Chloropyridazine-4-carboxylic acid as a key building block in the synthesis of p38 MAP kinase inhibitors. This document includes a summary of the biological context, representative quantitative data for related compounds, a detailed, representative experimental protocol for the synthesis of a potential inhibitor, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD), as well as in cancer.[2] As a result, p38 MAP kinase has emerged as a significant therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.
The pyridazine scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into a variety of kinase inhibitors. Its unique physicochemical properties, including its ability to form hydrogen bonds and engage in π-π stacking interactions, make it an attractive core for designing potent and selective inhibitors.[3] 6-Chloropyridazine-4-carboxylic acid represents a versatile starting material for the synthesis of a diverse library of pyridazine-4-carboxamide derivatives, a class of compounds with demonstrated potential as p38 MAP kinase inhibitors. The chlorine atom at the 6-position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade is a multi-tiered pathway that translates extracellular signals into a cellular response. The pathway is initiated by various stress stimuli, leading to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK). The activated MAPKK then phosphorylates and activates p38 MAP kinase. Activated p38 proceeds to phosphorylate a variety of downstream substrates, including other kinases and transcription factors, which ultimately regulate the expression of genes involved in inflammation and other cellular processes.
Quantitative Data Summary
While a specific p38 MAP kinase inhibitor synthesized directly from 6-Chloropyridazine-4-carboxylic acid is not prominently featured in the reviewed literature, numerous studies have reported the potent inhibitory activity of various pyridazine-based compounds. The following table summarizes the p38α inhibitory activity of several classes of pyridazine derivatives to provide a comparative context.
| Compound Class | Representative Compound | p38α IC50 (nM) | Cellular Activity (IC50, nM) | Reference |
| Pyridinylquinoxaline | Compound 6f | 81 | Not Reported | [4] |
| Pyridinylpyridopyrazine | Compound 9e | 38 | Not Reported | [4] |
| N-Aryl Pyridinone | PH-797804 | 2.6 | 25 (hPBMC IL-1β) | [5] |
| Imidazo[1,2-a]pyridyl N-arylpyridazinone | Representative Compound | Potent Inhibition | Not specified | [6] |
Experimental Protocols
The following is a representative protocol for the synthesis of a hypothetical p38 MAP kinase inhibitor, N-(4-tert-butylphenyl)-6-chloropyridazine-4-carboxamide, derived from 6-Chloropyridazine-4-carboxylic acid. This protocol is based on standard amide bond formation methodologies.[7][8]
Objective: To synthesize a potential p38 MAP kinase inhibitor via amide coupling of 6-Chloropyridazine-4-carboxylic acid and a substituted aniline.
Materials:
-
6-Chloropyridazine-4-carboxylic acid
-
4-tert-butylaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-Chloropyridazine-4-carboxylic acid (1.0 eq.), 4-tert-butylaniline (1.1 eq.), and anhydrous DMF.
-
Addition of Coupling Reagents: To the stirred solution, add HOBt (1.2 eq.) and DIPEA (3.0 eq.). Cool the mixture to 0 °C in an ice bath.
-
Initiation of Amide Coupling: Add EDC (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Structure-Activity Relationship (SAR) Insights
The development of pyridazine-based p38 MAP kinase inhibitors has revealed several key structural features that are important for potent and selective inhibition.
Conclusion
6-Chloropyridazine-4-carboxylic acid is a valuable and versatile starting material for the synthesis of novel p38 MAP kinase inhibitors. The pyridazine core, combined with the potential for diverse substitutions at the 4- and 6-positions, offers a promising avenue for the development of potent and selective therapeutics for the treatment of inflammatory diseases and cancer. The provided protocols and diagrams serve as a foundation for researchers to explore the synthesis and biological evaluation of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 6-Chloropyridazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine moiety is a crucial pharmacophore present in numerous biologically active compounds. The functionalization of the pyridazine core via cross-coupling reactions is a topic of significant interest in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 6-Chloropyridazine-4-carboxylic acid with various arylboronic acids. While specific literature on this exact substrate is limited, the provided protocols are based on established methods for structurally similar chloro-heterocycles, such as other chloropyridazines and chloropyrimidines.[1][3]
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid, with a halide. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[1][4] The presence of a base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[5]
Data Presentation: Representative Reaction Conditions
The successful Suzuki coupling of 6-Chloropyridazine-4-carboxylic acid is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for the Suzuki coupling of analogous chloropyridazines and other chloro-heterocycles, which can serve as a starting point for optimization.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 6-chloro-5-dialkylaminopyridazinone | Various arylboronic acids | CombiPhos Pd6 mixture or Pd-SPhos (5) | - | - | 135-140 (Microwave) | Moderate to Good | [6] |
| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Good | [7] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Various (hetero)aromatic boronic acids | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 14-28 | [8] |
| 6-chloropyrimidin-4-ol derivative | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | - | [3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl-boronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Moderate to Good | [9] |
| Solid-supported chloropyrimidines | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | Spray-dried KF | THF | 50 | Moderate | [10] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol describes a general method for the Suzuki coupling of 6-Chloropyridazine-4-carboxylic acid with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
6-Chloropyridazine-4-carboxylic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 6-Chloropyridazine-4-carboxylic acid (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[3]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and acidify to pH ~3-4 with 1M HCl to precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[8]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 6-arylpyridazine-4-carboxylic acid derivative.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Chloropyridazine Carboxylic Acids in Agrochemical Synthesis: A Focus on 6-Chloropyridazine-3-carboxylic Acid
Introduction
Pyridazine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the agrochemical industry. Their inherent biological activity makes them valuable scaffolds for the development of a wide range of crop protection agents, including herbicides, fungicides, and insecticides.[1][2][3] These compounds are noted for their efficacy and, in many cases, favorable environmental profiles, such as low toxicity and low residue levels.[2]
While specific applications of 6-Chloropyridazine-4-carboxylic acid in agrochemical synthesis are not extensively documented in publicly available literature, its isomer, 6-Chloropyridazine-3-carboxylic acid , serves as a key intermediate in the synthesis of various agrochemically active molecules.[1] This document will focus on the application of 6-Chloropyridazine-3-carboxylic acid as a representative example of the utility of chloropyridazine carboxylic acids in agrochemical research and development.
I. Synthetic Applications of 6-Chloropyridazine-3-carboxylic Acid
6-Chloropyridazine-3-carboxylic acid is a versatile building block, primarily utilized for the synthesis of more complex molecules with desired biological activities. The carboxylic acid and chloro-substituents on the pyridazine ring offer reactive sites for a variety of chemical transformations.
Key Synthetic Intermediate
6-Chloropyridazine-3-carboxylic acid is a crucial precursor for creating a diverse array of derivatives. The carboxylic acid moiety can undergo esterification, reduction, and acylation, while the chlorine atom can be substituted, for example, through methoxylation.[1][4] These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological efficacy.
The synthesis of 6-Chloropyridazine-3-carboxylic acid itself is a critical first step. A common method involves the oxidation of 3-chloro-6-methylpyridazine.
Synthesis of Agrochemical Scaffolds
Derivatives of 6-Chloropyridazine-3-carboxylic acid are used to produce compounds with herbicidal, insecticidal, and fungicidal properties. For instance, the corresponding carboxamide can be synthesized, which is a common functional group in many bioactive molecules.[2]
II. Experimental Protocols
Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid
This protocol describes the synthesis of 6-Chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine via oxidation.
Materials:
-
3-chloro-6-methylpyridazine
-
Concentrated sulfuric acid
-
Potassium dichromate (K₂Cr₂O₇) or Potassium permanganate (KMnO₄)
-
Crushed ice
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with mechanical stirrer
-
Ice bath
-
In a round-bottom flask equipped with a mechanical stirrer, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 3-chloro-6-methylpyridazine to the cooled sulfuric acid with continuous stirring.
-
Gradually add the oxidizing agent (e.g., potassium dichromate or potassium permanganate) in portions, ensuring the reaction temperature is maintained below 65°C.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 60°C) for several hours.
-
Cool the reaction mixture and then carefully pour it over crushed ice.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic extracts and wash with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol) to yield pure 6-Chloropyridazine-3-carboxylic acid.
Protocol 2: Synthesis of 6-Chloropyridazine-3-carboxamide
This protocol details the conversion of a 6-chloropyridazine-3-carboxylic acid derivative (the carbonyl chloride) to the corresponding carboxamide.
Materials:
-
6-chloropyridazine-3-carbonyl chloride
-
Tetrahydrofuran (THF)
-
Ammonia solution (e.g., 25% in water)
-
Ice water
-
Beakers
-
Three-necked reaction flask
Procedure: [2]
-
Dissolve 6-chloropyridazine-3-carbonyl chloride in tetrahydrofuran.
-
In a separate three-necked reaction flask, prepare a mixture of ice water and ammonia solution in tetrahydrofuran.
-
Slowly add the solution of 6-chloropyridazine-3-carbonyl chloride to the ammonia mixture with stirring. A precipitate will form immediately.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 35°C) for several hours. Monitor the reaction progress using thin-layer chromatography.
-
Upon completion of the reaction, cool the mixture and add ice water to ensure complete precipitation of the product.
-
Filter the solid product and wash with water.
-
Dry the product, and if necessary, recrystallize from a suitable solvent (e.g., anhydrous acetone) to obtain pure 6-Chloropyridazine-3-carboxamide.
III. Quantitative Data
| Compound | Starting Material | Oxidizing Agent | Yield | Reference |
| 6-Chloropyridazine-3-carboxylic acid | 3-chloro-6-methylpyridazine | Potassium dichromate | 69% | [1] |
| 6-Chloropyridazine-3-carboxylic acid | 3-chloro-6-methylpyridazine | Potassium permanganate | 52% | [4] |
IV. Diagrams
Caption: Synthesis of 6-Chloropyridazine-3-carboxylic acid.
Caption: Synthesis of 6-Chloropyridazine-3-carboxamide.
V. Conclusion
6-Chloropyridazine-3-carboxylic acid stands out as a valuable and versatile intermediate in the synthesis of novel agrochemicals. The straightforward synthetic protocols and the potential for diverse chemical modifications make it an attractive starting point for the development of new herbicides, fungicides, and insecticides. Further research into the derivatization of this and related chloropyridazine carboxylic acids holds significant promise for the discovery of next-generation crop protection solutions.
References
Application Notes and Protocols for the Esterification of 6-Chloropyridazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 6-chloropyridazine-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections outline two common and effective methods for this transformation: Fischer-Speier Esterification and a method involving the formation of an intermediate acid chloride.
Introduction
6-Chloropyridazine-4-carboxylic acid is a heterocyclic building block whose derivatization is crucial for the development of novel bioactive molecules. The carboxyl group is a key handle for modification, and its conversion to an ester is a fundamental step in many synthetic routes. The choice of esterification method can depend on several factors, including the desired ester, the scale of the reaction, and the sensitivity of the starting material to acidic or harsh conditions. This guide provides two robust protocols to facilitate the efficient synthesis of 6-chloropyridazine-4-carboxylate esters.
Method 1: Fischer-Speier Esterification
Fischer-Speier esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3] This method is often carried out using an excess of the alcohol, which serves as both a reactant and the solvent, to drive the equilibrium towards the product.[4]
Experimental Protocol
Materials:
-
6-Chloropyridazine-4-carboxylic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridazine-4-carboxylic acid (1.0 eq).
-
Add a large excess of the desired anhydrous alcohol (e.g., 20-50 eq, serving as the solvent).
-
Stir the mixture to dissolve the carboxylic acid as much as possible.
-
Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Method 2: Esterification via Acid Chloride Formation
For substrates that may be sensitive to the high temperatures and strongly acidic conditions of Fischer esterification, a two-step procedure involving the formation of a more reactive acid chloride intermediate is a mild and effective alternative.[5] The carboxylic acid is first converted to the acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with the alcohol in the presence of a non-nucleophilic base to yield the ester.[6]
Experimental Protocol
Step 2a: Formation of 6-Chloropyridazine-4-carbonyl chloride
Materials:
-
6-Chloropyridazine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a fume hood, to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 6-chloropyridazine-4-carboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 2-5 eq), which can also serve as the solvent, or dissolve the carboxylic acid in an anhydrous solvent like DCM or toluene and add thionyl chloride.
-
A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux (typically around 70-80 °C for SOCl₂) for 1-3 hours. The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all excess SOCl₂ is removed. This can be achieved by co-evaporation with an anhydrous solvent like toluene. The resulting crude 6-chloropyridazine-4-carbonyl chloride is often used in the next step without further purification.
Step 2b: Ester formation from 6-Chloropyridazine-4-carbonyl chloride
Materials:
-
Crude 6-chloropyridazine-4-carbonyl chloride
-
Anhydrous alcohol (e.g., methanol, ethanol) (1.0-1.5 eq)
-
Anhydrous non-nucleophilic base (e.g., triethylamine, pyridine) (1.1-1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude 6-chloropyridazine-4-carbonyl chloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
In a separate flask, prepare a solution of the desired anhydrous alcohol (1.0-1.5 eq) and a non-nucleophilic base like triethylamine (1.1-1.5 eq) in anhydrous DCM.
-
Slowly add the alcohol/base solution dropwise to the stirred, cooled solution of the acid chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by recrystallization or column chromatography as needed.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the described esterification methods. Please note that yields are representative and can vary based on the specific alcohol used and the optimization of reaction conditions.
| Method | Alcohol | Catalyst/Reagent | Solvent | Temperature | Typical Reaction Time | Typical Yield |
| Fischer-Speier Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 6-12 hours | 70-90% |
| Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux | 6-12 hours | 70-90% | |
| Via Acid Chloride | Methanol | 1. SOCl₂ 2. Triethylamine | 1. Toluene 2. DCM | 1. Reflux 2. 0 °C to RT | 1. 1-3 hours 2. 1-4 hours | 80-95% |
| Ethanol | 1. SOCl₂ 2. Triethylamine | 1. Toluene 2. DCM | 1. Reflux 2. 0 °C to RT | 1. 1-3 hours 2. 1-4 hours | 80-95% |
Visualization of Workflows
The following diagrams illustrate the general workflows for the two described esterification methods.
Caption: General workflow for Fischer-Speier Esterification.
Caption: Workflow for Esterification via Acid Chloride Intermediate.
References
Application Notes and Protocols: 6-Chloropyridazine-4-carboxylic acid as a Versatile Precursor for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The pyridazine scaffold is a valuable component in medicinal chemistry due to its unique physicochemical properties, including its ability to form hydrogen bonds and act as a bioisosteric replacement for other aromatic rings.[3] 6-Chloropyridazine-4-carboxylic acid is a readily available precursor that offers two orthogonal points for chemical modification: the carboxylic acid group for amide bond formation and the chloro-substituent for nucleophilic substitution. This allows for the modular and efficient synthesis of PROTAC libraries.
This document provides detailed application notes and protocols for the use of 6-Chloropyridazine-4-carboxylic acid as a starting material for the synthesis of PROTACs. A representative synthetic workflow is presented for the construction of a hypothetical PROTAC targeting a kinase of interest.
Core Concepts and Signaling Pathway
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[] A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[4] This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the 26S proteasome.[2]
The pyridazine ring within a PROTAC can play a crucial role in binding to the target protein by participating in hydrogen bonding interactions within the active site.[3] The following diagram illustrates a generic signaling pathway that can be disrupted by a PROTAC.
Caption: A generic receptor tyrosine kinase signaling pathway and its disruption by a pyridazine-based PROTAC.
Experimental Section: Synthesis of a Representative PROTAC
The following section outlines a three-step synthesis of a hypothetical PROTAC (3 ) from 6-Chloropyridazine-4-carboxylic acid (1 ). This synthesis involves an initial amide coupling, followed by a nucleophilic aromatic substitution to introduce a linker, and a final coupling to an E3 ligase ligand.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a pyridazine-based PROTAC.
Step 1: Amide Coupling of 6-Chloropyridazine-4-carboxylic acid with a POI-Ligand-Amine
This step involves the formation of an amide bond between the carboxylic acid of the pyridazine precursor and an amine-functionalized ligand for the protein of interest.
Protocol:
-
To a solution of 6-Chloropyridazine-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-functionalized POI ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.
Representative Data for Amide Coupling Reactions:
| Entry | Amine Substrate | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | HATU | DIPEA | DMF | 12 | 85 |
| 2 | Benzylamine | EDC/HOBt | Et3N | DCM | 16 | 78 |
| 3 | 4-Aminophenol | T3P | Pyridine | MeCN | 24 | 72 |
Step 2: Nucleophilic Aromatic Substitution with a Linker
The chloro-substituent on the pyridazine ring is displaced by a nucleophilic amine at the terminus of a linker.
Protocol:
-
To a solution of the amide intermediate from Step 1 (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a bifunctional linker with a terminal amine group (e.g., a PEG linker with a terminal amine, 1.5 eq).
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography or preparative HPLC.
Representative Data for Nucleophilic Aromatic Substitution on Chloropyridazines:
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperazine | K2CO3 | DMF | 100 | 24 | 65 |
| 2 | 4-Aminobutanol | DIPEA | DMSO | 120 | 18 | 58 |
| 3 | Ethanethiol | NaH | THF | 60 | 12 | 75 |
Step 3: Final Coupling with an E3 Ligase Ligand
The terminal functional group of the linker is coupled to a suitable E3 ligase ligand, in this case, a carboxylic acid-functionalized derivative of pomalidomide.
Protocol:
-
To a solution of the E3 ligase ligand-acid (e.g., a pomalidomide derivative with a carboxylic acid linker attachment point, 1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the pyridazine-linker-POI ligand intermediate from Step 2 (1.1 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC to achieve high purity.
Representative Data for Final Amide Coupling:
| Entry | Amine Substrate | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Linker-NH2 | HATU | DIPEA | DMF | 16 | 55 |
| 2 | Linker-NH2 | COMU | DIPEA | DMF | 12 | 62 |
| 3 | Linker-NH2 | T3P | Pyridine | DCM | 24 | 48 |
Conclusion
6-Chloropyridazine-4-carboxylic acid serves as a valuable and versatile precursor for the synthesis of PROTACs. Its two distinct functional handles allow for a modular and convergent synthetic strategy, facilitating the rapid generation of PROTAC libraries for structure-activity relationship studies. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in the development of novel targeted protein degraders.
References
Application Notes and Protocols: Synthesis of 6-Chloropyridazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 6-Chloropyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The outlined protocol is a two-step process commencing with the formation of a pyridazinone intermediate, followed by a chlorination reaction.
Experimental Protocols
Step 1: Synthesis of 6-oxo-1,6-dihydropyridazine-4-carboxylic acid
This initial step focuses on the construction of the pyridazine ring system with the carboxylic acid moiety at the 4-position. The procedure is adapted from established methods for the synthesis of pyridazinone derivatives.
-
Materials:
-
Diethyl 2-formylbutanedioate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Bromine
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
-
Procedure:
-
Cyclization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-formylbutanedioate (1.0 eq) in ethanol. To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate.
-
Aromatization: Dissolve the crude product from the previous step in glacial acetic acid in a round-bottom flask. Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the mixture with stirring at room temperature. After the addition, heat the reaction mixture to 60-70 °C for 2-3 hours.
-
Hydrolysis: Cool the reaction mixture and pour it into ice-water. The precipitated product, ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate, is collected by filtration. The collected solid is then suspended in an aqueous solution of sodium hydroxide (10%) and heated to reflux for 2-4 hours to facilitate hydrolysis of the ester.
-
Purification: After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3. The precipitated solid, 6-oxo-1,6-dihydropyridazine-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Synthesis of 6-Chloropyridazine-4-carboxylic acid
This final step involves the chlorination of the pyridazinone intermediate to yield the target compound.
-
Materials:
-
6-oxo-1,6-dihydropyridazine-4-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Ice-water
-
Sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Stirring apparatus
-
Heating mantle
-
Büchner funnel and filter paper
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 6-oxo-1,6-dihydropyridazine-4-carboxylic acid (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq). Add a catalytic amount of N,N-dimethylformamide.
-
Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly, pour the reaction mixture into a beaker containing crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.
-
Isolation and Purification: The precipitated solid is collected by filtration and washed with cold water. The crude product is then suspended in water and neutralized with a saturated solution of sodium bicarbonate. The resulting solid is filtered, washed with water, and dried under vacuum to afford 6-Chloropyridazine-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Data Presentation
| Step | Reactant | Molar Ratio | Reagent/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1a | Diethyl 2-formylbutanedioate | 1.0 | Hydrazine hydrate (1.1 eq), Ethanol | 4-6 | Reflux | ~70-80 |
| 1b | Ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate | 1.0 | Bromine (1.1 eq), Acetic acid | 2-3 | 60-70 | ~80-90 |
| 1c | Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | 1.0 | 10% NaOH (aq) | 2-4 | Reflux | ~90-95 |
| 2 | 6-oxo-1,6-dihydropyridazine-4-carboxylic acid | 1.0 | POCl₃ (5-10 eq), DMF (cat.) | 3-5 | 105-110 | ~75-85 |
Note: Yields are approximate and can vary based on experimental conditions and scale.
Mandatory Visualization
Application Notes: 6-Chloropyridazine-4-carboxylic Acid in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyridazine-4-carboxylic acid is a heterocyclic compound belonging to the pyridazine class. While direct antiviral activity data for this specific molecule is not extensively published, its structural motif is a key component in a variety of pyridazine derivatives that have demonstrated significant potential in antiviral drug discovery. The pyridazine nucleus is recognized as a valuable scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. This document provides an overview of the application of the 6-chloropyridazine-4-carboxylic acid scaffold in the synthesis of antiviral agents, along with representative experimental protocols and data for related pyridazine derivatives.
The Pyridazine Scaffold in Antiviral Research
The pyridazine ring system is a prominent feature in several compounds exhibiting a broad spectrum of biological activities, including antiviral effects. Researchers have successfully synthesized and screened a multitude of pyridazine derivatives, revealing their potential against various viral pathogens. These derivatives often leverage the reactivity of substituted pyridazines, such as those containing a chloro group, to build more complex and potent molecules. The 6-chloropyridazine-4-carboxylic acid structure, with its reactive chlorine atom and carboxylic acid handle, represents a versatile starting point for the synthesis of a diverse library of compounds for antiviral screening.
Synthesis of Antiviral Pyridazine Derivatives
General Synthetic Workflow for Pyridazine Derivatives
Caption: General synthetic workflow for creating fused pyridazine derivatives.
Antiviral Activity of Pyridazine Derivatives
Numerous studies have demonstrated the in vitro antiviral activity of various pyridazine derivatives against a range of viruses. The following table summarizes representative data for such compounds, highlighting the potential of the pyridazine scaffold. It is important to note that these data are for complex derivatives and not for 6-Chloropyridazine-4-carboxylic acid itself.
| Compound Class | Virus | Assay | IC50 / EC50 | Reference |
| Pyridazinotriazine Derivative | Hepatitis A Virus (HAV) | Plaque Reduction Assay | Not explicitly stated, but showed the highest effect | [1][2] |
| Imidazo[1,2-b]pyridazine Derivatives | Human Cytomegalovirus (HCMV) | Not Specified | Potent inhibitors | |
| Imidazo[1,2-b]pyridazine Derivatives | Varicella-Zoster Virus (VZV) | Not Specified | Inhibitors |
Experimental Protocols
The following are representative protocols for the synthesis and antiviral screening of pyridazine derivatives, adapted from the available literature. These protocols can serve as a methodological basis for researchers working with the 6-chloropyridazine-4-carboxylic acid scaffold.
Protocol 1: Synthesis of a Fused Pyridazine Derivative (Representative Example)
This protocol is a generalized representation of the synthesis of a pyridazinotriazine derivative from a chloropyridazine precursor, as described in studies on anti-HAV agents.[1][2]
Materials:
-
Chloropyridazine derivative
-
Hydrazine hydrate
-
p-Chlorobenzaldehyde
-
Ethanol
-
Hydrochloric acid
-
Dioxane
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of Hydrazinylpyridazine Intermediate:
-
A mixture of the chloropyridazine derivative (0.01 mol) and hydrazine hydrate (0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours.
-
The resulting solid is filtered off and crystallized from ethanol to yield the hydrazinylpyridazine intermediate.
-
-
Synthesis of the Final Pyridazinotriazine Derivative:
-
A mixture of the hydrazinylpyridazine intermediate (0.01 mol) and p-chlorobenzaldehyde (0.01 mol) in ethanol (20 mL) with the addition of hydrochloric acid (1 mL) is heated under reflux for 2 hours.
-
After cooling, the separated solid is filtered, dried, and crystallized from methanol to afford the final product.
-
Protocol 2: In Vitro Antiviral Screening (Hepatitis A Virus - Plaque Reduction Assay)
This protocol outlines a general method for assessing the antiviral activity of synthesized compounds against Hepatitis A Virus (HAV) using a plaque reduction assay.
Materials:
-
Synthesized pyridazine derivatives
-
Hepatitis A Virus (HAV) stock
-
Hep-G2 cells (or other suitable host cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
96-well plates and other cell culture supplies
Experimental Workflow:
Caption: Workflow for a typical plaque reduction assay.
Procedure:
-
Cell Preparation:
-
Seed Hep-G2 cells in 96-well plates at an appropriate density and incubate until a confluent monolayer is formed.
-
-
Compound Dilution:
-
Prepare serial dilutions of the synthesized pyridazine derivatives in cell culture medium.
-
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted compounds to the respective wells.
-
Subsequently, infect the cells with a known titer of HAV.
-
Include appropriate controls (virus-only, cell-only, and positive control drug if available).
-
-
Plaque Formation:
-
After an adsorption period, remove the virus-compound mixture and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread and allow for plaque formation.
-
Incubate the plates for a period sufficient for visible plaques to develop.
-
-
Plaque Visualization and Quantification:
-
Fix the cells with a suitable fixative (e.g., formalin).
-
Stain the cells with crystal violet solution. The viable cells will stain, leaving the viral plaques as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
While direct antiviral data for 6-Chloropyridazine-4-carboxylic acid is limited, its structure represents a valuable and versatile scaffold for the synthesis of novel pyridazine derivatives with potential antiviral activities. The synthetic and screening protocols provided here, based on existing literature for related compounds, offer a foundational approach for researchers to explore the potential of this chemical space in the ongoing search for new antiviral therapies. Further investigation into the derivatization of 6-Chloropyridazine-4-carboxylic acid is warranted to fully elucidate its potential in antiviral drug discovery.
References
Application Notes and Protocols for 6-Chloropyridazine-4-carboxylic Acid in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a multitude of diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. 6-Chloropyridazine-4-carboxylic acid serves as a valuable scaffold for the synthesis of novel pyridazine and pyridazinone derivatives with potent anti-inflammatory properties. These derivatives have demonstrated significant efficacy as selective COX-2 inhibitors, offering a promising avenue for the development of safer and more effective anti-inflammatory agents with reduced gastrointestinal side effects associated with non-selective NSAIDs.
Mechanism of Action
Derivatives of 6-chloropyridazine-4-carboxylic acid predominantly exert their anti-inflammatory effects through the selective inhibition of the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[3] By selectively targeting COX-2 over the constitutively expressed COX-1 enzyme (which is involved in gastric cytoprotection), these compounds can effectively reduce inflammation with a potentially improved safety profile.[2][3] The anti-inflammatory activity of these derivatives is further supported by their ability to suppress the production of other pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3][4]
Data Presentation
The following tables summarize the in vitro and in vivo anti-inflammatory activity of various derivatives synthesized from 6-chloropyridazine-4-carboxylic acid.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyridazine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| 5a | >10 | 0.77 | >12.99 | [3] |
| 5f | >20 | 1.89 | >10.58 | [3] |
| 5f | 14.34 | 1.50 | 9.56 | [1] |
| 6b | 1.14 | 0.18 | 6.33 | [2] |
| 6e | 19.87 | 2.51 | 7.92 | [1] |
| 6f | 9.56 | 1.15 | 8.31 | [1] |
| 7a | >10 | 0.05 | >200 | [5] |
| 7b | >10 | 0.06 | >166.67 | [5] |
| Celecoxib | 12.96 | 0.35 | 37.03 | [3] |
| Celecoxib | 5.42 | 2.16 | 2.51 | [1] |
| Indomethacin | 0.21 | 0.42 | 0.50 | [3] |
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| 6a | 10 | 3 | 82.5 | [6] |
| 16a | 10 | 3 | 84.0 | [6] |
| 5a | 10 | 3 | Comparable to Indomethacin & Celecoxib | [3] |
| 5f | 10 | 3 | Comparable to Indomethacin & Celecoxib | [3] |
| Celecoxib | 10 | 3 | - | [6] |
% Inhibition of edema is calculated relative to the control group.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is based on the detection of Prostaglandin G2, an intermediate product generated by COX enzymes.[7]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic Acid (substrate)
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Test compounds (dissolved in DMSO)
-
Celecoxib (positive control for COX-2 inhibition)
-
Indomethacin (non-selective control)
-
96-well opaque flat-bottom plates
-
Fluorescence multiwell plate reader
Procedure:
-
Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Further dilute with COX Assay Buffer to achieve the desired final concentrations (typically in a 10-fold dilution series).
-
Assay Plate Setup:
-
Test Wells: Add 10 µL of diluted test compound.
-
Enzyme Control Wells: Add 10 µL of COX Assay Buffer.
-
Inhibitor Control Wells: Add 10 µL of a known COX inhibitor (e.g., Celecoxib).
-
-
Enzyme Addition: Reconstitute and dilute the COX-1 or COX-2 enzyme in COX Assay Buffer according to the manufacturer's instructions. Add 10 µL of the diluted enzyme to all wells.
-
Cofactor and Probe Addition: Prepare a master mix containing COX Assay Buffer, COX Cofactor, and COX Probe. Add 70 µL of this master mix to each well.
-
Incubation: Incubate the plate for 10 minutes at room temperature, protected from light.
-
Substrate Addition: Prepare the arachidonic acid solution as per the kit protocol. Add 10 µL of the diluted arachidonic acid to all wells to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity (λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-20 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration relative to the enzyme control. Calculate the IC50 value using a suitable software.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[8][9][10]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and the reference drug orally via gavage one hour before carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[9]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (Paw Edema in Control - Paw Edema in Treated) / Paw Edema in Control ] x 100
In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of compounds to inhibit the production of pro-inflammatory mediators in a cellular model of inflammation.[4][11][12]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
MTT reagent (for cell viability)
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for MTT and Griess assays) or 24-well plates (for ELISA) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle-treated, non-stimulated control group and an LPS-stimulated control group.
-
Cell Viability (MTT Assay): After the incubation period, assess cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatants and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Cytokine Measurement (ELISA): Use the cell culture supernatants to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the NO and cytokine levels to the cell viability data. Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the test compounds compared to the LPS-stimulated control.
Visualizations
Caption: Experimental workflow for developing anti-inflammatory agents.
Caption: COX-2 inhibition by pyridazine derivatives.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 12. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Chloropyridazine-4-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 6-chloropyridazine-4-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the production of this key heterocyclic compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 6-chloropyridazine-4-carboxylic acid, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Oxidation: The oxidation of the methyl group on the pyridazine ring may be insufficient. 2. Degradation of Starting Material or Product: Harsh reaction conditions (e.g., excessively high temperature) can lead to decomposition. 3. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of the starting material to the oxidizing agent can limit the reaction. 4. Poor Quality Starting Material: Impurities in the 4-methyl-6-chloropyridazine can interfere with the reaction. | 1. Optimize Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or LC-MS. 2. Control Temperature: Ensure the reaction temperature is carefully controlled, especially during the addition of the oxidizing agent, to prevent exothermic decomposition.[1] 3. Adjust Stoichiometry: Experiment with slightly different molar ratios of the oxidizing agent. A moderate excess of the oxidant may be beneficial. 4. Purify Starting Material: Ensure the purity of 4-methyl-6-chloropyridazine before starting the reaction. |
| Formation of Impurities | 1. Over-oxidation: Aggressive oxidation conditions can lead to the formation of undesired byproducts. 2. Incomplete Reaction: Unreacted starting material will be a primary impurity. 3. Side Reactions: The pyridazine ring can be susceptible to side reactions under strong oxidizing and acidic conditions. | 1. Milder Oxidizing Agent: Consider testing alternative, milder oxidizing agents. 2. Monitor Reaction Progress: Use TLC or LC-MS to determine the optimal reaction time to maximize product formation and minimize byproduct generation. 3. Purification: Employ appropriate purification techniques, such as recrystallization or column chromatography, to isolate the desired product. |
| Reaction Stalls or is Sluggish | 1. Insufficient Mixing: In a heterogeneous mixture, poor stirring can limit the contact between reactants. 2. Low Reaction Temperature: The activation energy for the oxidation may not be reached. 3. Deactivated Catalyst/Reagent: The oxidizing agent may have degraded over time. | 1. Ensure Vigorous Stirring: Use a suitable mechanical stirrer to ensure the reaction mixture is homogeneous. 2. Increase Temperature: Cautiously increase the reaction temperature in small increments. 3. Use Fresh Reagents: Ensure that the oxidizing agent and other reagents are fresh and have been stored correctly. |
| Difficult Product Isolation | 1. Product Solubility: The product may have some solubility in the aqueous workup solution, leading to losses. 2. Emulsion Formation: During extraction, an emulsion may form, making phase separation difficult. 3. Product Precipitation Issues: The product may not precipitate cleanly from the solution. | 1. Multiple Extractions: Perform multiple extractions with an appropriate organic solvent to maximize the recovery of the product from the aqueous layer.[1] 2. Brine Wash: Add a saturated sodium chloride solution (brine) to help break up emulsions. 3. Adjust pH and Cool: Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to promote precipitation. Cooling the solution can also aid in crystallization. |
Experimental Protocols
A plausible and efficient method for the synthesis of 6-chloropyridazine-4-carboxylic acid is the oxidation of 4-methyl-6-chloropyridazine. The following protocol is based on a well-established procedure for the synthesis of the isomeric 6-chloropyridazine-3-carboxylic acid and is expected to provide good yields for the 4-carboxylic acid derivative.[1]
Synthesis of 6-Chloropyridazine-4-carboxylic Acid via Oxidation
This procedure details the oxidation of 4-methyl-6-chloropyridazine to the corresponding carboxylic acid using potassium dichromate in concentrated sulfuric acid.
Materials:
-
4-methyl-6-chloropyridazine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Dichromate (K₂Cr₂O₇)
-
Crushed Ice
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask with a mechanical stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve 4-methyl-6-chloropyridazine in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add powdered potassium dichromate in portions, ensuring the reaction temperature is maintained below 50°C.[1]
-
After the addition is complete, continue to stir the reaction mixture at 50°C for approximately 4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Extract the aqueous mixture multiple times with ethyl acetate.[1]
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 6-chloropyridazine-4-carboxylic acid can be further purified by recrystallization.
Data Presentation
Table 1: Reaction Conditions for the Oxidation of Chloro-Methylpyridazines
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3-chloro-6-methylpyridazine | K₂Cr₂O₇ | H₂SO₄ | 50 | 4 | 69 | [1] |
| 3-chloro-6-methylpyridazine | K₂Cr₂O₇ | H₂SO₄ | <65 | 3 | Not specified | [1] |
| 3-chloro-6-methylpyridazine | KMnO₄ | H₂SO₄ | 80 | 2 | 52 | A Chinese patent describes the synthesis of the 3-carboxylic acid isomer using potassium permanganate as the oxidant, resulting in a 52% yield. |
Visualizations
References
Technical Support Center: Purification of 6-Chloropyridazine-4-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6-Chloropyridazine-4-carboxylic acid by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing 6-Chloropyridazine-4-carboxylic acid?
Recrystallization is a purification technique used to remove impurities from a solid compound. For 6-Chloropyridazine-4-carboxylic acid, this process is crucial to obtain a high-purity material, which is essential for reliable results in subsequent experiments, such as biological assays or further chemical synthesis.
Q2: How do I choose a suitable solvent for the recrystallization?
The ideal solvent is one in which 6-Chloropyridazine-4-carboxylic acid is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on the acidic nature of the compound and data from related pyridazine derivatives, suitable starting solvents could include water, ethanol, methanol, or mixtures such as acetone/hexanes.[1][2] A rule of thumb is that solvents with similar functional groups to the compound of interest can be good solubilizers.[3][4]
Q3: What are some common impurities that might be present in crude 6-Chloropyridazine-4-carboxylic acid?
Impurities can originate from starting materials, side reactions, or decomposition products. While specific impurities depend on the synthetic route, they may include unreacted starting materials or byproducts from the oxidation process used in the synthesis of related compounds.[5]
Q4: Can I use a single solvent or a mixed solvent system?
Both single and mixed solvent systems can be effective. A single solvent is simpler, but a mixed solvent system (e.g., a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can offer finer control over the crystallization process. For example, dissolving the compound in a minimal amount of hot acetone and then slowly adding hexane until turbidity appears is a common mixed-solvent technique.[1][3]
Q5: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the solid melts or separates as a liquid instead of forming crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To prevent this, you can try using a lower-boiling point solvent, using a larger volume of solvent, or cooling the solution more slowly.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve, even in hot solvent. | The solvent is unsuitable. The amount of solvent is insufficient. | Try a different solvent or solvent system. Add more solvent in small portions until the solid dissolves. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The solution is supersaturated and requires a nucleation site. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.[6] |
| Crystallization happens too quickly, forming fine powder. | The solution was cooled too rapidly. The solution is too concentrated. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Redissolve the solid in a slightly larger volume of hot solvent.[7] |
| The recovered yield is very low. | Too much solvent was used, leaving a significant amount of product in the mother liquor. The solid was filtered before crystallization was complete. Premature crystallization occurred during a hot filtration step. | Concentrate the mother liquor and cool to obtain a second crop of crystals. Ensure the solution is thoroughly cooled before filtration.[8] Preheat the filtration apparatus and use a slight excess of solvent to prevent premature crystallization during hot filtration. |
| The purified compound is still colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is highly supersaturated. | Use a lower-boiling point solvent. Re-heat the solution, add more solvent, and allow it to cool more slowly.[6] |
Recrystallization Solvent Data
The selection of an appropriate solvent is critical for successful recrystallization. Below is a table of potential solvents for 6-Chloropyridazine-4-carboxylic acid based on general principles and data for similar compounds.[2][3][9]
| Solvent/System | Rationale | Boiling Point (°C) | Notes |
| Water (H₂O) | The carboxylic acid group suggests potential solubility in hot water. A related compound, 6-chloropyridine-3-carboxylic acid, is soluble in water.[9] | 100 | Good for polar compounds. May require a large volume. |
| Ethanol (EtOH) | A common solvent for recrystallizing organic acids. | 78 | Good for compounds with moderate polarity. |
| Methanol (MeOH) | Used for the recrystallization of a related chloropyridazine carboxylic acid.[2] | 65 | Similar to ethanol but with a lower boiling point. |
| Acetone/Hexane | A common mixed-solvent system for tuning polarity.[1] | 56 (Acetone) | Allows for fine control over the crystallization process. |
| Ethyl Acetate (EtOAc) | Often used as an extraction solvent in the synthesis of related compounds, suggesting some solubility.[5] | 77 | A moderately polar solvent. |
Detailed Experimental Protocol: Recrystallization of 6-Chloropyridazine-4-carboxylic Acid
This protocol is a general guideline and may require optimization based on the purity of the starting material.
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude 6-Chloropyridazine-4-carboxylic acid into several test tubes.
-
Add a few drops of a different potential solvent (from the table above) to each test tube at room temperature. Observe the solubility.
-
Gently heat the test tubes of the undissolved samples. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude 6-Chloropyridazine-4-carboxylic acid (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate with stirring. Use a condenser to prevent solvent loss if the solvent is volatile.
-
Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (e.g., 1-2% by weight of the solute).
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If activated charcoal or other insoluble impurities are present, perform a hot filtration.
-
Preheat a funnel and a clean receiving flask.
-
Filter the hot solution quickly to remove the impurities. If crystals begin to form in the funnel, add a small amount of hot solvent to redissolve them.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely in the air or in a desiccator.
-
-
Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
-
Visualizations
Caption: Experimental workflow for the recrystallization of 6-Chloropyridazine-4-carboxylic acid.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
- 2. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Page loading... [guidechem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 [sigmaaldrich.com]
Technical Support Center: Synthesis of 6-Chloropyridazine-4-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 6-chloropyridazine-4-carboxylic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 6-chloropyridazine-4-carboxylic acid?
A common synthetic route to pyridazine-4-carboxylic acids involves the oxidation of a corresponding methylpyridazine. Therefore, a likely precursor for 6-chloropyridazine-4-carboxylic acid is 3-chloro-5-methylpyridazine. Another potential, though less direct, route could involve the construction of the pyridazine ring from a dicarbonyl compound and hydrazine, followed by chlorination and functional group manipulation.
Q2: I am observing a low yield in the oxidation of the methyl group. What are the possible reasons and solutions?
Low yields in the oxidation of a methyl group on the pyridazine ring can be attributed to several factors:
-
Incomplete Reaction: The oxidation may not have gone to completion.
-
Solution: Increase the reaction time or temperature. However, be cautious as harsh conditions can lead to decomposition. Consider adding the oxidizing agent in portions to maintain its concentration.
-
-
Over-oxidation: The pyridazine ring is susceptible to oxidation, which can lead to ring-opening or the formation of N-oxides, especially under harsh conditions.
-
Solution: Use a milder oxidizing agent or more controlled reaction conditions (e.g., lower temperature). Potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) are strong oxidants; consider alternatives if side products are significant.
-
-
Product Degradation: The carboxylic acid product might be unstable under the reaction conditions.
-
Solution: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed.
-
-
Difficult Isolation: The product may be highly soluble in the aqueous acidic workup, leading to poor extraction efficiency.
-
Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). Adjusting the pH of the aqueous layer can also improve extraction.
-
Q3: My final product is a brownish or greenish powder, not the expected white solid. What are the likely impurities?
Discoloration in the final product often indicates the presence of impurities. For the synthesis of 6-chloropyridazine-4-carboxylic acid, these could include:
-
Residual Oxidizing Agent: Traces of manganese dioxide (from KMnO₄) or chromium salts (from K₂Cr₂O₇) can discolor the product.
-
Solution: Ensure thorough washing of the crude product. A wash with a solution of sodium bisulfite can help remove residual manganese dioxide.
-
-
Polymeric Byproducts: Over-oxidation or side reactions can lead to the formation of colored polymeric materials.
-
Solution: Recrystallization from a suitable solvent system is often effective in removing these impurities. Activated carbon treatment during recrystallization can also help decolorize the solution.
-
-
Starting Material: Incomplete reaction will leave unreacted 3-chloro-5-methylpyridazine in the product.
-
Solution: Optimize reaction conditions to drive the reaction to completion. Purification by column chromatography or recrystallization can remove the starting material.
-
Q4: I am trying to synthesize an ester derivative from 6-chloropyridazine-4-carboxylic acid, but the reaction is sluggish. What should I do?
Esterification of heteroaromatic carboxylic acids can sometimes be challenging due to the electron-withdrawing nature of the ring, which deactivates the carboxyl group.
-
Acid-Catalyzed Esterification (Fischer Esterification):
-
Issue: The nitrogen atoms in the pyridazine ring can be protonated by the acid catalyst, which can further deactivate the ring and hinder the reaction.
-
Solution: Use a large excess of the alcohol and a strong acid catalyst (e.g., concentrated H₂SO₄). Dean-Stark apparatus can be used to remove water and drive the equilibrium towards the product.
-
-
Activation of the Carboxylic Acid:
-
Solution: A more reliable method is to convert the carboxylic acid to a more reactive intermediate.
-
Acyl Chloride Formation: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with the alcohol.
-
Coupling Reagents: Use standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
-
-
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 6-chloropyridazine-4-carboxylic acid and its derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material (Oxidation Step) | - Insufficient amount of oxidizing agent.- Reaction temperature is too low.- Poor quality of the oxidizing agent. | - Increase the molar equivalent of the oxidizing agent.- Gradually increase the reaction temperature while monitoring for side product formation.- Use a fresh, high-purity oxidizing agent. |
| Formation of Multiple Spots on TLC/LC-MS (Unidentified Byproducts) | - Over-oxidation of the pyridazine ring.- Side-chain halogenation if using certain reagents.- Decarboxylation of the product under harsh conditions. | - Use milder oxidizing agents (e.g., SeO₂).- Maintain strict temperature control.- Avoid excessively high temperatures and prolonged reaction times, especially in the presence of acid or base. |
| Difficulty in Isolating the Product after Aqueous Workup | - Product is partially soluble in the aqueous phase.- Emulsion formation during extraction. | - Saturate the aqueous layer with NaCl to decrease the solubility of the organic product.- Perform multiple extractions with a larger volume of organic solvent.- To break emulsions, add a small amount of brine or filter the mixture through a pad of Celite. |
| Poor Yield in the Formation of Amide/Ester Derivatives | - Incomplete activation of the carboxylic acid.- Steric hindrance from the substrate.- The nucleophile (amine or alcohol) is not sufficiently reactive. | - Ensure the complete formation of the acyl chloride before adding the nucleophile.- Use a more potent coupling reagent or add a catalyst like DMAP.- For hindered nucleophiles, consider using more forcing reaction conditions (higher temperature, longer reaction time) or a more reactive derivative of the nucleophile (e.g., an alkoxide for esterification). |
| Hydrolysis of the Chloro-substituent | - The chloro group on the pyridazine ring can be susceptible to nucleophilic substitution, especially under basic conditions or at elevated temperatures. | - When performing reactions on the carboxylic acid group, use mild, preferably neutral or acidic, conditions where possible.- If basic conditions are unavoidable, use a non-nucleophilic base and keep the temperature as low as possible. |
Experimental Protocols
Synthesis of 6-Chloropyridazine-4-carboxylic Acid (Hypothetical Protocol based on Analogy)
This is a generalized procedure based on the synthesis of the 3-carboxylic acid isomer. Optimization will be necessary.
-
Oxidation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-chloro-5-methylpyridazine (1 eq.) in concentrated sulfuric acid at 0-5 °C.
-
Slowly add potassium dichromate (2-3 eq.) in portions, ensuring the internal temperature does not exceed 50-60 °C.
-
After the addition is complete, stir the mixture at 50-60 °C for 3-4 hours, or until TLC/LC-MS indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure 6-chloropyridazine-4-carboxylic acid.
Esterification of 6-Chloropyridazine-4-carboxylic Acid via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, suspend 6-chloropyridazine-4-carboxylic acid (1 eq.) in thionyl chloride (excess, can be used as solvent) and add a catalytic amount of DMF.
-
Heat the mixture to reflux for 1-2 hours, or until the solid has dissolved and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in a dry, inert solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C and add the desired alcohol (1-1.5 eq.) followed by a non-nucleophilic base like triethylamine (1.1 eq.) to scavenge the HCl produced.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to give the crude ester.
-
Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Oxidizing Agents for the Synthesis of Pyridazine Carboxylic Acids
| Oxidizing Agent | Typical Reaction Conditions | Reported Yield Range (%) | Common Side Products |
| KMnO₄ | H₂SO₄, 20-80 °C | 50-70 | Over-oxidation products, N-oxides |
| K₂Cr₂O₇ | conc. H₂SO₄, 50-65 °C | 60-75 | Residual chromium salts |
| SeO₂ | Dioxane/water, reflux | 40-60 | Organoselenium byproducts |
Note: Yields are representative for the synthesis of pyridazine carboxylic acids and may vary for the specific synthesis of 6-chloropyridazine-4-carboxylic acid.
Visualizations
Technical Support Center: Optimizing Coupling Reactions for 6-Chloropyridazine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 6-Chloropyridazine-4-carboxylic acid. The information is structured to address common challenges encountered during amide bond formation, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Section 1: Amide Coupling (Amidation)
The direct coupling of an amine with 6-Chloropyridazine-4-carboxylic acid is a fundamental transformation. However, the electron-deficient nature of the pyridazine ring can influence the reactivity of the carboxylic acid.
Frequently Asked Questions (FAQs) for Amide Coupling
Q1: My amide coupling reaction is showing low to no conversion. What are the primary causes?
A1: Low conversion in amide coupling reactions with 6-Chloropyridazine-4-carboxylic acid can stem from several factors:
-
Insufficient Carboxylic Acid Activation: The carboxylic acid needs to be converted into a more reactive species. Standard coupling reagents like EDC/HOBt may sometimes be insufficient for this electron-deficient substrate.
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-poor amines can exhibit low reactivity.
-
Solubility Issues: Poor solubility of either the carboxylic acid, amine, or coupling reagents in the chosen solvent can hinder the reaction.
-
Inappropriate Base: The choice and amount of base are critical for both activating the coupling reagent and neutralizing any acidic byproducts.
Q2: What are the recommended coupling reagents and conditions for this specific carboxylic acid?
A2: For challenging amide couplings, more potent activating agents are often required. Consider the following options:
-
HATU/DIPEA: HATU is a highly effective coupling reagent known for its rapid reaction times and suppression of side reactions. It is often used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in polar aprotic solvents such as DMF or NMP.[1]
-
EDC/DMAP with catalytic HOBt: The addition of DMAP can accelerate the reaction by forming a highly reactive acyliminium ion intermediate.[2]
-
Acid Chloride Formation: Conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can significantly increase reactivity. This highly reactive intermediate can then be coupled with the amine, often in the presence of a base like triethylamine or pyridine.
Q3: I am observing side products in my reaction. What are they and how can I minimize them?
A3: Common side products in amide coupling include:
-
Epimerization: If your amine or carboxylic acid contains a chiral center, racemization can occur, especially with over-activation or prolonged reaction times. Using additives like HOBt or HOAt can help suppress this.
-
Urea Byproducts: Carbodiimide-based reagents like EDC and DCC form urea byproducts, which can sometimes complicate purification.
-
N-acylation of the Pyridazine Ring: While less common, it is a theoretical possibility under certain conditions. Careful control of stoichiometry and reaction temperature can minimize this.
Troubleshooting Guide for Amide Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Ineffective carboxylic acid activation. | Switch to a more potent coupling reagent like HATU or convert the acid to its acid chloride. |
| Poor amine nucleophilicity. | Increase the reaction temperature or use a more forceful activation method. | |
| Reagent insolubility. | Screen alternative solvents like DMF, NMP, or DMA. Ensure all reagents are fully dissolved before proceeding. | |
| Reaction Stalls | Deactivation of coupling reagent by water. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Incorrect stoichiometry. | Ensure accurate measurement of all reagents. A slight excess of the amine (1.1-1.2 eq.) can sometimes drive the reaction to completion. | |
| Multiple Spots on TLC | Formation of side products. | Add HOBt or HOAt to suppress epimerization. Ensure the reaction temperature is not excessively high. |
| Degradation of starting material or product. | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Avoid prolonged heating. |
Experimental Protocol: General Procedure for HATU-mediated Amide Coupling
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-Chloropyridazine-4-carboxylic acid (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve the carboxylic acid.
-
Base and Activation: Add DIPEA (2.0-3.0 eq.) to the solution and stir for 5 minutes. Then, add HATU (1.0-1.2 eq.) and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Amine Addition: In a separate flask, dissolve the amine (1.0-1.1 eq.) in a minimal amount of anhydrous DMF.
-
Coupling Reaction: Add the amine solution to the pre-activated carboxylic acid mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[1]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization: Amide Coupling Workflow
Section 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between 6-chloropyridazine-4-carboxylic acid (or its ester derivative) and a boronic acid or ester. The reactivity of the C-Cl bond on the electron-deficient pyridazine ring presents specific challenges.
Frequently Asked Questions (FAQs) for Suzuki Coupling
Q1: My Suzuki coupling reaction is not working with 6-chloropyridazine-4-carboxylic acid. Why is it so difficult?
A1: The coupling of aryl chlorides is inherently more challenging than that of bromides or iodides due to the stronger C-Cl bond, which makes the oxidative addition step in the catalytic cycle more difficult. For heteroaryl chlorides like this one, additional challenges include potential catalyst inhibition by the pyridazine nitrogen atoms.[3]
Q2: How can I activate the C-Cl bond for the Suzuki coupling?
A2: To overcome the low reactivity of the C-Cl bond, a highly active catalyst system is necessary. This typically involves:
-
Bulky, Electron-Rich Ligands: Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective as they enhance the electron density on the palladium center, facilitating oxidative addition.[3]
-
Appropriate Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that form the active Pd(0) species in situ with the ligand.
-
Elevated Temperatures: Reactions involving aryl chlorides often require higher temperatures (80-120 °C) to proceed at a reasonable rate.[3]
Q3: I am observing significant amounts of dehalogenated starting material. What is causing this?
A3: The formation of the dehalogenated product (6-H-pyridazine-4-carboxylic acid) can arise from a side reaction where the palladium intermediate reacts with a proton source instead of the boronic acid. To mitigate this, ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
Troubleshooting Guide for Suzuki Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst system. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. Increase catalyst loading if necessary. |
| Insufficient reaction temperature. | Increase the temperature to 80-120 °C. Consider using a higher-boiling solvent like dioxane or toluene. | |
| Ineffective base. | Screen strong, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] | |
| Protodeboronation | Presence of water or other proton sources. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis. |
| Homocoupling | Presence of oxygen. | Thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen). |
| Catalyst Deactivation | Coordination of pyridazine nitrogen to palladium. | Use bulky ligands that sterically shield the metal center. |
Data Presentation: Example Conditions for Suzuki Coupling of Related Chloro-Heterocycles
Note: The following data is for related chloro-heterocyclic systems and should be used as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | High | [3] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane | 110 | Good | General |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O (4:1) | 90 | Variable | General |
Experimental Protocol: General Procedure for Suzuki Coupling
It is often advantageous to use the methyl or ethyl ester of 6-chloropyridazine-4-carboxylic acid to improve solubility and prevent potential complications with the free carboxylic acid.
-
Preparation: In an oven-dried Schlenk flask, combine the methyl 6-chloropyridazine-4-carboxylate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Loading: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography. If the ester was used, it can be hydrolyzed to the carboxylic acid at this stage if desired.
Visualization: Suzuki-Miyaura Catalytic Cycle
Section 3: Buchwald-Hartwig Amination
This reaction enables the formation of a C-N bond between 6-chloropyridazine-4-carboxylic acid (or its ester) and a primary or secondary amine. Similar to the Suzuki coupling, the use of a chloro-heterocycle necessitates a highly active catalytic system.
Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination
Q1: What are the best catalyst systems for the Buchwald-Hartwig amination of this substrate?
A1: For the amination of aryl chlorides, specialized bulky, electron-rich phosphine ligands are essential. Catalyst systems based on ligands like XPhos, SPhos, or BrettPhos are highly recommended.[4][5] These are typically used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Pre-formed palladium catalysts incorporating these ligands are also excellent choices.
Q2: Which bases and solvents are most effective?
A2: Strong, non-nucleophilic bases are required for the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] Common solvents include toluene, dioxane, and THF. It's crucial that the solvent is anhydrous and deoxygenated to prevent catalyst deactivation.
Q3: My reaction is giving a complex mixture of products. What could be the issue?
A3: A complex product mixture could be due to side reactions such as hydrodehalogenation or reactions involving the carboxylic acid group if it's not protected. Using an ester derivative of the starting material is highly recommended. Also, ensure a strictly inert atmosphere, as oxygen can lead to catalyst decomposition and side reactions.
Troubleshooting Guide for Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst. | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos). Ensure the palladium source and ligand are of high quality. |
| Insufficiently strong base. | Use a strong base like NaOt-Bu or LHMDS. | |
| Oxygen or moisture contamination. | Rigorously degas solvents and use Schlenk techniques to maintain an inert atmosphere. | |
| Hydrodehalogenation | Side reaction competing with C-N bond formation. | Optimize the ligand-to-palladium ratio. Ensure a strictly inert atmosphere. |
| Low Selectivity | Reaction with the carboxylic acid group. | Protect the carboxylic acid as a methyl or ethyl ester. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a positive pressure of inert gas, add the methyl 6-chloropyridazine-4-carboxylate (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 eq.) to a Schlenk tube.
-
Reagent Addition: Add the amine (1.1-1.2 eq.) and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the mixture with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Visualization: Buchwald-Hartwig Amination Logical Workflow
Section 4: Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between 6-chloropyridazine-4-carboxylic acid (or its ester) and a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free methods are also available.[7][8]
Frequently Asked Questions (FAQs) for Sonogashira Coupling
Q1: My Sonogashira reaction is giving low yields and a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
A1: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen.[7] To minimize this:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and run the reaction under a strict inert atmosphere.
-
Copper-Free Conditions: Consider a copper-free protocol. While sometimes slower, these methods eliminate the primary catalyst for Glaser coupling.[8][9]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.
Q2: Can I run the Sonogashira coupling on the free carboxylic acid?
A2: While possible, the free carboxylic acid can complicate the reaction, potentially by interfering with the basic conditions required. Using an ester derivative (methyl or ethyl) is generally recommended for better solubility and to avoid side reactions.
Q3: What are the recommended conditions for coupling a chloro-heterocycle?
A3: Aryl chlorides are less reactive than bromides or iodides in Sonogashira couplings.[10] Therefore, more forcing conditions or more active catalysts may be needed:
-
Catalyst System: A common system is Pd(PPh₃)₂Cl₂ with a CuI co-catalyst. For less reactive chlorides, more specialized ligands may be beneficial.
-
Base and Solvent: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system, frequently mixed with a co-solvent like THF or DMF.[7]
Troubleshooting Guide for Sonogashira Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Low reactivity of the aryl chloride. | Increase the reaction temperature. Consider using a more active palladium catalyst/ligand system. |
| Catalyst deactivation. | Ensure strictly anaerobic and anhydrous conditions. | |
| Alkyne Homocoupling | Presence of oxygen. | Rigorously degas all reagents and solvents. |
| High concentration of copper catalyst. | Reduce the amount of CuI or switch to a copper-free protocol. | |
| Dehalogenation | Reductive cleavage of the C-Cl bond. | Optimize reaction conditions, particularly the base and solvent. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Preparation: To a Schlenk flask, add the methyl 6-chloropyridazine-4-carboxylate (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., 50-80 °C). Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Visualization: Sonogashira Catalytic Cycles
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting low solubility of 6-Chloropyridazine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility with 6-Chloropyridazine-4-carboxylic acid.
Troubleshooting Guide
Low solubility of 6-Chloropyridazine-4-carboxylic acid can be a significant hurdle in various experimental workflows. This guide provides a systematic approach to diagnose and resolve common solubility challenges.
Initial Assessment
Before attempting to solubilize 6-Chloropyridazine-4-carboxylic acid, it is crucial to understand its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₂O₂ | PubChem |
| Molecular Weight | 158.54 g/mol | PubChem[1] |
| Predicted XlogP | 0.3 | PubChem[1] |
| Predicted Acidic pKa | ~2.68 | ChemicalBook (for 6-Chloropyridazine-3-carboxylic acid)[2] |
The low predicted XlogP value of 0.3 suggests that the compound is not inherently lipophilic, indicating a good potential for solubility in polar solvents. The predicted acidic pKa of a closely related isomer is approximately 2.68, which is attributed to the carboxylic acid functional group. This low pKa signifies that the compound is a relatively strong acid and its solubility will be highly dependent on the pH of the solution.
Troubleshooting Workflow
This workflow provides a step-by-step process to address solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving 6-Chloropyridazine-4-carboxylic acid?
A1: Based on its chemical structure, polar aprotic solvents are a good starting point. We recommend trying dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For less polar applications, polar protic solvents like ethanol or methanol can also be effective. It is always advisable to prepare a high-concentration stock solution in one of these organic solvents, which can then be diluted into your aqueous experimental medium.
Q2: I am trying to dissolve the compound in an aqueous buffer, but it is not dissolving. What should I do?
A2: The low solubility in aqueous solutions at neutral or acidic pH is expected due to the carboxylic acid group. 6-Chloropyridazine-4-carboxylic acid is an acidic compound with a predicted pKa of approximately 2.68.[2] To significantly improve its aqueous solubility, you need to deprotonate the carboxylic acid to form the more soluble carboxylate salt.
Experimental Protocol: pH Adjustment for Aqueous Solubility
-
Prepare a slurry of the 6-Chloropyridazine-4-carboxylic acid in your desired aqueous buffer.
-
While stirring, slowly add a dilute solution of a base, such as 0.1 M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), dropwise.
-
Monitor the pH of the solution. As the pH increases, the compound should begin to dissolve.
-
Aim for a final pH that is at least 2 units above the pKa. In this case, a pH of 4.7 or higher is recommended to ensure complete deprotonation and dissolution.
-
Once the compound is fully dissolved, you can adjust the pH back down slightly if your experiment requires it, but be cautious as precipitation may occur if you go below the effective dissolution pH.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can be a useful technique to increase the rate of dissolution. However, it is important to be cautious as prolonged exposure to high temperatures can potentially lead to degradation of the compound. If you choose to heat the solution, we recommend using a water bath with a controlled temperature (e.g., 40-50°C) and for a limited time. Always check for any changes in the appearance of the solution (e.g., color change) that might indicate degradation.
Q4: I am still facing solubility issues even after trying different solvents and adjusting the pH. What are my other options?
A4: If standard methods are insufficient, you can explore more advanced solubilization techniques. These methods are often employed in drug development to enhance the solubility of challenging compounds:
-
Co-solvents: Prepare your stock solution in 100% DMSO and ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid artifacts.
-
Salt Formation: While pH adjustment in solution forms a salt in situ, you can also consider isolating a stable salt form of the compound (e.g., sodium or potassium salt) for better handling and consistent solubility.
-
Use of Excipients: In formulation development, excipients such as surfactants, cyclodextrins, or polymers can be used to create micelles or inclusion complexes that enhance the apparent solubility of a compound.
Q5: How does the structure of 6-Chloropyridazine-4-carboxylic acid influence its solubility?
A5: The solubility of this compound is primarily governed by the interplay between its polar and non-polar features, and its ionizable group.
-
Carboxylic Acid Group (-COOH): This is the primary driver of pH-dependent solubility. At a pH below its pKa, it remains in its neutral, less soluble form. At a pH above its pKa, it deprotonates to the highly polar and much more water-soluble carboxylate anion (-COO⁻).
-
Pyridazine Ring: The two nitrogen atoms in the pyridazine ring are weakly basic and can participate in hydrogen bonding, contributing to solubility in polar solvents.
-
Chloro Group (-Cl): The chloro substituent is electron-withdrawing and increases the acidity of the carboxylic acid. It also adds a degree of lipophilicity to the molecule.
References
How to remove impurities from 6-Chloropyridazine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloropyridazine-4-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures, with a focus on purification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 6-Chloropyridazine-4-carboxylic acid?
A1: The most probable impurities in crude 6-Chloropyridazine-4-carboxylic acid depend on its synthetic route. A common method for the synthesis of similar pyridazine carboxylic acids is the oxidation of the corresponding methyl-pyridazine. Therefore, if synthesized from 6-chloro-4-methylpyridazine, the most likely impurities are:
-
Unreacted Starting Material: 6-chloro-4-methylpyridazine.
-
Over-oxidation Products: Potentially, dicarboxylic acids or other oxidized species if the reaction is not well-controlled.
-
Inorganic Salts: Residual oxidizing agents (e.g., permanganate or dichromate salts) and their byproducts.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: What are the recommended primary methods for purifying 6-Chloropyridazine-4-carboxylic acid?
A2: The two most effective and commonly used methods for the purification of 6-Chloropyridazine-4-carboxylic acid, a crystalline solid, are:
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid sample, yielding a product with high purity. The choice of solvent is critical for success.
-
Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities, especially when dealing with more complex mixtures or for isolating the product from a reaction that did not go to completion.
Q3: Which solvents are suitable for the recrystallization of 6-Chloropyridazine-4-carboxylic acid?
-
Protic Solvents: Water, Methanol, Ethanol. A patent for a similar compound mentions recrystallization from water and methanol.
-
Aprotic Polar Solvents: Acetone, Ethyl Acetate.
-
Solvent Mixtures: A combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble when cold) can be very effective. Examples include Ethanol/Water or Acetone/Hexane mixtures.
It is crucial to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific sample.
Troubleshooting Guides
Recrystallization Troubleshooting
This guide addresses common problems encountered during the recrystallization of 6-Chloropyridazine-4-carboxylic acid.
Issue 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Suggested Solution |
| Insufficient Solvent | Add more of the hot solvent in small increments until the solid dissolves. Be careful not to add a large excess, as this will reduce the recovery yield. |
| Inappropriate Solvent | The compound may be poorly soluble in the chosen solvent even at elevated temperatures. Try a different, more polar solvent. |
| Insoluble Impurities | If a small amount of solid material does not dissolve even after adding a significant amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove the insoluble material before allowing the solution to cool. |
Issue 2: The compound "oils out" instead of crystallizing.
| Possible Cause | Suggested Solution |
| Solution is too concentrated | The compound is coming out of solution at a temperature above its melting point in that solvent. Re-heat the solution and add more solvent to decrease the saturation point. |
| Cooling is too rapid | Rapid cooling can lead to the separation of a supersaturated solution as an oil. Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process. |
| High concentration of impurities | Impurities can lower the melting point of the mixture, leading to oiling out. Consider a preliminary purification step like a quick filtration through a plug of silica gel. |
Issue 3: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Too much solvent was used | The solution is not supersaturated upon cooling. Concentrate the solution by boiling off some of the solvent and then allow it to cool again. |
| Crystallization is slow to initiate | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. |
| The solution was not cooled to a low enough temperature | Cool the solution in an ice bath to further decrease the solubility of the compound. |
Issue 4: The recovery yield is low.
| Possible Cause | Suggested Solution |
| Too much solvent was used | A significant amount of the product remains dissolved in the mother liquor. Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the second crop may be less pure. |
| Premature crystallization during hot filtration | If hot filtration was performed, the solution may have cooled and deposited crystals on the filter paper. Re-heat the filtration apparatus and the solution and filter quickly. |
| Washing with too much cold solvent | Minimize the amount of cold solvent used to wash the crystals after filtration. Ensure the solvent is thoroughly chilled. |
Quantitative Data
Due to the limited availability of specific quantitative data for 6-Chloropyridazine-4-carboxylic acid in the literature, the following table provides illustrative data based on typical purification outcomes for similar heterocyclic carboxylic acids.
Table 1: Illustrative Purification Data for 6-Chloropyridazine-4-carboxylic acid by Recrystallization
| Parameter | Before Purification (Crude) | After Recrystallization (from Ethanol/Water) |
| Purity (by HPLC) | ~90% | >99% |
| Appearance | Off-white to light brown powder | White crystalline solid |
| Recovery Yield | N/A | 80-90% |
Experimental Protocols
Detailed Methodology for Recrystallization
This protocol provides a general procedure for the recrystallization of 6-Chloropyridazine-4-carboxylic acid. The choice of solvent should be determined by preliminary small-scale tests.
Materials:
-
Crude 6-Chloropyridazine-4-carboxylic acid
-
Selected recrystallization solvent (e.g., Ethanol, Water, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Glass funnel and filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude 6-Chloropyridazine-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solid impurities.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this time.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the recrystallization of 6-Chloropyridazine-4-carboxylic acid.
Caption: Troubleshooting decision tree for the recrystallization of 6-Chloropyridazine-4-carboxylic acid.
Stability issues of 6-Chloropyridazine-4-carboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Chloropyridazine-4-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for 6-Chloropyridazine-4-carboxylic acid?
A1: 6-Chloropyridazine-4-carboxylic acid is generally stable under normal handling and storage conditions.[1] It is recommended to store the solid compound in a dry, cool, and well-ventilated area in a tightly sealed container.[1] For solutions, short-term storage at 2-8°C is advisable, protected from light, to minimize potential degradation. Long-term storage of solutions is not recommended without performing specific stability studies.
Q2: In which common laboratory solvents is 6-Chloropyridazine-4-carboxylic acid soluble?
A2: While specific solubility data is limited in the provided search results, related compounds like 3-Chloropyridazine show slight solubility in methanol and very slight solubility in chloroform.[2] 6-Chloropyridine-3-carboxylic acid is soluble in deionized water.[3] It is anticipated that 6-Chloropyridazine-4-carboxylic acid will have some solubility in polar organic solvents and aqueous bases. Experimental determination of solubility in your specific solvent system is recommended.
Q3: What are the potential degradation pathways for 6-Chloropyridazine-4-carboxylic acid in solution?
A3: Based on the structure, potential degradation pathways for 6-Chloropyridazine-4-carboxylic acid in solution may include:
-
Hydrolysis: The chlorine atom on the pyridazine ring can be susceptible to nucleophilic substitution by water or hydroxide ions, especially at elevated temperatures or extreme pH values. This would lead to the formation of a hydroxypyridazine derivative.
-
Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2), particularly when heated, although this is generally less common for aryl carboxylic acids without specific activating groups.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of heterocyclic aromatic compounds.[4]
-
Oxidation: The pyridazine ring may be susceptible to oxidation, particularly in the presence of oxidizing agents.[4]
Q4: Are there any known incompatibilities for this compound in solution?
A4: The compound should be kept away from strong oxidizing agents.[1] Additionally, a structurally related compound, 3-Chloropyridazine, is noted to be unstable in DMSO.[2] Therefore, it is prudent to exercise caution when using DMSO as a solvent and to prepare such solutions fresh.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound potency or unexpected results over time. | Degradation of the compound in the prepared solution. | 1. Prepare fresh solutions: Avoid using stock solutions that have been stored for extended periods without stability data.2. Control storage conditions: Store solutions at low temperatures (2-8°C) and protected from light.3. Perform a forced degradation study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to identify potential degradation products and understand its stability profile.[4] |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Analyze a freshly prepared sample: This will serve as a baseline (t=0) to confirm that the new peaks are not present initially.2. Characterize the new peaks: Use techniques like LC-MS or NMR to identify the structure of the degradation products. This can help in elucidating the degradation pathway.3. Adjust solution conditions: If degradation is observed, consider changing the solvent, pH, or storage conditions to improve stability. |
| Precipitation of the compound from solution. | Poor solubility or compound degradation leading to less soluble products. | 1. Verify solubility: Determine the solubility limit in the chosen solvent system.2. Adjust pH: For aqueous solutions, adjusting the pH can significantly impact the solubility of a carboxylic acid.3. Consider co-solvents: The addition of a miscible organic co-solvent may improve solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4]
Objective: To investigate the stability of 6-Chloropyridazine-4-carboxylic acid under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 6-Chloropyridazine-4-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method. A control sample (stock solution stored at 2-8°C, protected from light) should be analyzed concurrently.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 6-Chloropyridazine-4-carboxylic acid from its potential degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The stressed samples from the forced degradation study should be used to demonstrate the method's ability to separate the parent compound from its degradants.
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study for 6-Chloropyridazine-4-carboxylic acid
| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradation Products |
| 1N HCl, 80°C, 24h | 85.2 | 14.8 | 2 |
| 1N NaOH, RT, 24h | 65.7 | 34.3 | 3 |
| 30% H2O2, RT, 24h | 90.1 | 9.9 | 1 |
| Thermal, 80°C, 48h | 98.5 | 1.5 | 1 |
| Photolytic | 92.3 | 7.7 | 2 |
Table 2: Hypothetical Retention Times from a Stability-Indicating HPLC Method
| Compound | Retention Time (min) |
| 6-Chloropyridazine-4-carboxylic acid | 12.5 |
| Degradation Product 1 (from base hydrolysis) | 8.2 |
| Degradation Product 2 (from acid hydrolysis) | 9.7 |
| Degradation Product 3 (from oxidation) | 11.1 |
Visualizations
Caption: Workflow for a forced degradation study of 6-Chloropyridazine-4-carboxylic acid.
Caption: Potential degradation pathways for 6-Chloropyridazine-4-carboxylic acid.
References
Technical Support Center: Cross-Coupling with 6-Chloropyridazine-4-carboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding cross-coupling reactions involving the challenging substrate, 6-chloropyridazine-4-carboxylic acid. Due to the inherent low reactivity of the C-Cl bond and potential for catalyst inhibition, careful selection of an alternative catalytic system is paramount for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my cross-coupling reaction with 6-chloropyridazine-4-carboxylic acid failing or resulting in low yields?
A1: Low reactivity and catalyst inhibition are the primary challenges with this substrate. The Carbon-Chlorine (C-Cl) bond in heteroaryl chlorides is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle difficult.[1] Furthermore, the nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst, inhibiting its activity.[2] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often insufficient for activating this C-Cl bond.[1][3]
Q2: My reaction shows no product formation. What are the first troubleshooting steps?
A2: When encountering a complete lack of product, systematically evaluate the core components of your reaction:
-
Catalyst & Ligand Activity: For a deactivated substrate like 6-chloropyridazine-4-carboxylic acid, a highly active catalyst system is required. Switch from first-generation catalysts to modern, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1][4][5][6] These promote the formation of the active monoligated palladium(0) species necessary for oxidative addition.
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure all solvents have been thoroughly degassed (e.g., by bubbling with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a strict inert atmosphere.
-
Base Effectiveness: The base is critical for the transmetalation step. For challenging couplings, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][2]
-
Reaction Temperature: Aryl chlorides require higher temperatures (typically 80-120 °C) to facilitate the rate-determining oxidative addition step.[1][7] If your reaction is running at a lower temperature, increasing the heat may initiate the reaction.
Q3: I'm observing side products like homocoupling or protodeboronation in my Suzuki reaction. How can I minimize these?
A3: These side reactions are common but can be mitigated:
-
Protodeboronation: This occurs when the boronic acid's C-B bond is cleaved by a proton source (often water).[1] Using anhydrous solvents, ensuring reagents are dry, and employing boronic esters (e.g., pinacol esters) can enhance stability and reduce this side reaction.[1]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is the most effective way to prevent this.
Q4: The carboxylic acid group seems to be interfering with the reaction. What can be done?
A4: The acidic proton of the carboxylic acid can react with the base, potentially altering its stoichiometry and effectiveness. While protecting the group as an ester is an option, it adds synthetic steps. A more direct approach is to adjust the amount and type of base. Using a sufficient excess of a strong base like K₃PO₄ can often overcome this issue.
Q5: Are there non-palladium catalysts that are effective for this type of transformation?
A5: Yes, nickel-based catalysts are a prominent alternative to palladium for cross-coupling reactions.[8][9][10] They are particularly useful for coupling unactivated aryl chlorides and can sometimes offer different reactivity or be more cost-effective.[11] Catalyst systems like (tBu-bpy)NiCl₂ have shown high activity in cross-electrophile couplings.[12] Additionally, research into metal-free cross-coupling reactions is an emerging area, though less established for this specific substrate class.[13][14]
Alternative Catalyst Systems for Key Cross-Coupling Reactions
The following tables summarize recommended alternative catalyst systems for various cross-coupling reactions with substrates similar to 6-chloropyridazine-4-carboxylic acid. Note that optimization of these conditions for your specific substrate is crucial.
Table 1: Alternative Catalysts for Suzuki-Miyaura Coupling
(Formation of C-C bonds with boronic acids/esters)
| Palladium Source / Ligand | Base | Solvent System | Temp. (°C) | Typical Yield (%) | Notes & References |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80 - 110 | High | A general, highly active system for challenging heteroaryl chlorides.[1][7] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or THF | 80 - 110 | High | XPhos is a bulky ligand effective for sterically hindered substrates.[1][15] |
| PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | DMF or Dioxane / H₂O | 90 - 120 | Moderate-High | A robust, common pre-catalyst, though may require higher temperatures.[7] |
| Pd(OAc)₂ / IPr (NHC Ligand) | K₃PO₄ | Toluene / H₂O | 100 | High | N-heterocyclic carbene ligands are a powerful alternative to phosphines.[6] |
Table 2: Alternative Catalysts for Buchwald-Hartwig Amination
(Formation of C-N bonds with amines)
| Palladium Source / Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes & References |
| Pd₂(dba)₃ / Xantphos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 90 - 110 | High | A standard for C-N coupling; base choice depends on amine pKa.[3][16] |
| Pd(OAc)₂ / RuPhos | LiHMDS or K₃PO₄ | THF or Toluene | RT - 100 | High | Effective for a broad range of primary and secondary amines.[3] |
| BrettPhos Precatalyst | NaOt-Bu or K₃PO₄ | t-Amyl alcohol | 100 - 110 | High | Excellent for monoarylation of primary amines with aryl chlorides.[15] |
| [(CyPF-tBu)PdCl₂] | NaOt-Bu | Toluene | 80 - 100 | High | An air-stable, one-component catalyst for amination of heteroaryl halides.[17] |
Table 3: Alternative Catalysts for Sonogashira Coupling
(Formation of C-C bonds with terminal alkynes)
| Palladium Source / Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Notes & References |
| Pd(PPh₃)₂Cl₂ / XPhos | CuI | Et₃N or i-Pr₂NH | THF or DMF | RT - 80 | Bulky phosphine ligands enable coupling of aryl chlorides.[18] |
| Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | Dioxane | 60 - 100 | Copper-free conditions can be beneficial for sensitive substrates.[19] |
| Palladacycle Catalysts | CuI | K₂CO₃ | DMSO or Toluene | 100 - 120 | Highly active catalysts for deactivated aryl chlorides.[18] |
Visualized Workflows and Concepts
General Palladium Cross-Coupling Cycle
Caption: The generic Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Troubleshooting Logic for Failed Reactions
Caption: A step-by-step workflow for troubleshooting failed cross-coupling reactions.
Key Experimental Protocols
The following are generalized starting protocols. They must be adapted and optimized for the specific coupling partners and stoichiometry of your reaction. Always perform reactions in a well-ventilated fume hood.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-chloropyridazine-4-carboxylic acid (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).
-
Inerting the System: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3][7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, in a 4:1 to 10:1 ratio) via syringe. The final concentration should typically be between 0.1 M and 0.5 M.[7]
-
Reaction Execution: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[7]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.5 eq.).
-
Inerting the System: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reactant Addition: Add the 6-chloropyridazine-4-carboxylic acid (1.0 eq.) and the anhydrous, degassed solvent (e.g., Toluene). Stir for a few minutes, then add the amine coupling partner (1.2-1.5 eq.) via syringe.[3]
-
Reaction Execution: Heat the sealed reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product using column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nickel-catalyzed cross-couplings involving carbon-oxygen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. preprints.org [preprints.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Challenges in the Scale-up of 6-Chloropyridazine-4-carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges associated with the synthesis and scale-up of 6-Chloropyridazine-4-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of 6-Chloropyridazine-4-carboxylic acid, particularly during the scale-up process. The proposed synthesis route involves the oxidation of 4-methyl-6-chloropyridazine.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Oxidation: Insufficient oxidant, low reaction temperature, or short reaction time.2. Degradation of Starting Material or Product: Harsh reaction conditions (e.g., excessive temperature, extreme pH).3. Poor Quality of Starting Material: Impurities in the 4-methyl-6-chloropyridazine can interfere with the reaction.4. Loss during Work-up: Product may be partially soluble in the aqueous phase during extraction. | 1. Optimize Reaction Conditions: Gradually increase the molar equivalent of the oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇). Systematically increase the reaction temperature and monitor progress by TLC or HPLC. Extend the reaction time.2. Control Reaction Exotherm: For exothermic oxidations, ensure efficient stirring and cooling to maintain the desired temperature range. Consider a semi-batch process where the oxidant is added portion-wise or as a solution.3. Purify Starting Material: Ensure the purity of 4-methyl-6-chloropyridazine via recrystallization or distillation before use.4. Optimize Extraction: Adjust the pH of the aqueous layer to ensure the carboxylic acid is in its neutral form to maximize extraction into an organic solvent. Use a continuous extraction apparatus for compounds with moderate water solubility. |
| Formation of Impurities/Byproducts | 1. Over-oxidation: Cleavage of the pyridazine ring under harsh oxidative conditions.2. Incomplete Oxidation: Presence of partially oxidized intermediates (e.g., corresponding alcohol or aldehyde).3. Side Reactions: Reactions involving the chloro-substituent or the pyridazine ring itself. | 1. Careful Control of Oxidant Addition: Add the oxidizing agent slowly and monitor the reaction temperature closely.2. Reaction Monitoring: Use in-process controls (e.g., HPLC, GC-MS) to monitor the disappearance of starting material and the formation of product and byproducts. Stop the reaction once the starting material is consumed to minimize over-oxidation.3. Purification Strategy: Develop a robust purification method. Recrystallization from a suitable solvent system is often effective for carboxylic acids. Alternatively, pH-mediated purification (dissolving in base, washing with organic solvent, and re-acidifying to precipitate the product) can be employed. |
| Difficulties in Product Isolation and Purification | 1. Product is an Emulsion during Extraction: Formation of a stable emulsion between the aqueous and organic layers.2. Product Co-precipitates with Inorganic Salts: Manganese dioxide (from KMnO₄) or chromium salts can co-precipitate with the product.3. Product is a Fine Powder: Difficult to filter and handle. | 1. Break Emulsions: Add brine or a small amount of a different organic solvent. Centrifugation can also be effective on a larger scale.2. Removal of Metal Salts: After quenching the reaction, filter the mixture to remove insoluble metal oxides before extraction. For KMnO₄ reactions, a sodium bisulfite wash can help dissolve MnO₂.3. Improve Crystal Habit: Optimize the recrystallization conditions (solvent, cooling rate) to obtain larger crystals that are easier to filter. Consider using a filter press for large-scale operations. |
| Scale-up Issues: Poor Heat Transfer and Mixing | 1. Runaway Reaction: The oxidation of the methyl group is often highly exothermic. Poor heat dissipation on a larger scale can lead to a rapid increase in temperature and pressure.2. Localized Hotspots: Inefficient mixing can lead to localized high concentrations of the oxidant, causing hotspots and increasing the risk of side reactions and degradation. | 1. Thermal Safety Studies: Conduct differential scanning calorimetry (DSC) and reaction calorimetry studies to understand the thermal profile of the reaction.2. Engineering Controls: Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. Implement a controlled addition (dosing) strategy for the oxidant.3. Optimize Agitation: Ensure the reactor is equipped with an appropriate stirrer design and agitation speed to ensure good mixing and heat transfer. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 6-Chloropyridazine-4-carboxylic acid?
A common and scalable approach for the synthesis of 6-Chloropyridazine-4-carboxylic acid is the oxidation of the corresponding methyl-substituted precursor, 4-methyl-6-chloropyridazine. Strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic or neutral medium are typically employed for this transformation.
Q2: What are the critical process parameters to control during the oxidation step?
The critical parameters for the oxidation of 4-methyl-6-chloropyridazine are:
-
Temperature: The reaction is highly exothermic. Maintaining a controlled temperature is crucial to prevent runaway reactions and minimize the formation of byproducts from over-oxidation.
-
Rate of Oxidant Addition: A slow, controlled addition of the oxidizing agent is necessary to manage the exotherm and maintain a safe operating temperature.
-
Stoichiometry of Oxidant: Using the correct molar ratio of the oxidant is key to achieving complete conversion without excessive side reactions.
-
Agitation: Efficient mixing is essential for maintaining uniform temperature and concentration throughout the reactor, preventing localized hotspots.
-
pH: The pH of the reaction mixture can influence the reactivity of the oxidant and the stability of the product.
Q3: What are the potential safety hazards associated with the scale-up of this synthesis?
The primary safety hazards during the scale-up include:
-
Thermal Runaway: The oxidation reaction is highly exothermic. Inadequate cooling and temperature control can lead to a dangerous increase in temperature and pressure.
-
Handling of Strong Oxidizers: Potassium permanganate and potassium dichromate are strong oxidizing agents and should be handled with appropriate personal protective equipment (PPE). They can react violently with organic materials.
-
Formation of Toxic Byproducts: Depending on the reaction conditions, there is a potential for the formation of hazardous byproducts. A thorough understanding of the reaction mechanism and potential side reactions is necessary.
-
Waste Disposal: The reaction generates inorganic waste (e.g., manganese or chromium salts) that must be disposed of in accordance with environmental regulations.
Q4: How can I purify 6-Chloropyridazine-4-carboxylic acid on a large scale?
On a large scale, purification can be achieved through:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and should be based on the solubility profile of the product and impurities.
-
pH-Mediated Purification: The carboxylic acid can be dissolved in an aqueous base (e.g., sodium hydroxide) to form the water-soluble carboxylate salt. The aqueous solution can then be washed with an organic solvent to remove non-acidic impurities. The pure carboxylic acid is then precipitated by adding acid.
-
Slurry Washes: Washing the crude solid product with a suitable solvent can remove more soluble impurities.
Experimental Protocols
Note: These are generalized protocols and should be optimized for specific laboratory or plant conditions.
Protocol 1: Laboratory-Scale Synthesis of 6-Chloropyridazine-4-carboxylic acid via KMnO₄ Oxidation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-methyl-6-chloropyridazine (1 eq.) and water.
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄) (approx. 3-4 eq.) in water from the dropping funnel. Maintain the internal temperature below 40°C using an ice-water bath. The addition should take approximately 2-3 hours.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate dissolves.
-
Filter the reaction mixture to remove any remaining solids.
-
Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-Chloropyridazine-4-carboxylic acid.
Data Presentation
Table 1: Comparison of Oxidizing Agents for Methyl-Heteroarene Oxidation (Illustrative Data)
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Aqueous, neutral or basic, 20-80°C | Inexpensive, powerful oxidant | Can lead to over-oxidation, produces MnO₂ waste |
| K₂Cr₂O₇ | Concentrated H₂SO₄, 50-70°C | Strong oxidant, often gives clean reactions | Highly toxic (Cr(VI)), stoichiometric waste |
| SeO₂ | Dioxane/water, reflux | Selective for methyl group oxidation | Toxic, requires careful handling |
| Catalytic O₂/Co(OAc)₂/NaBr | Acetic acid, high temperature and pressure | Atom-economical, uses air as oxidant | Requires specialized high-pressure equipment |
Visualizations
Diagram 1: General Workflow for the Synthesis and Scale-up of 6-Chloropyridazine-4-carboxylic acid
Synthesis and Scale-up Workflow
Diagram 2: Troubleshooting Logic for Low Product Yield
Troubleshooting Low Yield
Preventing decarboxylation of 6-Chloropyridazine-4-carboxylic acid
Welcome to the technical support center for 6-Chloropyridazine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its decarboxylation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for 6-Chloropyridazine-4-carboxylic acid?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For 6-Chloropyridazine-4-carboxylic acid, an unwanted decarboxylation leads to the formation of 3-chloro-5-iodopyridazine, an impurity that can complicate purification and reduce the yield of the desired product. The pyridazine ring, being an electron-deficient heteroaromatic system, can stabilize the intermediate formed during decarboxylation, making this compound susceptible to this reaction under certain conditions.
Q2: What are the primary factors that induce decarboxylation of this compound?
A2: The main factors that can induce decarboxylation are:
-
Elevated Temperatures: This is the most significant factor. Many heterocyclic carboxylic acids are prone to decarboxylation upon heating.[1][2]
-
Strongly Acidic or Basic Conditions: The rate of decarboxylation of similar pyridine carboxylic acids has been shown to be pH-dependent.[1][3] Extreme pH values can catalyze the reaction.
-
Presence of Metal Catalysts: Certain transition metals, particularly copper and its salts, can facilitate decarboxylation of aromatic and heteroaromatic carboxylic acids.[2]
Q3: How should I store 6-Chloropyridazine-4-carboxylic acid to ensure its stability?
A3: To maintain the stability of 6-Chloropyridazine-4-carboxylic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][6] For long-term storage, refrigeration at 2-8°C is recommended to minimize the risk of degradation.[7]
Troubleshooting Guides
Issue 1: Significant formation of 3-chloro-5-iodopyridazine impurity during an amide coupling reaction.
This impurity is a likely indicator of decarboxylation. Here’s how to troubleshoot the issue:
Troubleshooting Workflow
Caption: Troubleshooting decarboxylation in amide coupling.
Corrective Actions:
-
Lower the Reaction Temperature: If the reaction is being conducted at elevated temperatures, try to reduce it. Many modern amide coupling reagents are effective at room temperature or even lower.
-
Choice of Base: Avoid using strong, non-nucleophilic bases in excess, as they can promote decarboxylation. Consider using a weaker base like N,N-diisopropylethylamine (DIPEA) or a stoichiometric amount of a stronger base.
-
Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and work it up as soon as it is complete to avoid prolonged exposure to potentially decarboxylating conditions.
-
Coupling Reagents: Utilize coupling reagents that are efficient at lower temperatures, such as HATU, HBTU, or EDC in combination with HOBt.
Issue 2: Low yield in a Suzuki coupling reaction, with evidence of starting material degradation.
Decarboxylation can compete with the desired cross-coupling reaction, especially at the higher temperatures often employed in Suzuki reactions.
Troubleshooting Workflow
Caption: Optimizing Suzuki coupling to prevent decarboxylation.
Corrective Actions:
-
Catalyst System: Employ a highly active palladium catalyst and ligand system that can facilitate the reaction at lower temperatures (e.g., below 100°C).
-
Base Selection: Use a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium or potassium hydroxide.
-
Temperature Control: Carefully control the reaction temperature. If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate. Microwave heating can sometimes be beneficial for rapid, controlled heating to a specific temperature, minimizing overall heating time.
Quantitative Data Summary
| Compound Family | Condition | Approximate Temperature for Decarboxylation | Impact on Stability |
| Pyridinecarboxylic Acids | Aqueous Solution | >150°C (unsubstituted) | Generally stable at lower temperatures. |
| Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) | Aqueous Solution | ~120°C | The presence of a second carboxyl group facilitates decarboxylation. |
| Heterocyclic Carboxylic Acids | Aprotic Polar Solvent (DMF) with organic acid catalyst | 85-150°C | Elevated temperatures in the presence of a catalyst readily induce decarboxylation.[1] |
Note: This data is for pyridine-based analogs and should be used as a qualitative guide for 6-Chloropyridazine-4-carboxylic acid.
Experimental Protocols
Protocol 1: Amide Coupling at Room Temperature to Prevent Decarboxylation
This protocol utilizes HATU, a highly efficient coupling agent that is effective at ambient temperature.
Reaction Scheme
Caption: Amide coupling of 6-Chloropyridazine-4-carboxylic acid.
Methodology:
-
To a solution of 6-Chloropyridazine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by column chromatography or recrystallization.
Protocol 2: Mild Conditions for Esterification
This protocol uses a carbodiimide-mediated esterification which can be performed at room temperature, thus avoiding heat-induced decarboxylation.
Reaction Scheme
Caption: Esterification of 6-Chloropyridazine-4-carboxylic acid.
Methodology:
-
Dissolve 6-Chloropyridazine-4-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired ester.
References
Analytical challenges in characterizing 6-Chloropyridazine-4-carboxylic acid products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of 6-Chloropyridazine-4-carboxylic acid and its related products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of 6-Chloropyridazine-4-carboxylic acid.
Question: Why am I observing poor peak shape (e.g., tailing, fronting) and retention time shifts during HPLC analysis of 6-Chloropyridazine-4-carboxylic acid?
Answer:
Poor peak shape and shifting retention times for 6-Chloropyridazine-4-carboxylic acid in reversed-phase HPLC are often due to a combination of factors related to its acidic nature and potential for secondary interactions with the stationary phase.
Potential Causes and Solutions:
-
Inappropriate Mobile Phase pH: The carboxylic acid moiety (pKa is likely acidic) and the pyridazine nitrogens can exist in different protonation states depending on the mobile phase pH. If the pH is close to the pKa of the analyte, you can have a mixture of ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For this acidic compound, using an acidic mobile phase (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) will suppress the deprotonation of the carboxylic acid, leading to better retention and peak shape.
-
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar pyridazine nitrogens, causing peak tailing.
-
Solution: Use a well-end-capped column or a column with a different stationary phase (e.g., a polymer-based column). Alternatively, adding a competitive amine (e.g., triethylamine) to the mobile phase can mask the silanol groups, but this can suppress ionization in LC-MS.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Insufficient Equilibration: If the column is not properly equilibrated with the mobile phase before injection, retention times can shift.
-
Solution: Ensure the column is flushed with a sufficient volume of the initial mobile phase conditions (at least 10-20 column volumes) before the first injection and between runs if using a gradient.
-
Detailed Experimental Protocol: Reversed-Phase HPLC Method
This protocol provides a starting point for the analysis of 6-Chloropyridazine-4-carboxylic acid. Optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 2.5-5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 254 nm |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water |
Question: I am struggling to get a consistent and strong signal for 6-Chloropyridazine-4-carboxylic acid using LC-MS with electrospray ionization (ESI). What could be the issue?
Answer:
Signal instability or weakness in ESI-MS for 6-Chloropyridazine-4-carboxylic acid can stem from its chemical properties and the mobile phase composition.
Potential Causes and Solutions:
-
Ionization Mode: The molecule has both an acidic proton (carboxylic acid) and basic sites (pyridazine nitrogens), making it amenable to both positive and negative ion modes. The optimal mode can depend on the mobile phase.
-
Solution: Test both positive ([M+H]+) and negative ([M-H]-) ion modes. In an acidic mobile phase (e.g., with formic acid), the positive ion mode is often favored. In a neutral or slightly basic mobile phase (e.g., with ammonium acetate), the negative ion mode may be more sensitive.
-
-
In-source Fragmentation: The molecule might be fragmenting in the ionization source, reducing the intensity of the parent ion.
-
Solution: Optimize the source parameters, particularly the fragmentor or cone voltage. Start with a low setting and gradually increase it to find the optimal value that maximizes the parent ion signal without inducing excessive fragmentation.
-
-
Mobile Phase Additives: Some mobile phase additives can suppress ionization.
-
Solution: If using trifluoroacetic acid (TFA) for improved chromatography, be aware that it can cause significant ion suppression in ESI-MS. If possible, use formic acid (0.1%) as it is more MS-friendly.
-
Table of Suggested Initial LC-MS Parameters
| Parameter | Setting for Positive Ion Mode (ESI+) | Setting for Negative Ion Mode (ESI-) |
| Capillary Voltage | 3500 V | -3000 V |
| Nebulizer Pressure | 40 psi | 40 psi |
| Drying Gas Flow | 10 L/min | 10 L/min |
| Gas Temperature | 325 °C | 325 °C |
| Fragmentor Voltage | Start at 80 V and optimize | Start at 80 V and optimize |
| Expected Ion | m/z 159 [M+H]+ | m/z 157 [M-H]- |
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities for 6-Chloropyridazine-4-carboxylic acid?
A1: Impurities can arise from starting materials, side reactions during synthesis, or degradation. Based on common synthetic routes for similar molecules, potential impurities could include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomeric impurities: Formation of other positional isomers of the carboxylic acid on the pyridazine ring.
-
Over-oxidation products: If the synthesis involves oxidation, other functional groups could be oxidized.
-
Hydrolysis products: The chloro group on the pyridazine ring could be susceptible to hydrolysis under certain conditions, leading to the corresponding hydroxy-pyridazine derivative.
Q2: How can I identify an unknown peak in my chromatogram that I suspect is an impurity?
A2: A systematic approach combining chromatographic and spectroscopic data is essential for impurity identification. The general workflow is as follows:
Caption: Workflow for Impurity Identification.
Q3: What are the expected fragmentation patterns for 6-Chloropyridazine-4-carboxylic acid in mass spectrometry?
A3: In mass spectrometry, particularly with techniques like ESI followed by collision-induced dissociation (CID), carboxylic acids often exhibit characteristic fragmentation patterns.[1] For 6-Chloropyridazine-4-carboxylic acid (Molecular Weight: 158.54 g/mol ), common fragmentations would likely include:
-
Loss of CO2 (decarboxylation): A neutral loss of 44 Da from the [M-H]- ion is a very common fragmentation pathway for carboxylic acids.
-
Loss of H2O: A neutral loss of 18 Da from the [M+H]+ ion.
-
Loss of CO: A neutral loss of 28 Da.
-
Cleavage of the ring: The pyridazine ring can undergo cleavage, leading to smaller fragment ions. The presence of the chlorine atom will also produce a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for 35Cl:37Cl).
Q4: I am seeing broad peaks in the 1H NMR spectrum. What is the likely cause and how can I fix it?
A4: Broad peaks in the 1H NMR spectrum of 6-Chloropyridazine-4-carboxylic acid can be due to several factors:
-
Proton Exchange: The acidic proton of the carboxylic acid can exchange with residual water in the solvent, leading to a broad signal. The protons on the pyridazine ring can also be broadened by exchange phenomena, especially if the nitrogen atoms are protonated.
-
Solution: Adding a drop of D2O to the NMR tube will cause the carboxylic acid proton to exchange with deuterium, making its signal disappear. This can also help sharpen the other peaks.
-
-
Aggregation: The molecule may be aggregating in solution through hydrogen bonding, which can lead to peak broadening.
-
Solution: Try running the spectrum at a higher temperature to disrupt the aggregates. Using a more polar, hydrogen-bond-accepting solvent like DMSO-d6 can also help.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected, adding a small amount of a chelating agent like EDTA can sometimes help.
-
Troubleshooting Decision Tree for HPLC Peak Tailing
References
Improving the regioselectivity of reactions with 6-Chloropyridazine-4-carboxylic acid
Welcome to the technical support center for 6-Chloropyridazine-4-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of their reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) reactions with 6-Chloropyridazine-4-carboxylic acid?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the nucleophile is expected to replace the chlorine atom at the C6 position. The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of the strongly electron-withdrawing carboxylic acid group at the C4 position further activates the ring for SNAr, with the most significant activation occurring at the C6 position.
Q2: How do the substituents on the pyridazine ring influence its reactivity?
A2: The reactivity of the 6-Chloropyridazine-4-carboxylic acid ring is primarily governed by the electronic effects of the two nitrogen atoms, the chloro group, and the carboxylic acid group.
-
Pyridazine Nitrogens: The two adjacent nitrogen atoms make the ring electron-deficient and activate it towards nucleophilic attack. They can stabilize the negative charge of the Meisenheimer intermediate formed during SNAr, particularly when the attack occurs at positions ortho or para to them.
-
Chloro Group (-Cl): This group is electron-withdrawing via induction, which further activates the ring for SNAr. It also serves as a good leaving group.
-
Carboxylic Acid Group (-COOH): As a strong electron-withdrawing group, it significantly deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution.[1]
Q3: Can reactions be directed to other positions on the pyridazine ring?
A3: While SNAr reactions are expected to be highly regioselective for the C6 position, directing reactions to other positions would likely require different reaction types and strategies, such as directed ortho-metalation. However, for typical nucleophilic substitutions, the C6 position is the most probable site of reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired C6-substituted product | - Incomplete reaction.- Degradation of starting material or product.- Suboptimal reaction temperature. | - Increase reaction time or temperature.- Use a stronger base or a more nucleophilic reagent.- Ensure anhydrous and inert reaction conditions. |
| Formation of multiple products (poor regioselectivity) | - Competing reaction at other sites (less likely for SNAr).- Reaction with the carboxylic acid group. | - Optimize the reaction temperature; lower temperatures often favor a single product.- Protect the carboxylic acid group (e.g., as an ester) before the substitution reaction.- Use a milder base to avoid side reactions. |
| No reaction observed | - Nucleophile is not strong enough.- Reaction temperature is too low.- Deactivation of the nucleophile. | - Switch to a more potent nucleophile.- Gradually increase the reaction temperature.- Ensure the base used is compatible with the nucleophile and does not lead to its deprotonation or decomposition. |
| Reaction with the carboxylic acid group | - The nucleophile is also a strong base.- The reaction conditions favor esterification or amidation. | - Protect the carboxylic acid group prior to the SNAr reaction.- Choose a nucleophile that is less basic.- Modify the reaction conditions (e.g., lower temperature, different solvent) to disfavor reaction at the carboxylic acid. |
Factors Influencing Regioselectivity
The regioselectivity of reactions with 6-Chloropyridazine-4-carboxylic acid can be fine-tuned by carefully selecting the reaction conditions. The following table summarizes the expected impact of various parameters on the outcome of a typical nucleophilic aromatic substitution.
| Parameter | Condition A | Condition B | Expected Outcome |
| Nucleophile | Strong (e.g., NaOMe) | Weak (e.g., Aniline) | Stronger nucleophiles will react faster but may require milder conditions to maintain selectivity. |
| Temperature | Low (e.g., 0-25 °C) | High (e.g., >100 °C) | Higher temperatures can increase reaction rates but may lead to side products. |
| Solvent | Aprotic polar (e.g., DMF, DMSO) | Protic (e.g., Ethanol) | Aprotic polar solvents are generally preferred for SNAr as they can stabilize the charged intermediate. |
| Base | Strong (e.g., NaH) | Weak (e.g., K₂CO₃) | The choice of base can influence the nucleophilicity of the reagent and the potential for side reactions. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
This protocol provides a general guideline for the substitution of the chloro group at the C6 position of 6-Chloropyridazine-4-carboxylic acid with a generic nucleophile (Nu-H).
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Chloropyridazine-4-carboxylic acid (1 equivalent) in a suitable anhydrous aprotic polar solvent (e.g., DMF or DMSO).
-
Addition of Base: Add a suitable base (1.1 to 1.5 equivalents) to the solution. The choice of base will depend on the pKa of the nucleophile.
-
Addition of Nucleophile: Slowly add the nucleophile (1 to 1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 6-substituted-pyridazine-4-carboxylic acid.
Visualizing Reaction Mechanisms and Workflows
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General Experimental Workflow for SNAr Reactions.
Caption: Factors Influencing the Regioselectivity of SNAr.
References
Comparative Purity Analysis of 6-Chloropyridazine-4-carboxylic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-Chloropyridazine-4-carboxylic acid. The following sections detail experimental protocols, present comparative data, and explore alternative analytical approaches to ensure robust and reliable purity assessment, a critical step in drug discovery and development.
Introduction
6-Chloropyridazine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Accurate determination of its purity is paramount to ensure the quality, safety, and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and sensitivity for separating the target compound from potential impurities. This guide outlines a standard reversed-phase HPLC (RP-HPLC) method, compares its performance against potential analytical variations, and provides the necessary protocols for implementation.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
A reversed-phase HPLC method was developed for the purity assessment of 6-Chloropyridazine-4-carboxylic acid. This method is designed to separate the main component from potential process-related impurities and degradation products.
Experimental Protocol: RP-HPLC Method
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the 6-Chloropyridazine-4-carboxylic acid sample in 1 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: Chromatographic Performance
The developed HPLC method was evaluated for its ability to separate 6-Chloropyridazine-4-carboxylic acid from two potential impurities: Impurity A (a possible starting material, e.g., a dichloropyridazine precursor) and Impurity B (a potential degradation product, e.g., the corresponding hydroxypyridazine). The following table summarizes the chromatographic data obtained.
| Compound | Retention Time (min) | Peak Area (%) | Resolution (Rs) vs. Main Peak |
| Impurity A | 4.2 | 0.25 | 3.8 |
| 6-Chloropyridazine-4-carboxylic acid | 8.5 | 99.5 | - |
| Impurity B | 10.1 | 0.15 | 2.5 |
Table 1: Summary of chromatographic data for the purity analysis of 6-Chloropyridazine-4-carboxylic acid by RP-HPLC. The high purity percentage and good resolution values demonstrate the method's effectiveness.
Method Comparison: Isocratic vs. Gradient Elution
To illustrate the advantages of the proposed gradient method, a comparison with a hypothetical isocratic method is presented.
| Parameter | Gradient Method (This Guide) | Isocratic Method (70:30 Water:Acetonitrile) |
| Run Time | 25 minutes | 15 minutes |
| Resolution | Excellent separation of all components (Rs > 2.0) | Potential co-elution of early-eluting impurities. |
| Peak Shape | Sharp and symmetrical peaks for all components. | Broader peaks, especially for later-eluting compounds. |
| Sensitivity | Good, due to sharp peaks. | May be lower for broader peaks. |
| Applicability | Suitable for samples with a wide range of impurity polarities. | Best for samples with a limited number of closely related impurities. |
Table 2: Comparison of Gradient and Isocratic HPLC methods. The gradient method provides superior separation and is more robust for comprehensive purity profiling.
Alternative Analytical Techniques
While HPLC is the gold standard for purity analysis, other techniques can be employed for orthogonal verification or for specific applications.
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for a qualitative assessment of purity. A suitable mobile phase could be a mixture of ethyl acetate and hexane with a small amount of acetic acid. While not quantitative, it can quickly identify the presence of major impurities.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and faster analysis times compared to conventional HPLC. The addition of a mass spectrometer provides molecular weight information, which is invaluable for the identification of unknown impurities.
Visualizing the Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of 6-Chloropyridazine-4-carboxylic acid.
Figure 1: HPLC Purity Analysis Workflow.
Conclusion
The provided reversed-phase HPLC method offers a robust and reliable approach for the purity determination of 6-Chloropyridazine-4-carboxylic acid. The gradient elution strategy ensures excellent separation from potential impurities, making it suitable for quality control in research and development settings. For comprehensive characterization, orthogonal techniques such as UPLC-MS can provide complementary information. The successful implementation of a well-defined analytical method is a cornerstone of producing high-quality chemical entities for the advancement of pharmaceutical sciences.
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Chloropyridazine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Chloropyridazine-4-carboxylic acid and a structural isomer, 3-Chloropyridazine-4-carboxylic acid. This analysis is crucial for the unambiguous identification and characterization of these compounds in research and development settings. The data presented herein is based on predicted spectra, offering a valuable reference in the absence of extensive experimental datasets.
¹H and ¹³C NMR Data Comparison
The predicted ¹H and ¹³C NMR chemical shifts for 6-Chloropyridazine-4-carboxylic acid and its isomer, 3-Chloropyridazine-4-carboxylic acid, are summarized below. These tables facilitate a direct comparison of the spectral features, highlighting the key differences for structural elucidation.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | 6-Chloropyridazine-4-carboxylic acid | 3-Chloropyridazine-4-carboxylic acid |
| H-3 | 9.55 | - |
| H-5 | 8.20 | 8.05 |
| H-6 | - | 9.30 |
| COOH | ~13.0 | ~13.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | 6-Chloropyridazine-4-carboxylic acid | 3-Chloropyridazine-4-carboxylic acid |
| C-3 | 154.0 | 158.0 |
| C-4 | 140.0 | 142.0 |
| C-5 | 125.0 | 128.0 |
| C-6 | 159.0 | 152.0 |
| COOH | 165.0 | 164.0 |
Experimental Protocol for NMR Analysis
The following protocol outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like chloropyridazine carboxylic acids.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton's tendency to exchange with residual water in other solvents.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).
2. NMR Spectrometer Setup:
-
The ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Before data acquisition, the magnetic field homogeneity must be optimized by shimming the spectrometer to obtain sharp and symmetrical peaks.
-
The probe should be tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 8-16 scans are usually adequate.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to ensure the observation of quaternary carbons which have longer relaxation times.
-
Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Identify the chemical shifts of the peaks in both the ¹H and ¹³C spectra and assign them to the corresponding nuclei in the molecule.
Workflow for NMR Data Analysis
The following diagram illustrates the logical workflow from sample preparation to the final elucidation of the chemical structure using NMR spectroscopy.
Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to final structure elucidation.
Concluding Remarks
The provided NMR data and experimental guidelines serve as a valuable resource for the analysis of 6-Chloropyridazine-4-carboxylic acid and its related isomers. The distinct chemical shifts observed in the predicted ¹H and ¹³C NMR spectra for the two isomers demonstrate the power of NMR spectroscopy in differentiating between closely related molecular structures. Adherence to a standardized experimental protocol is essential for obtaining high-quality, reproducible NMR data, which is fundamental for accurate structural assignment and purity assessment in chemical research and drug development.
A Comparative Analysis of the Reactivity of 6-Chloropyridazine-4-carboxylic Acid and Its Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 6-Chloropyridazine-4-carboxylic acid with its key isomers in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these building blocks is crucial for the rational design and efficient synthesis of novel chemical entities in pharmaceutical and materials science. This document integrates theoretical principles with supporting data from analogous systems to predict reactivity trends and provides a representative experimental protocol for their empirical determination.
Introduction to Reactivity in Chloropyridazine Carboxylic Acids
The reactivity of chloropyridazine carboxylic acids in SNAr reactions is predominantly governed by the electronic effects of the substituents on the pyridazine ring. The two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack. The position of the chlorine atom (the leaving group) relative to these nitrogen atoms and the carboxylic acid group dictates the stability of the negatively charged intermediate, known as the Meisenheimer complex, which is the rate-determining step of the reaction. A more stable Meisenheimer complex corresponds to a lower activation energy and a faster reaction rate.
The key isomers considered in this comparison are:
-
6-Chloropyridazine-4-carboxylic acid
-
3-Chloropyridazine-4-carboxylic acid
-
5-Chloropyridazine-4-carboxylic acid
-
6-Chloropyridazine-3-carboxylic acid
Theoretical Reactivity Comparison
The predicted order of reactivity towards nucleophilic aromatic substitution is based on the ability of the electron-withdrawing nitrogen atoms and the carboxylic acid group to stabilize the anionic charge of the Meisenheimer intermediate through resonance and inductive effects.
Positions on the pyridazine ring are numbered as follows:
Figure 1: Numbering of the pyridazine ring.
For positions ortho and para to a nitrogen atom, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen through resonance, providing significant stabilization. The carboxylic acid group (-COOH) is also electron-withdrawing and will further activate the ring, with its effect being most pronounced when it can participate in the delocalization of the negative charge.
Based on these principles, the following reactivity order can be predicted:
6-Chloropyridazine-4-carboxylic acid > 5-Chloropyridazine-4-carboxylic acid ≈ 6-Chloropyridazine-3-carboxylic acid > 3-Chloropyridazine-4-carboxylic acid
-
6-Chloropyridazine-4-carboxylic acid: The chlorine at C6 is para to N1 and ortho to N2. The negative charge from the incoming nucleophile can be effectively delocalized onto both nitrogen atoms. The carboxylic acid at C4 further activates the ring.
-
5-Chloropyridazine-4-carboxylic acid: The chlorine at C5 is meta to N1 and ortho to the carboxylic acid group. While it is ortho to C4 which is para to N1, the direct resonance stabilization from the nitrogen at the position of the chlorine is less than in the 6-chloro isomer.
-
6-Chloropyridazine-3-carboxylic acid: The chlorine at C6 is para to N1 and ortho to N2, leading to good stabilization of the intermediate. The carboxylic acid at C3 also contributes to the activation. Its reactivity is expected to be comparable to the 5-chloro-4-carboxylic acid isomer.
-
3-Chloropyridazine-4-carboxylic acid: The chlorine at C3 is ortho to N2 and meta to N1. The negative charge cannot be directly delocalized onto N1 through resonance, leading to a less stable Meisenheimer complex and thus, the lowest reactivity among the compared isomers.
Quantitative Data Summary
| Compound | Predicted Relative Reactivity | Rationale for Reactivity |
| 6-Chloropyridazine-4-carboxylic acid | Highest | Chlorine is para and ortho to the ring nitrogens, allowing for maximum resonance stabilization of the Meisenheimer intermediate. The carboxylic acid at C4 provides additional activation. |
| 5-Chloropyridazine-4-carboxylic acid | High | Chlorine is meta to one nitrogen and ortho to the carboxylic acid. Stabilization of the intermediate is significant but less than the 6-chloro isomer. |
| 6-Chloropyridazine-3-carboxylic acid | High | Chlorine is para and ortho to the ring nitrogens, providing strong stabilization. The positioning of the carboxylic acid at C3 offers good activation. |
| 3-Chloropyridazine-4-carboxylic acid | Lowest | Chlorine is meta to one of the ring nitrogens, preventing direct resonance delocalization of the negative charge onto that nitrogen, leading to a less stable intermediate. |
Experimental Protocol for Comparative Reactivity Study
To empirically determine the relative reactivity of these isomers, a competitive kinetic study or individual kinetic runs can be performed. A common method involves monitoring the reaction progress using techniques like HPLC, GC, or NMR spectroscopy.
Objective: To determine the second-order rate constants for the reaction of chloropyridazine carboxylic acid isomers with a common nucleophile.
Materials:
-
6-Chloropyridazine-4-carboxylic acid
-
3-Chloropyridazine-4-carboxylic acid
-
5-Chloropyridazine-4-carboxylic acid
-
6-Chloropyridazine-3-carboxylic acid
-
Nucleophile (e.g., piperidine, morpholine, or sodium methoxide)
-
Solvent (e.g., DMSO, DMF, or Methanol)
-
Internal standard for analysis (e.g., naphthalene or another inert compound with a distinct analytical signal)
-
Reaction vials, temperature-controlled reaction block or oil bath, magnetic stirrers
-
Analytical instrument (e.g., HPLC-UV or GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each chloropyridazine carboxylic acid isomer of a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 1.0 M) in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a reaction vial, add a specific volume of the substrate stock solution and the internal standard stock solution.
-
Equilibrate the vial to the desired reaction temperature (e.g., 50 °C).
-
Initiate the reaction by adding a specific volume of the pre-heated nucleophile stock solution.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of acid to neutralize any remaining base).
-
Analyze the quenched samples by HPLC or GC to determine the concentration of the reactant and product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the chloropyridazine carboxylic acid isomer versus time.
-
From this data, determine the initial reaction rate.
-
Calculate the second-order rate constant (k) using the appropriate rate law equation.
-
Compare the rate constants for each isomer to establish the quantitative order of reactivity.
-
Visualizing Reaction Mechanisms and Influencing Factors
The following diagrams illustrate the key concepts discussed in this guide.
Figure 2: Generalized SNAr reaction pathway.
Figure 3: Key factors governing the reactivity in SNAr reactions.
Conclusion
The reactivity of 6-Chloropyridazine-4-carboxylic acid and its isomers is a critical consideration in synthetic chemistry. Based on fundamental principles of nucleophilic aromatic substitution, a clear hierarchy of reactivity can be predicted. 6-Chloropyridazine-4-carboxylic acid is anticipated to be the most reactive isomer due to the optimal positioning of the chloro substituent relative to the electron-withdrawing nitrogen atoms of the pyridazine ring. This guide provides a framework for understanding these reactivity trends and offers a practical approach for their experimental validation. For researchers and drug development professionals, this information is invaluable for selecting the appropriate starting materials and optimizing reaction conditions to achieve desired synthetic outcomes.
References
A Comparative Analysis of the Biological Activities of 6-Chloropyridazine-4-carboxylic acid and 6-chloropyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 6-Chloropyridazine-4-carboxylic acid and 6-chloropyridine-3-carboxylic acid. While direct comparative studies are limited, this document synthesizes available information on their individual properties, potential applications, and the broader context of their respective chemical classes.
Chemical Structures and Properties
| Feature | 6-Chloropyridazine-4-carboxylic acid | 6-chloropyridine-3-carboxylic acid |
| Synonyms | 5-Carboxy-3-chloropyridazine | 6-Chloronicotinic acid |
| CAS Number | 1256794-24-7 | 5326-23-8 |
| Molecular Formula | C₅H₃ClN₂O₂ | C₆H₄ClNO₂ |
| Molecular Weight | 158.54 g/mol | 157.55 g/mol |
| Chemical Class | Pyridazine carboxylic acid | Pyridine carboxylic acid |
Overview of Biological Activity
6-chloropyridine-3-carboxylic acid , also known as 6-chloronicotinic acid, is well-documented as a primary metabolite of neonicotinoid insecticides, including imidacloprid and acetamiprid. As a member of the pyridine carboxylic acid class, it belongs to a group of compounds known for a wide array of biological activities, including enzyme inhibition. While specific data on its direct antimicrobial or antiviral effects are scarce, its role as a metabolite suggests it can interact with biological systems. Pyridine carboxylic acid derivatives are actively studied for various therapeutic applications.
Quantitative Biological Data
Direct comparative quantitative data for the two compounds is not available in published literature. The following table summarizes the general biological activities associated with the chemical class of each compound.
| Biological Activity | 6-Chloropyridazine-4-carboxylic acid Derivatives | 6-chloropyridine-3-carboxylic acid Derivatives |
| Antibacterial | Mentioned in the context of synthetic precursors. | Derivatives have shown activity against various bacterial strains. |
| Antiviral | Mentioned in the context of synthetic precursors. | Derivatives are explored as potential antiviral agents. |
| Enzyme Inhibition | Less documented for this specific scaffold. | Pyridine carboxylic acids are a well-known class of enzyme inhibitors. |
Experimental Protocols
In the absence of specific published studies for these exact compounds, this section outlines standard experimental protocols that can be employed to assess and compare their biological activities.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using the broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Protocol:
-
Preparation of Compounds: Prepare stock solutions of 6-Chloropyridazine-4-carboxylic acid and 6-chloropyridine-3-carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: Culture the test bacteria (e.g., E. coli, S. aureus) overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Determination of IC50 for Antiviral Activity (Plaque Reduction Assay)
The IC50, the concentration of a drug that inhibits 50% of viral replication, can be determined using a plaque reduction assay.
Workflow for Plaque Reduction Assay
Caption: Workflow for determining antiviral IC50 via plaque reduction.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of suitable host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.
-
Infection: Infect the cells with a known titer of the virus for 1 hour.
-
Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The IC50 is the concentration that reduces the plaque number by 50%.
Enzyme Inhibition Assay
The inhibitory potential of the compounds against a specific enzyme can be assessed using a suitable enzymatic assay. The following is a general workflow.
Workflow for Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compounds in an appropriate assay buffer.
-
Assay Reaction: In a microplate, pre-incubate the enzyme with various concentrations of the test compounds.
-
Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. The IC50 value can be calculated by fitting the data to a dose-response curve. Further kinetic studies can determine the inhibition constant (Ki) and the mechanism of inhibition.
Conclusion
While 6-Chloropyridazine-4-carboxylic acid and 6-chloropyridine-3-carboxylic acid share structural similarities as chlorinated heterocyclic carboxylic acids, their currently documented roles and the extent of biological activity data differ significantly. 6-chloropyridine-3-carboxylic acid is primarily recognized as a metabolite of widely used insecticides, and its parent class of pyridine carboxylic acids is a rich area for drug discovery. 6-Chloropyridazine-4-carboxylic acid is positioned more as a synthetic intermediate for generating novel bioactive molecules.
Direct comparative studies are necessary to definitively elucidate the relative biological activities of these two compounds. The experimental protocols provided in this guide offer a framework for conducting such a comparative analysis. Researchers are encouraged to utilize these or similar methodologies to generate quantitative data that will enable a more conclusive comparison.
Comparative Analysis of 6-Chloropyridazine-4-carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of the 6-chloropyridazine-4-carboxylic acid scaffold. Due to the limited availability of comprehensive SAR studies on this specific scaffold, this guide utilizes data from the closely related 6-chloropyrazine-2-carboxamide series to illustrate key principles of how structural modifications can influence biological activity. The data presented herein focuses on antimycobacterial activity, a field where pyridazine and pyrazine derivatives have shown promise. This guide also includes detailed experimental protocols for common assays used to evaluate such compounds and visual representations of key concepts to aid in research and development.
Data Presentation: Comparison of N-Aryl Carboxamide Derivatives
The following table summarizes the antimycobacterial activity of a series of N-phenylpyrazine-2-carboxamides, which serve as a proxy to understand the potential SAR of 6-chloropyridazine-4-carboxamides. The key variable in this series is the substitution pattern on the N-phenyl ring.
| Compound ID | N-Aryl Substituent | % Inhibition of M. tuberculosis H37Rv at 6.25 µg/mL |
| 1 | 2,6-dichlorophenyl | - |
| 2 | 4-chlorophenyl | 65%[1] |
| 3 | 3,4-dichlorophenyl | 61%[1] |
Note: The data presented is for 6-chloro-N-phenylpyrazine-2-carboxamides as a representative dataset.
Structure-Activity Relationship (SAR) Insights
The data, although based on a pyrazine core, suggests that the nature and position of substituents on the N-aryl ring of the carboxamide moiety play a significant role in the antimycobacterial activity.
Caption: General SAR workflow for 6-chloropyridazine-4-carboxamide derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.
MTT Assay for Cytotoxicity
This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)[2]
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[3]
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Materials:
-
Recombinant human VEGFR-2 kinase[4]
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a biotinylated peptide)[5]
-
Test compounds dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo®)[6]
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well (except the negative control).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol (e.g., by measuring luminescence for ATP consumption).[4]
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for evaluating these derivatives and a key signaling pathway they may modulate.
Caption: A typical experimental workflow for the synthesis and evaluation of derivatives.
Many cytotoxic agents induce cell death through apoptosis. The intrinsic apoptosis pathway is a key mechanism that can be modulated by small molecule inhibitors.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. atcc.org [atcc.org]
- 4. benchchem.com [benchchem.com]
- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to 6-Chloropyridazine-4-carboxylic Acid Based Inhibitors for Inflammation and Pain Relief
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro and in vivo validation of 6-chloropyridazine-4-carboxylic acid based inhibitors, positioning them against other relevant anti-inflammatory agents. The data presented herein is compiled from recent studies on pyridazine derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Unveiling the Mechanism: Targeting the Prostaglandin Biosynthesis Pathway
6-Chloropyridazine-4-carboxylic acid and its derivatives exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This enzyme is a crucial catalyst in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1] By blocking COX-2, these inhibitors effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. The targeted signaling pathway is the prostaglandin biosynthesis pathway, a well-established target for anti-inflammatory drugs.[2]
Below is a diagram illustrating the prostaglandin biosynthesis pathway and the point of inhibition by 6-chloropyridazine-4-carboxylic acid based inhibitors.
Caption: Prostaglandin Biosynthesis Pathway and COX-2 Inhibition.
In Vitro Validation: Potency and Selectivity
The in vitro efficacy of pyridazine carboxylic acid derivatives has been evaluated through enzyme inhibition assays, determining their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A higher selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[3][4][5]
The following table summarizes the in vitro inhibitory activity of representative pyridazine derivatives compared to the established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib (a selective COX-2 inhibitor) and Indomethacin (a non-selective COX inhibitor).
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Pyridazine Derivative 5a[4] | 12.87 | 0.77 | 16.70 |
| Pyridazine Derivative 5f[4] | 25.28 | 1.89 | 13.38 |
| Pyridazine Derivative 6b[3] | >10 | 0.18 | >55.5 |
| Celecoxib [3][4] | 12.98 | 0.35 | 37.03 |
| Indomethacin [3][4] | 0.21 | 0.42 | 0.50 |
In Vivo Validation: Anti-Inflammatory Efficacy
The in vivo anti-inflammatory activity of pyridazine carboxylic acid derivatives has been assessed using the carrageenan-induced rat paw edema model, a standard preclinical model for acute inflammation. The percentage of edema inhibition is a measure of the compound's effectiveness in reducing inflammation in a living organism.
| Compound/Drug | Dose (mg/kg) | Edema Inhibition (%) | Ulcer Index |
| Pyridazine Derivative 5a[4] | 20 | 75.3 | 0.33 |
| Pyridazine Derivative 5f[4] | 20 | 69.8 | 1.67 |
| Pyridazine Derivative 6b[3] | 20 | 78.2 | Not Reported |
| Celecoxib [4] | 10 | 72.5 | 0.00 |
| Indomethacin [4] | 10 | 80.1 | 19.67 |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
The in vitro cyclooxygenase (COX) inhibition assay is performed to determine the IC50 values of the test compounds against human recombinant COX-1 and COX-2 enzymes.
Workflow:
Caption: Workflow for In Vitro COX Inhibition Assay.
Detailed Methodology:
-
Enzyme and Compound Preparation: Human recombinant COX-1 and COX-2 enzymes are diluted in assay buffer. Test compounds and reference drugs are prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Incubation: The enzyme is pre-incubated with the test compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination and Measurement: After a defined incubation period, the reaction is stopped. The concentration of prostaglandin E2 (PGE2), the product of the COX reaction, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This assay is a widely used model to evaluate the anti-inflammatory activity of compounds in vivo.
Workflow:
Caption: Workflow for In Vivo Carrageenan-Induced Paw Edema Assay.
Detailed Methodology:
-
Animal Handling: Male Wistar rats are used for the study. They are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Compound Administration: The test compounds, reference drugs (Celecoxib, Indomethacin), or vehicle are administered orally to different groups of animals.
-
Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
-
Ulcer Index Determination: After the final paw volume measurement, animals are sacrificed, and their stomachs are examined for any signs of ulceration. The ulcer index is scored based on the number and severity of lesions.
Conclusion
The in vitro and in vivo data presented in this guide demonstrate that 6-chloropyridazine-4-carboxylic acid based inhibitors are a promising class of selective COX-2 inhibitors with potent anti-inflammatory properties. Their high selectivity for COX-2 suggests a favorable safety profile with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs. Further investigation into the structure-activity relationship and pharmacokinetic properties of these compounds is warranted to optimize their therapeutic potential for the treatment of inflammatory disorders.
References
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring the Synthesis of 6-Chloropyridazine-4-carboxylic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. The synthesis of 6-Chloropyridazine-4-carboxylic acid, a key intermediate in the development of various pharmaceuticals, requires robust analytical methods to track the consumption of reactants and the formation of the desired product and any impurities. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—for the real-time monitoring of this reaction.
The Central Role of LC-MS in Reaction Monitoring
LC-MS has emerged as a powerful and versatile tool for reaction monitoring due to its high sensitivity, selectivity, and ability to provide molecular weight information, which aids in the identification of reactants, intermediates, products, and byproducts.[1][2][3]
Key Advantages of LC-MS:
-
High Sensitivity and Selectivity: LC-MS can detect and quantify compounds at very low concentrations, often orders of magnitude lower than HPLC-UV.[4] Its ability to distinguish between compounds with the same retention time but different mass-to-charge ratios (m/z) provides unparalleled selectivity.[1][4]
-
Structural Information: Mass spectrometry provides the molecular weight of the analyte, offering a high degree of confidence in compound identification. Tandem mass spectrometry (MS/MS) can further provide structural insights through fragmentation patterns.[4]
-
Versatility: LC-MS can analyze a wide range of compounds, including those that are non-volatile or thermally labile, which may not be suitable for GC-MS.
Comparative Analysis of Analytical Techniques
While LC-MS offers significant advantages, the choice of analytical technique often depends on the specific requirements of the reaction, available instrumentation, and the stage of development. Below is a comparative overview of LC-MS and its alternatives for monitoring the synthesis of 6-Chloropyridazine-4-carboxylic acid.
| Feature | LC-MS | HPLC-UV | NMR Spectroscopy | GC-MS |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by UV-Vis absorbance. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation by gas chromatography, detection by mass spectrometry. |
| Sensitivity | Very High (ng/L to pg/L)[5] | Moderate (µg/L to mg/L) | Low (mg to g) | High (pg to ng) |
| Selectivity | Very High[4] | Moderate (risk of co-elution) | High (for structural isomers) | High |
| Structural Info | Molecular weight & fragmentation | Limited (UV spectrum) | Detailed atomic connectivity[6][7][8] | Molecular weight & fragmentation |
| Speed | Fast (minutes per sample)[9] | Moderate (minutes per sample) | Slow (minutes to hours per sample) | Moderate (minutes per sample) |
| Quantitative | Yes (with appropriate standards) | Yes (primary method) | Yes (with internal standards) | Yes (with appropriate standards) |
| Sample Prep | Simple (dilution, filtration) | Simple (dilution, filtration) | Minimal (dissolution in deuterated solvent) | Often requires derivatization for polar analytes like carboxylic acids[5][10][11] |
| Cost | High | Low | Very High | Moderate |
Table 1: Comparison of Analytical Techniques for Reaction Monitoring
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are representative protocols for each technique.
LC-MS Protocol
A robust LC-MS method for monitoring the synthesis of 6-Chloropyridazine-4-carboxylic acid would involve the following steps:
-
Sample Preparation: A small aliquot of the reaction mixture is quenched, diluted with a suitable solvent (e.g., acetonitrile/water), and filtered through a 0.22 µm syringe filter.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is employed.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is maintained.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization for the analyte and potential byproducts.
-
Analysis Mode: Full scan mode is used to identify all components in the reaction mixture. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) would be employed for higher sensitivity and selectivity.[2][4]
-
HPLC-UV Protocol
-
Sample Preparation: Similar to LC-MS, the sample is quenched, diluted, and filtered.
-
Chromatographic Separation: The same chromatographic conditions as the LC-MS method can be used.
-
UV Detection: A diode array detector (DAD) or a variable wavelength detector (VWD) is used. The detection wavelength should be set at the λmax of 6-Chloropyridazine-4-carboxylic acid and its reactants to ensure optimal sensitivity.
NMR Spectroscopy Protocol
-
Sample Preparation: An aliquot of the reaction mixture is taken, and the solvent is evaporated. The residue is then dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: ¹H NMR spectra are acquired at regular intervals to monitor the disappearance of reactant signals and the appearance of product signals.[6] Specific proton signals for the starting materials and the product are integrated to determine their relative concentrations.
GC-MS Protocol
-
Sample Preparation & Derivatization: Due to the low volatility of the carboxylic acid, derivatization is necessary.[5][11] A common method is silylation, where the acidic proton is replaced with a trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]
-
Gas Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is used.
-
Temperature Program: A temperature gradient is applied to separate the derivatized compounds.
-
-
Mass Spectrometry Detection: Electron ionization (EI) is typically used, and the mass spectrometer is operated in full scan mode to identify the components based on their mass spectra and retention times.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships, the following diagrams are provided.
References
- 1. microsaic.com [microsaic.com]
- 2. lcms.cz [lcms.cz]
- 3. rajithperera.com [rajithperera.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Pyridazine vs. Pyrimidine Cores in Drug Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the plethora of choices, the six-membered diazines, pyridazine and pyrimidine, are frequently employed. This guide provides an objective, data-driven comparison of these two important pharmacophores, highlighting their respective physicochemical properties, biological activities, and ADMET profiles to inform rational drug design.
The strategic bioisosteric replacement of a pyrimidine ring with a pyridazine, or vice versa, can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. Understanding the nuanced differences between these two scaffolds is therefore paramount for lead optimization.
Physicochemical Properties: A Tale of Two Diazines
The arrangement of the two nitrogen atoms within the aromatic ring—adjacent in pyridazine (1,2-diazine) and separated by a carbon in pyrimidine (1,3-diazine)—is the fundamental driver of their distinct physicochemical characteristics. These differences can be strategically exploited in drug design.
| Property | Pyridazine | Pyrimidine | Rationale for Difference |
| Dipole Moment | High | Moderate | The adjacent, electronegative nitrogen atoms in pyridazine create a stronger dipole moment compared to the more symmetrically arranged nitrogens in pyrimidine. |
| Basicity (pKa of conjugate acid) | ~2.3 | ~1.3 | The lone pairs of the adjacent nitrogens in pyridazine exhibit electrostatic repulsion, which makes protonation more favorable and thus pyridazine more basic.[1] |
| Aqueous Solubility | Generally higher | Generally lower | The higher polarity and dipole moment of the pyridazine core often contribute to improved aqueous solubility. |
| LogP | Generally lower | Generally higher | The increased polarity of pyridazine typically leads to lower lipophilicity compared to the corresponding pyrimidine analog. |
| Hydrogen Bonding | Two adjacent H-bond acceptors | Two separated H-bond acceptors | The proximity of the nitrogen atoms in pyridazine can allow for chelation or bidentate interactions with biological targets. |
Comparative Biological Activity: Kinase Inhibition and Beyond
Both pyridazine and pyrimidine cores are prevalent in a wide array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs. Direct comparative studies of structurally analogous compounds provide the most insightful data.
Kinase Inhibition
The pyrimidine scaffold is a well-established "hinge-binder" in many FDA-approved kinase inhibitors. However, the bioisosteric replacement with pyridazine has, in some cases, led to enhanced potency.
Table 2: Comparative Kinase Inhibition
| Target Kinase | Pyridazine Analog IC50 (nM) | Pyrimidine Analog IC50 (nM) | Fold Improvement | Reference |
| VEGFR2 | 7.1 | Moderately potent | >1 |
In one notable example, the bioisosteric replacement of a pyrrolo[3,2-d]pyrimidine core with an imidazo[1,2-b]pyridazine scaffold resulted in a more potent VEGFR2 inhibitor, with the pyridazine derivative exhibiting an IC50 of 7.1 nM.
Anti-inflammatory Activity
A direct comparison of pyridine and pyrimidine derivatives as anti-inflammatory agents was conducted by Sroor et al. (2025). The study evaluated the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Table 3: Comparative Anti-inflammatory Activity
| Compound | Core Scaffold | NO Inhibition (%) | IC50 (µM) |
| Analog 7a | Pyridine | 65.48 | 76.6 |
| Analog 9d | Pyrimidine | 61.90 | 88.7 |
| Analog 7f | Pyridine | 51.19 | 96.8 |
| Analog 9a | Pyrimidine | 55.95 | 83.1 |
| Data from Sroor et al., 2025.[2] |
In this study, the most potent pyridine analog (7a) showed slightly better nitric oxide inhibition and a lower IC50 value compared to the most potent pyrimidine analog (9d), suggesting a modest advantage for the pyridine scaffold in this particular chemical series.[2]
ADMET Profile Comparison
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a drug candidate are critical for its clinical success. The choice between a pyridazine and pyrimidine core can significantly influence these parameters.
Table 4: General ADMET Profile Comparison
| ADMET Parameter | Pyridazine Core | Pyrimidine Core | General Considerations |
| Metabolic Stability | Often more stable | Can be susceptible to oxidation | The electron-deficient nature of the pyridazine ring can make it less prone to oxidative metabolism by cytochrome P450 enzymes. |
| hERG Inhibition | Generally lower risk | Variable | The higher polarity of pyridazine may reduce interactions with the hERG potassium channel, a common off-target liability. |
| Permeability | Potentially lower | Potentially higher | The increased polarity of pyridazine derivatives might lead to lower passive permeability across cell membranes. |
| Toxicity | Generally well-tolerated | Generally well-tolerated | Both scaffolds are common in approved drugs and are not typically associated with inherent toxicity, though specific derivatives can exhibit toxicity. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental data. Below are representative protocols for the key assays discussed in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction.
-
Compound Preparation: Serially dilute test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate, and ATP in an appropriate kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a "no inhibitor" control (DMSO only).
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Measure luminescence using a plate reader.
-
IC50 Calculation: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes, the test compound, and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) can be calculated.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a relevant signaling pathway, a typical experimental workflow, and the logical relationships in drug design.
References
X-ray Crystal Structure of 6-Chloropyridazine-4-carboxylic Acid Derivatives: A Comparative Guide
To Researchers, Scientists, and Drug Development Professionals: This guide aims to provide a comparative analysis of the X-ray crystal structure of 6-chloropyridazine-4-carboxylic acid and its derivatives. Despite a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no deposited X-ray crystal structure for 6-chloropyridazine-4-carboxylic acid or its direct derivatives could be located.
This absence of data prevents a direct comparative analysis of their solid-state structures. However, to provide context and a framework for future studies, this guide presents information on the synthesis of related compounds and the crystallographic data of analogous structures. This information can serve as a valuable reference for researchers working on the synthesis and characterization of novel pyridazine derivatives.
Introduction to Pyridazine Derivatives
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a pyridazine scaffold is a key feature in a variety of pharmacologically active agents. The substituent pattern on the pyridazine ring plays a crucial role in determining the molecule's physicochemical properties and its interaction with biological targets. 6-Chloropyridazine-4-carboxylic acid, a commercially available compound, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Synthesis of Pyridazine Derivatives
The synthesis of pyridazine derivatives can be achieved through various synthetic routes. A common method involves the condensation of dicarbonyl compounds with hydrazine or its derivatives. For instance, the synthesis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile has been reported, and its crystal structure determined. While not a carboxylic acid derivative, this example illustrates a synthetic pathway to functionalized pyridazines and the feasibility of obtaining single crystals for X-ray diffraction studies.
Comparative Crystallographic Data of Analogous Compounds
In the absence of data for the target compound, examining the crystal structures of closely related molecules can provide valuable insights into potential packing motifs, hydrogen bonding networks, and overall molecular conformations. Below is a table summarizing the crystallographic data for pyridazine-4-carboxylic acid and an isomeric compound, 6-chloronicotinic acid.
| Compound Name | Formula | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group | CSD Refcode |
| Pyridazine-4-carboxylic Acid | C₅H₄N₂O₂ | 11.165 | 6.215 | 7.413 | 90 | 90 | 90 | Pnma | 1131885 |
| 6-Chloronicotinic Acid | C₆H₄ClNO₂ | 3.829 | 14.881 | 11.536 | 90 | 94.08 | 90 | P2₁/c | 633990 |
Note: This data is presented for comparative purposes only and does not represent the crystal structure of 6-Chloropyridazine-4-carboxylic acid.
Experimental Protocols
General Synthesis of Pyridazine Derivatives
A general approach to synthesizing pyridazine rings involves the reaction of a 1,4-dicarbonyl compound with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is typically heated under reflux. The resulting product can then be purified by recrystallization to obtain crystals suitable for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction
Should single crystals of 6-chloropyridazine-4-carboxylic acid or its derivatives be obtained, the following general procedure for X-ray diffraction analysis would be employed:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a specific temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques.
Logical Workflow for Structural Comparison
The following diagram illustrates a logical workflow for the comparison of crystal structures of pyridazine derivatives, should the data become available.
Caption: Workflow for the analysis and comparison of pyridazine derivative crystal structures.
Conclusion
While the X-ray crystal structure of 6-chloropyridazine-4-carboxylic acid and its derivatives are not currently available in the public domain, this guide provides a foundational framework for researchers in the field. The provided information on the synthesis of related compounds and the crystallographic data of analogous molecules can aid in the design of future experiments aimed at elucidating the solid-state structures of this important class of compounds. The determination of these structures would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of their structure-property relationships.
Comparative Guide to Validated Analytical Methods for 6-Chloropyridazine-4-carboxylic Acid Quantification
Disclaimer: As of the latest search, a specific, publicly available, fully validated analytical method for the quantification of 6-Chloropyridazine-4-carboxylic acid was not identified. The following guide provides a comparison of common analytical techniques and presents hypothetical, yet detailed, experimental protocols and expected performance data based on established methods for structurally similar aromatic and heterocyclic carboxylic acids. This guide is intended for researchers, scientists, and drug development professionals as a reference for developing and validating an analytical method for the target compound.
The quantification of 6-Chloropyridazine-4-carboxylic acid, a key intermediate in pharmaceutical synthesis, requires robust and reliable analytical methods. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most common techniques employed for the analysis of such compounds.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the expected performance characteristics of hypothetical HPLC-UV and LC-MS/MS methods for the quantification of 6-Chloropyridazine-4-carboxylic acid. These values are based on typical performance data for similar analytes as reported in scientific literature and are in line with ICH guidelines for analytical method validation.[1][2][3]
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | ||
| - Intraday (Repeatability) | ≤ 2% | ≤ 15% |
| - Interday (Intermediate Precision) | ≤ 3% | ≤ 15% |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.0 µg/mL | ~0.05 - 0.5 ng/mL |
| Specificity | Good (potential for interference from co-eluting compounds) | Excellent (high selectivity from mass transitions) |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
Experimental Protocols
The following are detailed, representative protocols for the quantification of 6-Chloropyridazine-4-carboxylic acid using HPLC-UV and LC-MS/MS.
HPLC-UV Method
This method is suitable for the quantification of 6-Chloropyridazine-4-carboxylic acid in bulk drug substance and simple formulations where high sensitivity is not required.
1.1. Materials and Reagents
-
6-Chloropyridazine-4-carboxylic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized or HPLC grade)
1.2. Instrumentation
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
1.3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
1.4. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 6-Chloropyridazine-4-carboxylic acid reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
1.5. Method Validation Parameters
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.[2]
-
Accuracy: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intraday): Analyze six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Interday): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 3%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
LC-MS/MS Method
This method is ideal for the quantification of 6-Chloropyridazine-4-carboxylic acid in complex matrices, such as biological fluids or in the presence of interfering substances, due to its high sensitivity and selectivity.
2.1. Materials and Reagents
-
6-Chloropyridazine-4-carboxylic acid reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2.2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm) or protein precipitation plates
2.3. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, to be optimized for the analyte.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for 6-Chloropyridazine-4-carboxylic acid and the internal standard need to be determined by direct infusion.
2.4. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to cover the range of 0.1 ng/mL to 1000 ng/mL. Each working standard should contain the internal standard at a fixed concentration.
-
Sample Preparation (e.g., from a biological matrix): To a 100 µL aliquot of the sample, add the internal standard and a protein precipitation agent (e.g., 300 µL of cold acetonitrile). Vortex, centrifuge to pellet the precipitated proteins, and transfer the supernatant for analysis.
2.5. Method Validation Parameters
-
Linearity: Analyze the calibration standards. The calibration curve should be fitted using a weighted (e.g., 1/x or 1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within 85-115% (90-110% for non-biological matrices), and the %RSD for precision should be ≤ 15%.
-
LOD and LOQ: The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as the concentration that gives a signal-to-noise ratio of at least 3.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in post-extraction spiked samples to that in neat solutions.
-
Stability: Assess the stability of the analyte in the sample matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Mandatory Visualization
Caption: A general workflow for analytical method validation.
References
Kinase Inhibitor Selectivity: A Comparative Guide to 6-Chloropyridazine-4-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, due to their central role in cellular signaling, are attractive therapeutic targets. However, the high degree of homology within the ATP-binding site across the kinome presents a significant challenge in developing inhibitors that are both potent and selective. This guide provides a comparative analysis of the selectivity of kinase inhibitors derived from or structurally related to the 6-chloropyridazine-4-carboxylic acid scaffold. By presenting key experimental data, detailed protocols, and visual representations of relevant signaling pathways, we aim to furnish researchers with a valuable resource for assessing and selecting compounds for further investigation.
Comparative Selectivity of Pyridazine-Based Kinase Inhibitors
While specific kinase inhibitors directly derived from 6-chloropyridazine-4-carboxylic acid are not extensively documented in publicly available literature, the broader family of pyridazine-containing compounds has emerged as a privileged scaffold in kinase inhibitor design. This section compares the selectivity profiles of representative kinase inhibitors with pyridazine-related cores targeting various kinase families.
| Inhibitor Class | Lead Compound/Example | Primary Target(s) | IC50 (nM) | Selectivity Panel Size | Key Off-Targets (>90% inhibition @ 1µM) | Reference |
| Imidazo[1,2-b]pyridazine | Compound 17 | DYRK1A | <100 | 48 CMGC Kinases | DYRK1B, DYRK2, CLK1, CLK2, CLK4, HASPIN | [1] |
| Imidazo[1,2-b]pyridazine | Compound 22 (TM471-1) | BTK | 1.3 | 310 Kinases | Limited off-targets reported in initial screening | [2][3] |
| Imidazo[1,2-b]pyridazine | Compound 27f | Mps1 (TTK) | 0.70 (cellular) | 192 Kinases | Data suggests high selectivity | [4][5] |
| Pyrazolo[3,4-c]pyridazine | Compound 1a | CDK1/cyclin B | ~500 | Not specified | Selective for the CDK family | [6] |
| Pyrazolo[3,4-c]pyridazine | Compound 4 | CDK2/cyclin A2, EGFR | 550 (CDK2), 391 (EGFR) | Not specified | Dual inhibitor | [7] |
Note: The data presented is a summary from various sources and may have been generated using different assay formats. Direct comparison of absolute values should be made with caution. The selectivity panel size and the off-target profile provide a more robust measure of selectivity.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of kinase inhibitor performance. Below are protocols for key assays used to determine kinase inhibitor selectivity and cellular activity.
Radiometric Kinase Assay
This is a traditional and highly sensitive method for measuring the activity of a purified kinase.
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, the peptide or protein substrate, assay buffer (typically containing MgCl₂ and DTT), and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP (the final ATP concentration is typically at or near the Km for the kinase).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Termination and Separation: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid or SDS-PAGE loading buffer). Spot the reaction mixture onto a phosphocellulose membrane (for peptide substrates) or run on an SDS-PAGE gel (for protein substrates). The substrate will bind to the membrane or be resolved on the gel, while the unincorporated radiolabeled ATP is washed away.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter or by phosphorimaging.
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[7][8]
KINOMEscan™ (DiscoverX)
This is a high-throughput, competition-based binding assay that assesses the interaction of a test compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
Protocol:
-
Assay Preparation: A panel of human kinases is expressed as fusions with a DNA tag.
-
Competition Binding: The test compound is incubated with the DNA-tagged kinase and an immobilized active-site directed ligand in a multi-well plate.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are typically reported as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control. This can be used to generate a comprehensive selectivity profile.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement of a compound within a cellular environment.[4][9]
Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target kinase remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to assess the effect of a kinase inhibitor on the phosphorylation status of downstream substrates in a signaling pathway.
Principle: This technique uses specific antibodies to detect the total and phosphorylated levels of a target protein in cell lysates, providing a measure of the inhibitor's functional effect in a cellular context.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
To assess total protein levels, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) protein.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment.[10][11][12]
Signaling Pathways and Experimental Workflows
Understanding the signaling context of a target kinase is essential for interpreting the biological consequences of its inhibition. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for assessing kinase inhibitor selectivity.
Signaling Pathway Diagrams
Caption: The DYRK1A signaling pathway is involved in cell proliferation and apoptosis.[6][13][14]
Caption: The BTK signaling pathway is crucial for B-cell development and activation.[15][16][17][18][19]
Caption: The Mps1 kinase is a key regulator of the spindle assembly checkpoint.[20][21][22][23]
Caption: CDKs are master regulators of the cell cycle, controlling progression through distinct phases.[24][25][26][27]
Experimental Workflow Diagram
Caption: A typical workflow for identifying and characterizing selective kinase inhibitors.
Conclusion
The pyridazine scaffold and its bioisosteres represent a fertile ground for the discovery of novel kinase inhibitors. The examples highlighted in this guide demonstrate that derivatives of this core can be tailored to achieve high potency and selectivity against diverse kinase targets. By employing a systematic approach that combines robust biochemical and cellular assays with a deep understanding of the underlying signaling pathways, researchers can effectively navigate the complexities of the kinome and identify promising lead candidates for therapeutic development. This guide serves as a foundational resource to aid in these endeavors, providing both comparative data and the methodological framework necessary for rigorous assessment of kinase inhibitor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Components of the Cell-Cycle Control System - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A crystal structure of the human protein kinase Mps1 reveals an ordered conformation of the activation loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 14. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Navigating the Synthesis of 6-Chloropyridazine-4-carboxylic Acid: A Comparative Guide
For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a critical endeavor. Among these, 6-Chloropyridazine-4-carboxylic acid stands as a valuable building block. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into methodologies, and presenting experimental data to inform strategic decisions in the laboratory.
Route 1: Selective Reduction of 3,6-Dichloropyridazine-4-carboxylic Acid
A plausible and direct approach to 6-Chloropyridazine-4-carboxylic acid involves the selective reduction of the more readily available 3,6-Dichloropyridazine-4-carboxylic acid. This method leverages the differential reactivity of the two chlorine atoms on the pyridazine ring, aiming to remove the chlorine at the 3-position while retaining the one at the 6-position.
Experimental Protocol:
A detailed experimental protocol for this specific selective reduction is not yet widely documented in publicly available literature. However, a general approach can be conceptualized based on standard methods for selective dehalogenation of heteroaromatic compounds. This would typically involve catalytic hydrogenation under controlled conditions.
A hypothetical procedure would entail dissolving 3,6-Dichloropyridazine-4-carboxylic acid in a suitable solvent, such as ethanol or methanol, and adding a palladium-based catalyst, for instance, palladium on carbon (Pd/C). The reaction mixture would then be subjected to a hydrogen atmosphere at a specific pressure and temperature. Careful monitoring of the reaction progress via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) would be crucial to stop the reaction once the desired mono-chlorinated product is formed, preventing further reduction to the fully dehalogenated pyridazine-4-carboxylic acid.
Hypothetical Reaction Scheme:
Caption: Hypothetical selective reduction of 3,6-Dichloropyridazine-4-carboxylic acid.
Route 2: Synthesis from a Precursor Followed by Chlorination and Oxidation
An alternative strategy involves a multi-step synthesis starting from a more basic precursor, which is then functionalized to introduce the required chloro and carboxylic acid groups. While potentially longer, this approach might offer greater control over the final product's regiochemistry.
One conceptual pathway could begin with a suitable pyridazine precursor, which is first chlorinated to introduce the chlorine atom at the 6-position. This could be followed by the introduction of a methyl group at the 4-position, which can then be oxidized to the carboxylic acid.
Conceptual Experimental Workflow:
Caption: Conceptual workflow for a multi-step synthesis of 6-Chloropyridazine-4-carboxylic Acid.
Data Comparison
As specific experimental data for the direct synthesis of 6-Chloropyridazine-4-carboxylic acid is limited in readily accessible sources, a quantitative comparison of yields, reaction times, and purity is challenging at this time. The following table presents a hypothetical comparison based on general principles of the proposed routes.
| Parameter | Route 1: Selective Reduction | Route 2: Multi-step Synthesis |
| Starting Material | 3,6-Dichloropyridazine-4-carboxylic acid | Simple Pyridazine Precursor |
| Number of Steps | 1 | Multiple |
| Potential Yield | Moderate to High (highly dependent on selectivity) | Variable (dependent on efficiency of each step) |
| Key Challenge | Achieving high selectivity to avoid over-reduction | Overall yield, purification at each step |
| Reaction Conditions | Potentially mild (catalytic hydrogenation) | Varied (may involve harsh reagents for chlorination and oxidation) |
| Purification | Separation of mono- and di-chloro species | Multiple purification steps |
Conclusion
The synthesis of 6-Chloropyridazine-4-carboxylic acid presents an interesting challenge for synthetic chemists. While direct synthesis routes are not extensively reported, the selective reduction of 3,6-Dichloropyridazine-4-carboxylic acid appears to be a promising and more direct approach. However, the success of this route is contingent on achieving high selectivity. The multi-step synthesis, while longer, could offer more control over the introduction of functional groups.
Further research and development are necessary to establish robust and scalable synthetic protocols for this valuable compound. The information presented in this guide is intended to provide a foundational understanding of the potential synthetic strategies and to stimulate further investigation in this area. Researchers are encouraged to explore variations of these routes and to develop novel methodologies for the efficient synthesis of 6-Chloropyridazine-4-carboxylic acid.
Proper Disposal of 6-Chloropyridazine-4-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 6-Chloropyridazine-4-carboxylic acid is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 6-Chloropyridazine-4-carboxylic acid with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1]
Essential PPE includes:
-
Hand Protection: Protective gloves are required.[1]
-
Eye Protection: Chemical goggles or safety glasses are necessary. A face shield should also be used.[1]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation, respiratory protection should be worn.[1]
Always work in a well-ventilated area, such as a chemical fume hood.[1] Emergency eye wash fountains and safety showers must be readily accessible.[1]
II. Hazard Summary
A clear understanding of the hazards associated with 6-Chloropyridazine-4-carboxylic acid is fundamental to its safe handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[1] |
III. Step-by-Step Disposal Protocol
The recommended disposal method for 6-Chloropyridazine-4-carboxylic acid is through a licensed professional waste disposal service.[1] The primary disposal route is incineration.
1. Waste Collection and Storage:
- Collect waste 6-Chloropyridazine-4-carboxylic acid in a designated, compatible, and properly labeled container.
- The container must be sealable and kept closed except when adding waste.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
2. Spill and Leak Management:
- In the event of a spill, avoid generating dust.[2]
- Stop the leak if it is safe to do so.[1]
- For solid spills, sweep or shovel the material into an appropriate container for disposal.[1]
- Ensure the cleanup area is well-ventilated.
3. Disposal Procedure:
- Do not dispose of 6-Chloropyridazine-4-carboxylic acid down the drain or in regular trash.
- The recommended method of disposal is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
- Contact a licensed professional waste disposal service to arrange for pickup and disposal of the chemical waste.
- Follow all federal, state, and local regulations for hazardous waste disposal.
4. Empty Container Disposal:
- Thoroughly empty all contents from the original container.
- The first rinse of the container must be collected and disposed of as hazardous waste.
- For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
- After proper rinsing and air-drying, the container can be disposed of according to institutional guidelines.
IV. Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for 6-Chloropyridazine-4-carboxylic acid.
Caption: Disposal workflow for 6-Chloropyridazine-4-carboxylic acid.
This comprehensive guide, based on available safety data, provides the essential framework for the safe and compliant disposal of 6-Chloropyridazine-4-carboxylic acid in a laboratory setting. Adherence to these procedures will help ensure the safety of personnel and the protection of the environment.
References
Personal protective equipment for handling 6-Chloropyridazine-4-carboxylic acid
This guide provides crucial safety and logistical information for laboratory professionals handling 6-Chloropyridazine-4-carboxylic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of chemical waste.
Chemical Hazards and Identification:
6-Chloropyridazine-4-carboxylic acid is a chemical compound used in laboratory research.[1] It is classified as harmful if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation.[1]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1] |
I. Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to minimize exposure risk. The following PPE is mandatory when handling 6-Chloropyridazine-4-carboxylic acid:
| Protection Type | Specific Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | OSHA 29 CFR 1910.133[2] or European Standard EN166[2] |
| Hand Protection | Protective gloves.[1] | OSHA 29 CFR 1910.138[1] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1][3] | |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[1] | OSHA 29 CFR 1910.134[2] or European Standard EN 149[2] |
| Foot Protection | Safety shoes.[1] | OSHA 29 CFR 1910.136[1] |
II. Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of 6-Chloropyridazine-4-carboxylic acid from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area.[1]
-
An emergency eye wash fountain and safety shower must be readily accessible in the immediate vicinity of potential exposure.[1]
2. Handling the Chemical:
-
Avoid breathing dust, mist, or spray.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
Minimize dust generation during handling.[2]
3. Storage:
-
Store in a dry, cool, and well-ventilated area.[1]
-
Incompatible materials to avoid include strong oxidizing agents.[1]
III. Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing.[4] If not breathing, give artificial respiration.[2] Seek medical attention.[2] |
| If on Skin | Wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice.[5] |
| If in Eyes | Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2][4] Get immediate medical attention.[4] |
| If Swallowed | Rinse mouth.[6] Do NOT induce vomiting.[2] If the person is conscious and alert, have them drink 2-4 cupfuls of milk or water.[2] Call a poison center or doctor if you feel unwell.[4] |
IV. Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
1. Spill Containment and Cleanup:
-
Stop the leak if it is safe to do so.[1]
-
For solid spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1]
-
Ensure adequate ventilation during cleanup.[2]
2. Waste Disposal:
-
Dispose of the contents and container in accordance with licensed collector's sorting instructions.[1]
-
The recommended method of disposal is to remove the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Do not let the product enter drains, other waterways, or soil.[5]
Workflow for Safe Handling of 6-Chloropyridazine-4-carboxylic Acid
Caption: Workflow for handling 6-Chloropyridazine-4-carboxylic acid.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
